Bis(2-ethylhexyl) sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylhexylsulfinylmethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIEACWYQKVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS(=O)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396788 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82374-34-3 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of bis(2-ethylhexyl) sulfoxide
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-ethylhexyl) Sulfoxide (DEHSO)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (DEHSO), a long-chain aliphatic sulfoxide. The synthesis is approached via the selective oxidation of its thioether precursor, bis(2-ethylhexyl) sulfide, utilizing a green and efficient oxidizing system. The core of this document is not merely a recitation of steps but an elucidation of the scientific rationale behind the chosen protocols. We delve into the critical aspects of controlling reaction selectivity to prevent over-oxidation to the corresponding sulfone. Furthermore, this guide establishes a self-validating framework for product characterization, employing a suite of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data, predicted spectroscopic values, and experimental workflows are presented in a clear, structured format to aid researchers, scientists, and drug development professionals in the successful preparation and verification of this compound.
Introduction and Scientific Context
Organic sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). The sulfur atom in a sulfoxide is tetrahedral and chiral, rendering the molecule conformationally stable and capable of existing as enantiomers.[1] This stereochemical feature, combined with the polarity of the S=O bond, makes sulfoxides valuable as chiral auxiliaries in asymmetric synthesis, as ligands in catalysis, and as key pharmacophores in medicinal chemistry.[1][2]
This compound (DEHSO) is a high-molecular-weight, sterically hindered aliphatic sulfoxide. Its branched alkyl chains confer significant solubility in nonpolar organic solvents, making it a target molecule for applications in solvent extraction of metals, as a phase-transfer catalyst, and as a functional additive in advanced material formulations.
The most direct and common route to synthesizing sulfoxides is the oxidation of the corresponding thioether (sulfide).[3][4] A primary challenge in this transformation is achieving high selectivity. The sulfoxide product can itself be oxidized under the reaction conditions to form the corresponding sulfone (R-SO₂-R'). Therefore, the choice of oxidant and the precise control of reaction parameters are paramount to prevent this over-oxidation.[3][5] This guide details a robust protocol using hydrogen peroxide, a cost-effective and environmentally benign oxidant, in a system designed to maximize the yield and purity of the desired sulfoxide.[3]
Physicochemical Properties of DEHSO
A summary of the key computed and physical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄OS | [6] |
| Molecular Weight | 274.5 g/mol | [6] |
| Monoisotopic Mass | 274.23303688 Da | [6] |
| IUPAC Name | 3-(2-ethylhexylsulfinylmethyl)heptane | [6][7] |
| CAS Number | 82374-34-3 | [6] |
| Topological Polar Surface Area | 36.3 Ų | [6] |
Synthesis of this compound
Principle of Synthesis: Selective Thioether Oxidation
The synthesis of DEHSO is achieved through the oxidation of bis(2-ethylhexyl) sulfide. The lone pair of electrons on the sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent.
Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant for this purpose, as its only byproduct is water.[3][4] However, the reaction rate and selectivity can be modest. The use of glacial acetic acid as both a solvent and a catalyst enhances the electrophilicity of the hydrogen peroxide, facilitating a controlled oxidation at room temperature.[3]
The core principle of this protocol is stoichiometric control. By using a slight excess of hydrogen peroxide relative to the sulfide, we favor the formation of the sulfoxide. A large excess of oxidant or elevated temperatures would increase the rate of the second oxidation step, leading to the undesired sulfone byproduct.
Experimental Synthesis Workflow
The following diagram outlines the complete workflow for the synthesis of DEHSO, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Bis(2-ethylhexyl) sulfide (1 equivalent)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 1.2 equivalents)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate solution (or 4M NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(2-ethylhexyl) sulfide (1.0 eq) in a minimal amount of glacial acetic acid (approx. 4-5 mL per 1 gram of sulfide).[3]
-
Oxidation: To the stirring solution at room temperature, add 30% hydrogen peroxide (1.2 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The sulfoxide product will have a lower Rf value than the starting sulfide. The reaction is typically complete within 2-4 hours.[3]
-
Work-up - Quenching and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate or 4M NaOH to neutralize the acetic acid.[3] Continue adding the basic solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated brine (1 x volume).[8] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20-30% ethyl acetate). The desired sulfoxide will elute after any unreacted starting material and before the more polar sulfone byproduct.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a colorless to pale yellow oil.
Characterization and Structural Verification
A multi-faceted analytical approach is required to unambiguously confirm the identity and purity of the synthesized DEHSO. The following workflow ensures a comprehensive and self-validating characterization process.
Caption: Logical workflow for the characterization of DEHSO.
Expected Spectroscopic Data
The following table summarizes the key spectroscopic signatures anticipated for this compound. This data serves as a benchmark for validating experimental results.
| Technique | Expected Observation | Rationale and Key Features |
| ¹H NMR | Complex multiplets in the δ 0.8-2.8 ppm range. | -CH₂-S(O)-: Protons alpha to the chiral sulfoxide are diastereotopic and will appear as a complex multiplet, expected around δ 2.5-2.8 ppm. -CH(CH₂)-: Methine proton of the ethylhexyl group, δ ~1.7 ppm. Alkyl Chain (-CH₂- & -CH₃): Overlapping multiplets between δ 0.8-1.6 ppm.[9][10] |
| ¹³C NMR | Multiple signals in the δ 10-60 ppm range. | -CH₂-S(O)-: Carbon alpha to the sulfoxide is most deshielded, expected around δ 50-55 ppm. -CH(CH₂)-: Methine carbon, δ ~39 ppm. Alkyl Chain (-CH₂- & -CH₃): Multiple signals expected between δ 10-32 ppm.[9][10] |
| IR Spectroscopy | Strong, sharp absorption band around 1030-1070 cm⁻¹ . | This band is characteristic of the S=O stretching vibration and is the most definitive IR feature confirming the presence of the sulfoxide functional group. C-H stretching will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺ = 275.2403 (High-Resolution) | Corresponds to the exact mass of the protonated molecule (C₁₆H₃₅OS⁺). Low-resolution MS should show a peak at m/z 275. |
Safety and Handling
-
Bis(2-ethylhexyl) sulfide: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use only in a chemical fume hood.
-
Solvents (Ethyl Acetate, Hexane): Flammable liquids. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][11] Standard laboratory safety procedures, including the use of a lab coat, gloves, and eye protection, are mandatory throughout the synthesis and characterization process.
Conclusion
This guide provides a scientifically grounded and detailed protocol for the synthesis and characterization of this compound. By employing a selective, green oxidation method and following a rigorous characterization workflow, researchers can confidently prepare and validate this compound for a variety of applications. The emphasis on understanding the causality behind experimental choices—from controlling oxidant stoichiometry to interpreting spectroscopic data—is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot it for the synthesis of other related sulfoxide molecules.
References
[5] Vertex AI Search. (2024). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from Google Search. [12] Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from Google Search. [13] National Institutes of Health (NIH). (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Retrieved from Google Search. [14] Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from Google Search. [8] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search. [15] ResearchGate. (2024). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes | Request PDF. Retrieved from Google Search. [6] National Institutes of Health (NIH). (n.d.). This compound | C16H34OS | CID 3813850 - PubChem. Retrieved from Google Search. [7] ECHEMI. (2019). BIS(2-ETHYLHEXYL)SULFOXIDE SDS, 82374-34-3 Safety Data Sheets. Retrieved from Google Search. [2] Royal Society of Chemistry. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A. Retrieved from Google Search. [16] The Royal Society of Chemistry. (n.d.). Materials: Bis-(2-ethylhexyl)sulfosuccinate sodium salt (AOT, 95%) was purchased from Tok. Retrieved from Google Search. [11] LookChem. (2017). This compound Safety Data Sheets(SDS). Retrieved from Google Search. University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from Google Search. [3] MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from Google Search. [4] MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from Google Search. Fisher Scientific. (n.d.). This compound, Thermo Scientific 5 g | Buy Online. Retrieved from Google Search. [17] BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Bis(2-ethylhexyl) dithiodiacetate. Retrieved from Google Search. [18] ChemicalBook. (n.d.). This compound CAS#: 82374-34-3. Retrieved from Google Search. [19] National Institutes of Health (NIH). (n.d.). Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem. Retrieved from Google Search. [20] ResearchGate. (2024). Synthesis and Characterization of Sodium Bis(2-ethylhexyl) Sulfonsuccinate (AOT) Capped Pure and Mn-Doped CdS Nanoparticles. Retrieved from Google Search. [21] ResearchGate. (2024). (PDF) Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. Retrieved from Google Search. [22] MDPI. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Retrieved from Google Search. [9] MDPI. (2023). Isolation and Structure Elucidation of Bis(2-Ethylhexyl) Terephthalate from Barks of Acacia Xanthophloea. Retrieved from Google Search. [23] NIST. (n.d.). Bis(2-ethylhexyl) phthalate - the NIST WebBook. Retrieved from Google Search. [10] ChemRxiv. (n.d.). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. Retrieved from Google Search.
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Chemical properties and structure of bis(2-ethylhexyl) sulfoxide.
An In-Depth Technical Guide to the Chemical Properties and Structure of Bis(2-ethylhexyl) Sulfoxide (DEHSO)
Abstract
This compound (DEHSO) is a high-molecular-weight organosulfur compound characterized by a central sulfoxide functional group flanked by two branched, lipophilic 2-ethylhexyl chains. This unique amphiphilic architecture, combining a polar coordinating center with substantial nonpolar character, makes DEHSO a subject of interest, particularly in the fields of solvent extraction and coordination chemistry. This technical guide provides a comprehensive overview of the molecular structure, stereochemical complexity, physicochemical properties, synthesis, and analytical characterization of DEHSO. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights, offering detailed experimental protocols and explaining the causality behind methodological choices.
Molecular Structure and Stereochemistry
The chemical identity of this compound is defined by its molecular formula, C16H34OS, and a molecular weight of approximately 274.5 g/mol .[1][2] Its IUPAC name is 3-(2-ethylhexylsulfinylmethyl)heptane.[2][3] The structure's core is the sulfoxide group (S=O), which imparts polarity and acts as a potent ligand for metal ions.
A critical and often overlooked feature of DEHSO is its inherent chirality, which arises from two distinct sources:
-
Chiral Carbon Centers: Each of the two 2-ethylhexyl groups contains a stereocenter at the C2 position (the carbon atom where the ethyl group is attached to the hexyl chain).
-
Chiral Sulfur Center: The sulfur atom of the sulfoxide group is trigonal pyramidal and bears a lone pair of electrons, making it a stable stereocenter.
Consequently, a typical racemic synthesis of DEHSO results in a complex mixture of diastereomers. This stereoisomerism can significantly influence the molecule's packing in the solid state, its interaction with other chiral molecules, and its efficacy in specialized applications like chiral separations or asymmetric catalysis.
Caption: General structure of this compound (C* denotes chiral centers).
Physicochemical Properties
The physical properties of DEHSO are dictated by the balance between its polar sulfoxide group and its large, nonpolar alkyl chains. This results in a liquid with low water solubility but good solubility in a wide range of organic solvents. The bulky nature of the 2-ethylhexyl groups disrupts efficient crystal lattice packing, contributing to its liquid state at ambient temperatures.
Table 1: Identifiers and Key Physicochemical Properties of DEHSO
| Property | Value | Source |
| CAS Number | 82374-34-3 | [1][2][3] |
| Molecular Formula | C₁₆H₃₄OS | [1][2] |
| Molecular Weight | 274.5 g/mol | [1][2] |
| Density | 0.906 g/cm³ | [3] |
| Boiling Point | 390.6 °C at 760 mmHg | [3] |
| Flash Point | 190 °C | [3] |
| Computed XLogP3 | 5.5 | [2] |
| Physical State | Liquid (at standard conditions) | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, hexane, and chlorinated hydrocarbons. | Inferred from structure |
Synthesis and Reactivity
Synthesis Pathway
The most direct and industrially viable route for the synthesis of DEHSO is the controlled oxidation of its corresponding sulfide precursor, bis(2-ethylhexyl) sulfide. This transformation is a cornerstone of organosulfur chemistry. The choice of oxidizing agent is critical to prevent over-oxidation to the sulfone. Mild oxidants such as hydrogen peroxide (H₂O₂) under controlled temperature conditions are often preferred for their efficacy, low cost, and environmentally benign byproducts (water).
The reaction mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the sulfide on the oxidant, leading to the formation of the S=O bond.
Caption: General workflow for the synthesis and purification of DEHSO.
Experimental Protocol: Synthesis of DEHSO
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add bis(2-ethylhexyl) sulfide (1 equiv.) dissolved in glacial acetic acid (3-4 mL per gram of sulfide).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 10-15 °C with stirring.
-
Addition of Oxidant: Add 30% aqueous hydrogen peroxide (1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes. The key is to maintain the internal temperature below 25 °C to minimize sulfone formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully pour the reaction mixture into a beaker containing cold water (100 mL). Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield pure DEHSO.
Chemical Reactivity
The chemistry of DEHSO is dominated by the sulfoxide group:
-
Coordinating Ability: The oxygen atom is an excellent electron-pair donor (Lewis base), allowing DEHSO to form stable coordination complexes with a wide range of metal ions. This property is the basis for its application in solvent extraction for separating metals from aqueous solutions.
-
Oxidation: DEHSO can be further oxidized to the corresponding bis(2-ethylhexyl) sulfone using stronger oxidizing agents or more forcing conditions. The sulfone is significantly more stable and less coordinating.
-
Reduction: The sulfoxide can be reduced back to bis(2-ethylhexyl) sulfide using appropriate reducing agents.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of synthesized DEHSO requires a suite of analytical techniques. Each method provides a unique piece of structural information.
Caption: Analytical workflow for the characterization of DEHSO.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. The S=O bond has a characteristic strong absorption.
-
Expected Spectrum: A prominent, strong absorption band between 1030-1070 cm⁻¹ is indicative of the S=O stretching vibration. Additional strong bands between 2850-2960 cm⁻¹ correspond to the C-H stretching of the numerous aliphatic groups.
-
Protocol: A drop of neat DEHSO liquid is placed between two salt (NaCl or KBr) plates to form a thin film. The sample is then analyzed directly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Spectrum: The spectrum will be complex due to the presence of diastereomers. Protons on the carbon adjacent to the sulfoxide (α-protons) are expected to appear as a complex multiplet around 2.5-2.8 ppm . The rest of the spectrum, from approximately 0.8-1.7 ppm , will consist of overlapping multiplets from the protons of the 2-ethylhexyl chains.
-
Expected ¹³C NMR Spectrum: The carbon atoms alpha to the sulfoxide group will be the most downfield of the aliphatic signals, typically appearing around 50-60 ppm . The remaining aliphatic carbons will resonate between 10-40 ppm .
-
Protocol: Dissolve ~10-20 mg of DEHSO in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The sample is then analyzed by the NMR spectrometer.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns.
-
Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 275.5. Common fragmentation pathways would involve the cleavage of the C-S bond.
-
Protocol: Prepare a dilute solution of DEHSO in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the mass spectrometer's ion source.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is used to separate components of a mixture, making it the gold standard for purity assessment.
-
Application: A reversed-phase HPLC method (e.g., using a C18 column with a methanol/water or acetonitrile/water mobile phase) can be developed to assess the purity of DEHSO. The presence of multiple peaks could indicate impurities or, if a chiral stationary phase is used, the separation of different stereoisomers.
-
Protocol: Prepare a standard solution of DEHSO at ~1 mg/mL in the mobile phase. Inject a small volume (5-10 µL) onto the HPLC system and monitor the eluent with a UV or Evaporative Light Scattering Detector (ELSD).
Applications and Field Insights
The primary application of DEHSO is as a solvent extractant in hydrometallurgy . Its structure is uniquely suited for this purpose:
-
High Lipophilicity: The two long, branched alkyl chains ensure that DEHSO and its metal complexes have very low solubility in aqueous phases, preventing extractant loss and ensuring efficient phase separation.
-
Strong Coordinating Group: The sulfoxide oxygen is a strong Lewis base that can effectively solvate and extract a variety of metal cations from acidic aqueous solutions into an organic phase (like kerosene).
This combination allows for the selective separation and concentration of valuable or strategic metals from ore leachates or industrial waste streams.
Safety and Handling
While specific toxicity data for DEHSO is limited, standard laboratory precautions for handling chemicals should be observed.[4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[3]
-
Stability: The compound is stable under recommended storage conditions.[4] Avoid strong oxidizing agents to prevent conversion to the sulfone.
References
- This compound | CAS: 82374-34-3 | Chemical Product. (n.d.). Google Cloud.
- Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem. (n.d.).
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- An In-depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl)
- BIS(2-ETHYLHEXYL)
- This compound | C16H34OS | CID 3813850 - PubChem. (n.d.).
- BIS(2-ETHYLHEXYL)
- Solvent extraction of Sc(III) from sulfuric acid solution by Bis-(2-ethylhexyl)
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An In-Depth Technical Guide to Bis(2-ethylhexyl) sulfoxide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) sulfoxide, a sulfur-containing organic compound, is emerging as a molecule of significant interest across various scientific disciplines. Its unique structural features, characterized by two branched, long alkyl chains attached to a sulfoxide group, impart a distinct set of physicochemical properties. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, key properties, and potential applications, with a particular focus on its relevance in solvent extraction and as a potential tool in pharmaceutical sciences.
Chemical Identity [1]
| Identifier | Value |
| CAS Number | 82374-34-3 |
| Molecular Formula | C16H34OS |
| Molecular Weight | 274.51 g/mol |
| IUPAC Name | 1,1'-sulfinylbis(2-ethylhexane) |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is through the controlled oxidation of its corresponding sulfide precursor, Bis(2-ethylhexyl) sulfide. The key to a successful synthesis lies in the selective oxidation of the sulfur atom without further oxidation to the sulfone.[2][3] A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.[2][3][4]
A general, yet effective, experimental protocol for this synthesis is outlined below. This protocol is based on well-established methods for the oxidation of sulfides to sulfoxides.[2][4]
Experimental Protocol: Oxidation of Bis(2-ethylhexyl) sulfide
Materials:
-
Bis(2-ethylhexyl) sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(2-ethylhexyl) sulfide in a suitable organic solvent such as glacial acetic acid.[2]
-
Cool the solution in an ice bath to maintain a low temperature during the initial phase of the reaction.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution using a dropping funnel. The controlled addition is crucial to manage the exothermic nature of the reaction and to prevent over-oxidation to the sulfone.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product into dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Diagram of the Synthetic Workflow:
Caption: The general mechanism of metal ion extraction using this compound.
The branched 2-ethylhexyl groups enhance the solubility of the extractant and its metal complex in common organic diluents like kerosene, while minimizing the formation of undesirable third phases. The efficiency and selectivity of the extraction process can be fine-tuned by adjusting parameters such as the pH of the aqueous phase and the concentration of the extractant.
Potential in Drug Development
While direct applications of this compound in drug delivery are not yet established, its structural characteristics suggest potential utility, drawing parallels with other sulfoxides used in pharmaceuticals, most notably dimethyl sulfoxide (DMSO). [5] Long-chain alkyl sulfoxides can exhibit properties of penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes. The lipophilic alkyl chains can interact with the lipid bilayers of the skin, potentially disrupting their ordered structure and increasing permeability. The polar sulfoxide headgroup could then interact with the API, aiding its passage.
Furthermore, the amphiphilic nature of this compound could make it a candidate as an excipient in formulations of poorly water-soluble drugs, potentially acting as a solubilizing agent or as a component of emulsion or microemulsion systems. However, extensive toxicological and formulation studies would be required to validate these potential applications.
Analytical Characterization
The characterization of this compound can be achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, confirming the presence of the 2-ethylhexyl groups and the sulfoxide moiety. The chemical shifts of the protons and carbons adjacent to the sulfur atom would be indicative of the oxidation state.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band corresponding to the S=O stretching vibration would be expected in the IR spectrum, typically in the region of 1030-1070 cm⁻¹.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of this compound. [6][7][8]The choice of method would depend on the volatility and thermal stability of the compound and the matrix in which it is being analyzed. For HPLC, a reversed-phase column with a UV detector would be a suitable starting point. [6][7]
Safety and Handling
Conclusion
This compound is a molecule with considerable potential, particularly in the realm of solvent extraction for metallurgical applications, mirroring the utility of its well-established phosphate analogue. Its synthesis via the controlled oxidation of the corresponding sulfide is a straightforward process. While its application in drug development is currently speculative, its structural features warrant further investigation into its potential as a formulation excipient or penetration enhancer. As research into this compound progresses, a more detailed understanding of its properties and applications will undoubtedly emerge, paving the way for its use in various scientific and industrial fields.
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]
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Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. OSTI.GOV. Available at: [Link]
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The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides. ElectronicsAndBooks. Available at: [Link]
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This compound. PubChem. Available at: [Link]
- KR830001715B1 - Method for preparing 2,2'-bisphenol sulfoxide. Google Patents.
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Synthesis and Characterization of 6,6'-bis(1-(2-ethylhexyl)-1 H -1,2,3-triazol-4-yl)-2,2'-bipyridine (EH-BTzBP) for Actinide/Lanthanide Extraction and Separation. ResearchGate. Available at: [Link]
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Extraction of lanthanide ions from aqueous solution by bis(2-ethylhexyl)phosphoric acid with room-temperature ionic liquids. ResearchGate. Available at: [Link]
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Lanthanide–actinide separation by bis-2-ethylhexylphosphoric acid from citric acid–nitric acid medium. ResearchGate. Available at: [Link]
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Supramolecular ligands for the extraction of lanthanide and actinide ions. RSC Publishing. Available at: [Link]
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Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. ChemRxiv. Available at: [Link]
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Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. Available at: [Link]
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Sulfoxides in medicine. PubMed. Available at: [Link]
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Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. ResearchGate. Available at: [Link]
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Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. ResearchGate. Available at: [Link]
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Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. MDPI. Available at: [Link]
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Structure and growth of bis(2-ethylhexyl) sulfosuccinate micelles in aqueous solutions. The Journal of Physical Chemistry. Available at: [Link]
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Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. Available at: [Link]
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Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. Available at: [Link]
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Alkyl/Glycosyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. PubMed. Available at: [Link]
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Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available at: [Link]
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Isolation and Structure Elucidation of Bis(2-Ethylhexyl) Terephthalate from Barks of Acacia Xanthophloea. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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One-Pot Parallel Synthesis of Alkyl Sulfides, Sulfoxides, and Sulfones. PubMed. Available at: [Link]
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Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR... ResearchGate. Available at: [Link]
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Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. ResearchGate. Available at: [Link]
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Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Available at: [Link]
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The Unseen Hand: A Technical Guide to Metal Extraction with Bis(2-ethylhexyl) Sulfoxide
This guide provides an in-depth exploration of the mechanisms governing the extraction of metal ions using bis(2-ethylhexyl) sulfoxide (BESO). Tailored for researchers, scientists, and professionals in drug development and related fields, this document synthesizes fundamental principles of coordination chemistry and solvent extraction to elucidate the nuanced interactions between BESO and metal cations. In the absence of extensive dedicated literature on BESO, this guide draws upon established knowledge of dialkyl sulfoxides and the principles of solvent extraction to present a coherent and scientifically grounded overview.
Introduction: The Role of Solvating Extractants in Metal Separation
Solvent extraction is a pivotal technique for the separation and purification of metals. The selectivity and efficiency of this process are dictated by the chemical properties of the extractant molecule. Extractants can be broadly categorized based on their mechanism of interaction with the metal ion. While acidic extractants operate via cation exchange, and basic extractants through anion exchange, a significant class of extractants functions through solvation. This compound belongs to this latter category of neutral or solvating extractants.
BESO is an organosulfur compound with the chemical formula (C₈H₁₇)₂SO. Its efficacy as an extractant is rooted in the polar sulfoxide group (S=O), which can act as a Lewis base, donating electron density to a metal cation. The two bulky, branched 2-ethylhexyl groups confer high solubility in organic diluents and create a steric shield around the coordinated metal ion, facilitating its transfer from the aqueous to the organic phase.
The Heart of the Matter: Coordination Chemistry of the Sulfoxide Group
The extraction of a metal ion by BESO is fundamentally a process of competitive coordination. In the aqueous phase, the metal ion is hydrated, surrounded by a shell of water molecules. The BESO molecule, dissolved in an immiscible organic solvent, must displace these water molecules and form a stable coordination complex with the metal ion. The driving force for this transfer is the formation of a thermodynamically more stable, charge-neutral, and lipophilic metal-extractant complex.
The sulfoxide group is an ambidentate ligand, meaning it can coordinate to a metal ion in two ways: through the oxygen atom or the sulfur atom.[1]
-
O-bonding: The oxygen atom of the sulfoxide group is a hard Lewis base and preferentially coordinates to hard Lewis acids, which include most of the first-row transition metals, lanthanides, and actinides.[2] This is the most common mode of coordination for sulfoxides in metal extraction.[1]
-
S-bonding: The sulfur atom is a soft Lewis base and can coordinate to soft Lewis acids such as palladium(II), platinum(II), and other late transition metals.[1][3]
The nature of the metal ion is a primary determinant of the bonding mode. For the majority of metal ions of industrial and pharmaceutical relevance, coordination with BESO is expected to occur through the oxygen atom.
The Extraction Mechanism: A Step-by-Step Walkthrough
The extraction of a metal cation (Mⁿ⁺) from an aqueous phase into an organic phase containing BESO can be conceptualized as a series of equilibria. The overall process is often described by a solvation (or neutral) extraction mechanism.
The Solvation Mechanism
In this mechanism, BESO molecules directly solvate the neutral metal salt or a metal-anion complex that is formed in the aqueous phase. The general equation for this process can be written as:
Mⁿ⁺(aq) + nA⁻(aq) + sBESO(org) ⇌
Where:
-
Mⁿ⁺ is the metal cation in the aqueous phase.
-
A⁻ is an anion in the aqueous phase.
-
BESO is the this compound extractant in the organic phase.
-
[M(A)ₙ(BESO)ₛ] is the extracted metal complex in the organic phase.
-
(aq) and (org) denote the aqueous and organic phases, respectively.
-
s is the solvation number, representing the number of BESO molecules in the extracted complex.
The extraction efficiency is highly dependent on the nature of the anion (A⁻). For the formation of a charge-neutral complex that is readily extractable, anions that can form stable inner-sphere complexes with the metal ion are beneficial.
Experimental Protocol: Determination of the Solvation Number
A common experimental approach to determine the stoichiometry of the extracted complex (the value of 's') is slope analysis.
-
Preparation of Solutions:
-
Prepare a series of organic phases with varying concentrations of BESO in a suitable diluent (e.g., kerosene, toluene).
-
Prepare an aqueous phase containing a known concentration of the metal salt of interest at a constant ionic strength and pH.
-
-
Liquid-Liquid Extraction:
-
Mix equal volumes of the aqueous and organic phases in a series of separatory funnels.
-
Shake the funnels for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Allow the phases to separate completely.
-
-
Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma-Mass Spectrometry).
-
Calculate the concentration of the metal ion in the organic phase by mass balance.
-
Calculate the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase.
-
-
Data Interpretation:
-
Plot log(D) versus log([BESO]).
-
The slope of the resulting straight line will correspond to the solvation number, 's'.
-
Synergistic Extraction: The Power of Combination
In many practical applications, BESO may be used in conjunction with an acidic extractant, such as a carboxylic acid or an organophosphorus acid. This combination can lead to a phenomenon known as synergistic extraction, where the extraction efficiency of the mixed system is significantly greater than the sum of the efficiencies of the individual extractants.
In a synergistic system, the acidic extractant (HA) first neutralizes the charge of the metal ion through cation exchange, forming a metal-acidic extractant complex. The neutral BESO molecule then displaces any remaining water molecules in the coordination sphere of the metal, enhancing the lipophilicity of the complex and its solubility in the organic phase.
The general equation for synergistic extraction can be represented as:
Mⁿ⁺(aq) + nHA(org) + sBESO(org) ⇌ + nH⁺(aq)
This combined mechanism leverages the strengths of both types of extractants to achieve superior separation.
Key Factors Influencing Extraction Efficiency
The efficiency of metal extraction using BESO is a multifactorial process. A thorough understanding of these factors is crucial for the optimization of any separation protocol.
| Factor | Influence on Extraction | Rationale |
| Nature of the Metal Ion | Higher charge density and appropriate size generally lead to stronger coordination and better extraction. | The strength of the Lewis acid-base interaction between the metal ion and the sulfoxide oxygen is a key driver of the extraction process. |
| Aqueous Phase Acidity (pH) | For synergistic systems with acidic extractants, pH plays a critical role in the deprotonation of the acidic extractant. For solvation mechanisms, pH can influence the speciation of the metal ion in the aqueous phase. | The availability of the anionic form of the acidic extractant is pH-dependent. Metal hydrolysis at higher pH can also affect extraction. |
| Concentration of BESO | Increasing the BESO concentration generally increases the distribution ratio. | According to Le Chatelier's principle, a higher concentration of the extractant shifts the equilibrium towards the formation of the extracted complex. |
| Nature of the Diluent | The polarity and solvating power of the diluent can affect the aggregation of the extractant and the solvation of the extracted complex.[4] | Aliphatic diluents are generally preferred as they are less likely to interact with the extractant, leaving it free to coordinate with the metal ion.[4] Aromatic diluents can sometimes lead to antagonistic effects.[4] |
| Temperature | The effect of temperature is system-dependent. Extraction can be either exothermic or endothermic. | The thermodynamics of the extraction process, including the enthalpy and entropy of complexation and phase transfer, determine the temperature dependence. |
| Contact Time and Mixing | Sufficient time and vigorous mixing are required to achieve equilibrium. | The rate of extraction is influenced by mass transfer across the phase boundary and the kinetics of complex formation. |
Visualizing the Mechanism and Workflow
The Solvation Extraction Pathway
Caption: Solvation extraction of a metal ion with BESO.
Experimental Workflow for Extraction Studies
Caption: A typical experimental workflow for studying metal extraction.
Conclusion and Future Perspectives
This compound is a potent solvating extractant with significant potential in the separation and purification of a wide range of metal ions. Its mechanism of action is primarily based on the coordination of the sulfoxide oxygen with the metal cation, leading to the formation of a lipophilic complex that partitions into the organic phase. The efficiency of this process is governed by a delicate interplay of factors including the nature of the metal ion, the composition of the aqueous and organic phases, and the operating conditions.
While the principles outlined in this guide provide a solid foundation for understanding the extraction mechanism of BESO, further research is warranted. Detailed spectroscopic and crystallographic studies of metal-BESO complexes would provide invaluable insights into their structure and bonding. Furthermore, systematic investigations into the synergistic effects of BESO with various acidic extractants could unlock new and highly selective separation systems for critical metals. As the demand for high-purity metals continues to grow across various technological and biomedical sectors, a deeper understanding of the capabilities of versatile extractants like this compound will be paramount.
References
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Calligaris, M. (2004). Structure and Bonding in Metal Sulfoxide Complexes: An Update. Coordination Chemistry Reviews, 248(3-4), 351–375. [Link]
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Grov, K. S., & Klæboe, P. (1968). The sulfoxide group as a coordinating agent. I. A survey of the vibrational spectra of dimethyl sulfoxide complexes. Acta Chemica Scandinavica, 22, 1695-1706. [Link]
-
Wikipedia. (2023). Transition metal sulfoxide complex. [Link][1]
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Reddy, M. L. P., & Saji, J. (2000). Solvent extraction of trivalent lanthanides and yttrium with di(2-ethylhexyl) sulphoxide. Talanta, 51(2), 259-266. [Link]
- Nash, K. L. (2004). The chemistry of solvent extraction. In Ion Exchange and Solvent Extraction: A Series of Advances (Vol. 17, pp. 1-76). CRC Press.
- Zhu, Z., & Pranolo, Y. (2015). Solvent extraction of rare earths. In Rare Earths Industry (pp. 149-183). Elsevier.
- Sato, T. (1989). The extraction of some divalent transition metals by di-(2-ethylhexyl)-phosphoric acid. Journal of Inorganic and Nuclear Chemistry, 51(3), 811-816.
-
Hoh, Y. C., & Wang, W. K. (1981). The effect of the diluent on the extraction of rare earths by di(2-ethylhexyl) phosphoric acid. Hydrometallurgy, 7(1-2), 105-117. [Link][4]
-
Grokipedia. (n.d.). Transition metal sulfoxide complex. [Link][3]
-
ResearchGate. (n.d.). Transition metal complexes with sulfoxide according to binding mode (O...). [Link][2]
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The Solubility of Bis(2-ethylhexyl) Sulfoxide: A Technical Guide for Researchers
Introduction: Understanding Bis(2-ethylhexyl) Sulfoxide (DEHSO)
This compound, commonly abbreviated as DEHSO, is an organosulfur compound with the chemical formula C₁₆H₃₄OS.[1] It is characterized by a central sulfinyl functional group (>S=O) bonded to two 2-ethylhexyl groups.[2] This molecular structure, featuring a polar sulfoxide group and large, non-polar alkyl chains, imparts amphiphilic properties to DEHSO, making its solubility behavior in different organic solvents a critical parameter for its application in various fields, most notably in solvent extraction and separation processes.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While extensive quantitative solubility data for DEHSO is not widely available in public literature, this guide synthesizes the existing information, theoretical principles, and practical applications to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.
Theoretical Framework: The Principles Governing DEHSO Solubility
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is based on the nature and strength of intermolecular forces between the solute and solvent molecules.[3] For DEHSO, its solubility profile is a direct consequence of its molecular structure.
The key structural features influencing DEHSO's solubility are:
-
The Polar Sulfoxide Group: The S=O bond in the sulfoxide group is highly polar, with the oxygen atom being electron-rich and the sulfur atom being electron-poor. This polarity allows for strong dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.
-
The Non-Polar 2-Ethylhexyl Chains: The two long, branched alkyl chains are non-polar and contribute to van der Waals forces. These bulky groups dominate a significant portion of the molecular surface area, influencing interactions with non-polar solvents.
Based on these features, the expected solubility of DEHSO in various organic solvents can be predicted:
-
Non-Polar Solvents (e.g., Hydrocarbons, Benzene): Due to the presence of the large, non-polar 2-ethylhexyl groups, DEHSO is expected to exhibit good solubility in non-polar organic solvents. The van der Waals interactions between the alkyl chains of DEHSO and the non-polar solvent molecules are the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can engage in dipole-dipole interactions with the sulfoxide group of DEHSO. Solubility in these solvents is expected to be moderate, influenced by the balance between the polar-polar interactions and the non-polar interactions with the alkyl chains.
-
Polar Protic Solvents (e.g., Alcohols, Water): While the sulfoxide oxygen can act as a hydrogen bond acceptor, the bulky, non-polar alkyl groups can hinder the interaction with the hydroxyl groups of protic solvents. Therefore, the solubility of DEHSO in polar protic solvents, especially water, is expected to be low.
The interplay of these factors is visually represented in the following diagram:
Caption: Relationship between DEHSO's structure and its affinity for different solvent types.
Practical Application: DEHSO in Solvent Extraction
A significant application of this compound is as an extractant in hydrometallurgical processes for the separation and purification of metals. This application inherently relies on its solubility in a suitable organic diluent to create the organic phase for the extraction process.
A notable study investigated the extraction of cadmium(II) and mercury(II) from iodide solutions using DEHSO dissolved in benzene as the organic phase. This provides direct evidence of the solubility and utility of DEHSO in a non-polar aromatic solvent. In this context, benzene acts as a carrier for the DEHSO, allowing it to interact with and extract the metal complexes from the aqueous phase. The choice of a non-polar solvent like benzene is logical, given the large non-polar character of the DEHSO molecule.
Experimental Protocol for Determining DEHSO Solubility
For researchers requiring precise solubility data for DEHSO in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (DEHSO)
-
Selected organic solvent of high purity
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DEHSO to a series of vials.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of DEHSO in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved DEHSO to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the withdrawn sample through a syringe filter to remove any suspended microparticles of undissolved DEHSO.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of DEHSO.
-
-
Data Analysis:
-
Calculate the solubility of DEHSO in the organic solvent, typically expressed in g/L or mol/L, using the measured concentration and the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
The following diagram illustrates the experimental workflow:
Caption: Isothermal shake-flask method workflow for DEHSO solubility determination.
Summary of Expected Solubility Behavior
While quantitative data is scarce, a qualitative summary of the expected solubility of this compound in common organic solvents can be presented based on the principles discussed.
| Solvent Class | Representative Solvents | Expected Solubility | Primary Intermolecular Forces |
| Non-Polar Aliphatic | Hexane, Heptane | High | Van der Waals |
| Non-Polar Aromatic | Benzene, Toluene | High | Van der Waals, π-stacking (minor) |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole, Van der Waals |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Dipole-dipole, Van der Waals |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | Dipole-dipole |
| Esters | Ethyl acetate | Moderate | Dipole-dipole |
| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole, Van der Waals |
| Water | Very Low | Hydrogen bonding (acceptor), Dipole-dipole |
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Radiochemical extraction and separation of Cadmium(II) and mercury(II) with bis-2-ethylhexyl sulphoxide. (1995). Radiochimica Acta, 69(3), 201-204. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
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An In-depth Technical Guide on the Thermal Stability and Degradation of Bis(2-ethylhexyl) Sulfoxide
Abstract: Bis(2-ethylhexyl) sulfoxide (DEHSO) is a high-boiling point organic compound with potential applications as a solvent and extractant. A comprehensive understanding of its thermal stability and degradation pathways is crucial for its safe handling, application, and for predicting its environmental fate. This technical guide provides an in-depth analysis of the thermal behavior of DEHSO, drawing upon established principles of sulfoxide chemistry due to the limited direct literature on this specific compound. It covers theoretical degradation mechanisms, potential decomposition products, and outlines robust experimental protocols for the systematic evaluation of its thermal properties. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the thermal characteristics of long-chain dialkyl sulfoxides.
Introduction to this compound (DEHSO)
This compound, with the chemical formula C₁₆H₃₄OS, is a dialkyl sulfoxide characterized by two branched 2-ethylhexyl chains attached to a central sulfinyl group[1]. The presence of these long alkyl chains results in a high boiling point, reported to be 390.6°C, and a flash point of 190°C[2]. While specific applications of DEHSO are not widely documented, its structural similarity to other long-chain sulfoxides suggests its potential utility as a non-polar solvent, a ligand in coordination chemistry, or as a plasticizer.
Theoretical Framework for the Thermal Degradation of Sulfoxides
The thermal decomposition of sulfoxides is a classic topic in organic chemistry. The primary mechanism for the pyrolysis of sulfoxides that contain at least one β-hydrogen is a syn-elimination reaction, which proceeds through a five-membered cyclic transition state. This intramolecular process is categorized as an Eᵢ (Elimination, intramolecular) reaction[3].
The Syn-Elimination Pathway in DEHSO
For this compound, each of the 2-ethylhexyl chains possesses multiple β-hydrogens, making it a prime candidate for thermal syn-elimination. The proposed mechanism involves the transfer of a β-hydrogen to the sulfoxide oxygen, with the simultaneous cleavage of the carbon-sulfur bond. This concerted reaction results in the formation of an alkene and a sulfenic acid[3].
Given the structure of the 2-ethylhexyl group, the elimination can, in principle, lead to a mixture of isomeric octenes. The primary product, however, would be 2-ethyl-1-hexene, resulting from the abstraction of a hydrogen from the most accessible β-position. The other major product is 2-ethylhexane-1-sulfenic acid.
Diagram: Proposed Thermal Degradation Pathway of DEHSO
Caption: Workflow for Thermogravimetric Analysis of DEHSO.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal a 2-5 mg sample of DEHSO in an aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses all expected thermal events.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition).
-
Integrate the peak areas to determine the enthalpy of each transition. An exothermic decomposition peak is a strong indicator of a potentially hazardous runaway reaction.
-
Evolved Gas Analysis (EGA)
Objective: To identify the chemical nature of the volatile products released during thermal decomposition.
Protocol:
-
Instrumentation: Couple the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Experimental Conditions: Run a TGA experiment as described in section 4.1.
-
Data Analysis:
-
TGA-MS: Monitor specific mass-to-charge ratios (m/z) corresponding to expected degradation products (e.g., m/z for 2-ethyl-1-hexene) as a function of temperature. Correlate the evolution of these ions with the mass loss steps observed in the TGA curve.
-
TGA-FTIR: Continuously acquire IR spectra of the evolved gas. Identify functional groups (e.g., C=C for alkenes, S-H for sulfenic acids or their byproducts) and match the spectra to library data to identify the evolved compounds.
-
Summary and Outlook
While direct experimental data on the thermal stability of this compound is scarce, a robust theoretical framework based on the chemistry of analogous sulfoxides allows for a predictive understanding of its behavior. The primary degradation pathway is anticipated to be a syn-elimination reaction, yielding 2-ethyl-1-hexene and the unstable 2-ethylhexane-1-sulfenic acid. This guide provides detailed experimental protocols, including TGA, DSC, and EGA, that will enable researchers to definitively characterize the thermal properties of DEHSO. Such studies are essential for establishing safe operating parameters and for the responsible development of applications for this and other long-chain dialkyl sulfoxides. The methodologies outlined herein provide a self-validating system for the comprehensive thermal analysis of high-boiling point organic compounds.
References
-
Emerson, D. W., Craig, A. P., & Potts, Jr., I. W. (1967). The Pyrolysis of Unsymmetrical Dialkyl Sulfoxides. Rates of Alkene Formation and Composition of the Gaseous Products. The Journal of Organic Chemistry, 32(1), 102–105. [Link]
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Spectroscopic Analysis of Bis(2-ethylhexyl) Sulfoxide (BESO): A Guide to Structural Elucidation by FTIR and NMR
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of bis(2-ethylhexyl) sulfoxide (C₁₆H₃₄OS), a dialkyl sulfoxide with significant applications in chemical synthesis and separation processes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative reference for the structural characterization and quality control of this important organosulfur compound.
Introduction: The Molecular Identity of this compound
This compound (BESO) is an organosulfur compound characterized by a central sulfoxide functional group flanked by two branched 2-ethylhexyl alkyl chains. Its molecular structure imparts a unique combination of polarity from the S=O bond and lipophilicity from the long alkyl groups, making it a valuable solvent and extractant.
The precise confirmation of its molecular structure and the assessment of its purity are paramount for its application in any research or industrial setting. Spectroscopic methods are indispensable tools for this purpose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy provides a rapid and definitive confirmation of the presence of key functional groups, most notably the sulfoxide S=O bond, by probing their characteristic molecular vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom in the molecule.
This guide explains the causality behind experimental choices and provides self-validating protocols to ensure the generation of high-fidelity, interpretable spectroscopic data for BESO.
FTIR Spectroscopic Analysis of BESO
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are unique to the type of bond and its environment, creating a distinct "fingerprint" for the molecule. For BESO, FTIR is the primary tool for confirming the presence of the sulfoxide functional group.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol is designed for a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples like BESO.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR Accessory with a diamond or zinc selenide crystal
Methodology:
-
Crystal Preparation: Before analysis, meticulously clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone to remove any residues.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This critical step acquires the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Data Acquisition: Collect the sample spectrum using the following typical parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 (averaging multiple scans improves the signal-to-noise ratio)
-
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.
Visual Workflow: FTIR Analysis
Caption: Workflow for acquiring a high-quality FTIR spectrum of BESO using an ATR accessory.
Spectral Interpretation: Characteristic Absorption Bands of BESO
The FTIR spectrum of BESO is dominated by absorptions from its aliphatic chains and the highly characteristic sulfoxide group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |
| 2958 – 2920 | C-H Asymmetric Stretching (CH₃, CH₂) | Strong | These strong peaks are characteristic of the numerous C-H bonds in the two 2-ethylhexyl groups.[1][2] |
| 2875 – 2855 | C-H Symmetric Stretching (CH₃, CH₂) | Strong | Appears alongside the asymmetric stretches, confirming the significant aliphatic character of the molecule.[1][2] |
| 1465 – 1450 | C-H Scissoring/Bending (CH₂) | Medium | This bending vibration is a standard feature of methylene groups present in the alkyl chains. |
| 1380 – 1375 | C-H Umbrella/Bending (CH₃) | Medium | This absorption confirms the presence of terminal methyl groups. |
| ~1050 | S=O Stretching | Strong, Sharp | This is the most diagnostic peak for BESO. The S=O bond in dialkyl sulfoxides gives a very strong and characteristic absorption in this region.[3][4] Its presence is definitive proof of the sulfoxide functionality. |
| 750 – 650 | C-S Stretching | Weak to Medium | The carbon-sulfur bond stretch is typically weaker and can sometimes be difficult to assign definitively in a complex spectrum, but is expected in this region.[3] |
NMR Spectroscopic Analysis of BESO
NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. It allows for the precise mapping of the carbon-hydrogen framework of BESO.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
High-resolution NMR spectra are obtained by dissolving the sample in a deuterated solvent, which is "invisible" in ¹H NMR, and placing it in a high-strength magnetic field.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for molecules like BESO and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is used for spectral calibration.
-
Transfer the solution into a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to ensure homogeneity and high resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. This removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.
-
Visual Workflow: NMR Analysis
Caption: Step-by-step workflow for the preparation and NMR analysis of BESO.
Structural Assignments for NMR
To facilitate spectral interpretation, the atoms in one of the identical 2-ethylhexyl chains are labeled as shown below.
Caption: Labeled structure of this compound for NMR peak assignment.
Predicted ¹H NMR Spectrum Interpretation
The chemical shift (δ) is highly dependent on the electronic environment. The electronegative sulfoxide group deshields adjacent protons, shifting them downfield (to a higher δ value).
| Label | Protons | Integration | Multiplicity | Predicted δ (ppm) | Rationale & Comments |
| a | -S-CH₂ - | 4H | Multiplet | ~2.75 - 2.60 | These protons are alpha to the sulfoxide group, making them the most deshielded (downfield) of all aliphatic protons. They are split by proton 'b'. |
| b | -CH - | 2H | Multiplet | ~1.80 - 1.65 | This methine proton is adjacent to multiple CH₂ groups, resulting in a complex splitting pattern. |
| c, f, g | -CH₂ - | 12H | Multiplet | ~1.50 - 1.25 | These methylene protons in the alkyl chains overlap in a complex multiplet region, typical for long alkyl chains.[5][6] |
| d, e, h | -CH₃ | 12H | Triplet | ~0.95 - 0.85 | These terminal methyl groups are in a typical aliphatic environment and are expected to appear as overlapping triplets.[5][6] |
Predicted ¹³C NMR Spectrum Interpretation
In the proton-decoupled ¹³C NMR spectrum, each unique carbon appears as a singlet. The chemical shift is again influenced by proximity to the sulfoxide group.
| Label | Carbon | Predicted δ (ppm) | Rationale & Comments |
| a | -S-C H₂- | ~55 - 50 | The carbon directly attached to the sulfur atom is significantly deshielded and shifted downfield. |
| b | -C H- | ~40 - 38 | The methine carbon. Its chemical shift is consistent with a branched aliphatic carbon.[5] |
| c, f, g | -C H₂- | ~32 - 23 | The remaining methylene carbons of the alkyl chains appear in the typical upfield aliphatic region.[5][6] |
| d, e, h | -C H₃ | ~14 - 11 | The terminal methyl carbons are the most shielded (upfield), appearing at the lowest chemical shifts as expected.[5][6] |
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of this compound is achieved through the synergistic use of FTIR and NMR spectroscopy.
-
FTIR provides the initial, rapid confirmation of the core functional groups. The unambiguous identification of the strong S=O stretching band at ~1050 cm⁻¹ confirms the molecule is a sulfoxide, while the intense C-H bands at 2850-3000 cm⁻¹ verify its significant aliphatic character.
-
NMR delivers the definitive structural proof. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecule. The specific chemical shifts and splitting patterns, particularly the downfield shift of the protons and carbon alpha to the sulfoxide group, confirm the precise connectivity of the 2-ethylhexyl chains to the sulfur atom. The integration values in the ¹H NMR spectrum further validate the proton count in each distinct chemical environment.
Together, these two techniques provide a robust and self-validating analytical workflow, ensuring the unequivocal identification and quality assessment of this compound for any high-level research or industrial application.
References
- Cotton, F. A., Francis, R., & Horrocks, Jr., W. D. "SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES". Journal of Physical Chemistry.
- Oda, Ryohei; Hayashi, Yoshiyuki. "Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds". Bulletin of the Institute for Chemical Research, Kyoto University, 1970, 47(5): 480-521.
- Startseva, V. A., et al. "Study of 'Racemic Compound-Like' Behavior of Diastereomeric Mixture of Pinanyl Sulfoxides by X-Ray Diffraction, IR Spectroscopy, and DFT Calculations".
- ACS Publications. "Spectrochemical Studies of Dimethyl Sulfoxide, Tetramethylene Sulfoxide, and Pyridine N-Oxide as Ligands with Nickel(II), Chromium(III), and Cobalt(II)". Inorganic Chemistry.
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PubChem. This compound. National Institutes of Health. Accessed January 20, 2026. [Link]
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National Institute of Standards and Technology (NIST). Dimethyl Sulfoxide. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
- ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Accessed January 20, 2026.
- MDPI. "Hydrophobic Modification of Alginate Nanofibrous Membrane by Group IV Elements Ion Crosslinking". MDPI.
- Universal Lab. "FTIR Spectrum Analysis--Meaning and Application of Each Peak". Universal Lab Blog, June 16, 2024.
- MDPI. "4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde". MDPI.
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Nguyen, H. P. T., et al. "Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves". ChemRxiv, 2022. [Link]
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National Institute of Standards and Technology (NIST). Bis(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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PubChem. Bis(2-ethylhexyl) adipate. National Institutes of Health. Accessed January 20, 2026. [Link]
- Chemistry LibreTexts. "12.7: Interpreting Infrared Spectra". Chemistry LibreTexts, November 6, 2023.
- ResearchGate. "Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR...".
- Cheloti, Michael, et al. "Isolation and Structure Elucidation of Bis(2-Ethylhexyl) Terephthalate from Barks of Acacia Xanthophloea". Biomedical Journal of Scientific & Technical Research, September 8, 2023.
- PubMed. "Analysis by liquid chromatography and infrared spectrometry of di(2-ethylhexyl)phthalate released by multilayer infusion tubing". PubMed.
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PubChem. Bis (2-Ethylhexyl) 4,4'-(6-(4-(ethoxycarbonyl)phenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl) dibenzoate. National Institutes of Health. Accessed January 20, 2026. [Link]
- ResearchGate. "FTIR spectrum of dimethyl sulfoxide".
-
SpectraBase. Bis(2-ethylhexyl) phthalate. Accessed January 20, 2026. [Link]
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SpectraBase. Bis(2-ethylhexyl) phthalate - Optional[13C NMR] - Chemical Shifts. Accessed January 20, 2026. [Link]
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Unveiling the Inner Workings of Metal Extraction: A Theoretical Guide to Bis(2-ethylhexyl) Sulfoxide Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) sulfoxide (BESO) has emerged as a significant ligand in the realm of solvent extraction, particularly for the separation and purification of critical metals such as lanthanides and actinides. Understanding the intricate coordination chemistry and the dynamics of complex formation at a molecular level is paramount for the rational design of more efficient and selective extraction systems. This technical guide delves into the theoretical methodologies employed to investigate BESO-metal complexes, offering a comprehensive overview of the computational tools that illuminate their structure, bonding, and reactivity. By synthesizing insights from quantum chemical calculations and molecular dynamics simulations, we provide a framework for predicting and interpreting the behavior of these important chemical entities. This guide is intended to be a valuable resource for researchers aiming to leverage computational chemistry to advance the fields of hydrometallurgy, nuclear waste reprocessing, and the development of novel therapeutic agents.
Introduction: The Significance of this compound in Coordination Chemistry
This compound is an organosulfur compound characterized by a sulfinyl functional group flanked by two bulky, branched alkyl chains. This molecular architecture imparts favorable solubility in organic solvents, a crucial property for its application in liquid-liquid extraction processes. The key to BESO's utility lies in the Lewis basicity of the sulfoxide group, which can coordinate to metal ions through either the oxygen or the sulfur atom. This ambidentate nature allows for versatile coordination behavior, influenced by the properties of the metal ion and the surrounding chemical environment.
In the context of nuclear fuel reprocessing, BESO serves as a neutral extractant, often in synergistic combination with acidic extractants, to selectively remove valuable or hazardous metal ions from aqueous solutions. The efficiency of these extraction processes is governed by the thermodynamics and kinetics of complex formation, which are, in turn, dictated by the electronic structure and steric interactions within the BESO-metal complexes. Theoretical studies provide a powerful lens through which to examine these fundamental aspects, offering insights that are often difficult to obtain through experimental methods alone.
Theoretical Methodologies for Interrogating BESO-Metal Complexes
The theoretical investigation of BESO-metal complexes primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Each approach offers unique advantages in elucidating different facets of the system's behavior.
Density Functional Theory (DFT): Unraveling Electronic Structure and Bonding
DFT is a quantum mechanical method that allows for the calculation of the electronic structure of molecules, providing detailed information about bond lengths, bond angles, vibrational frequencies, and reaction energies.[1][2] For f-element complexes, such as those involving lanthanides and actinides, DFT is an indispensable tool for understanding the nature of the metal-ligand bond, which can have significant covalent character.[3][4]
Key Insights from DFT:
-
Coordination Mode: DFT calculations can predict whether BESO will coordinate to a metal ion through its oxygen or sulfur atom. This is determined by the relative energies of the resulting complexes, which are influenced by the hard and soft acid-base (HSAB) principle. Hard metal ions (e.g., lanthanides and actinides) generally prefer to bind to the hard oxygen donor, while softer metal ions may favor the softer sulfur donor.[5]
-
Bonding Analysis: Through techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), DFT can quantify the degree of covalency in the metal-BESO bond. This is crucial for understanding the selectivity of BESO for different metal ions.[6]
-
Spectroscopic Properties: DFT can be used to simulate spectroscopic data, such as infrared (IR) and UV-Vis spectra, which can aid in the experimental characterization of BESO-metal complexes.[3]
-
Thermodynamics of Complexation: DFT calculations can provide accurate estimates of the Gibbs free energy of complexation, allowing for the prediction of extraction efficiencies and the effect of different solvent environments.[7]
Workflow for DFT Calculations on a BESO-Metal Complex:
Caption: A generalized workflow for performing DFT calculations on a BESO-metal complex.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Extraction
While DFT provides a static picture of a single molecule, MD simulations allow for the study of the time evolution of a system containing many molecules, providing insights into the dynamic processes that govern solvent extraction.[8] In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are integrated to propagate the system forward in time.
Key Insights from MD:
-
Solvation Structure: MD simulations can reveal the detailed structure of the solvation shells around the BESO-metal complex in both the aqueous and organic phases.
-
Interfacial Behavior: MD is particularly well-suited for studying the behavior of molecules at the liquid-liquid interface, which is the site of the extraction process. This includes the orientation of BESO molecules at the interface and the mechanism of metal ion transfer.
-
Aggregation and Micelle Formation: In the organic phase, extractant molecules can form aggregates or reverse micelles. MD simulations can be used to study the structure and stability of these aggregates and their role in the extraction process.
-
Synergistic Effects: MD can be used to investigate the molecular basis of synergistic extraction, where the combination of BESO and an acidic extractant leads to enhanced extraction efficiency. Simulations can reveal how the two types of extractant molecules cooperate to complex the metal ion.
Workflow for MD Simulation of a Solvent Extraction System:
Caption: A general workflow for conducting MD simulations of a solvent extraction system containing BESO.
Structural and Electronic Properties of BESO-Metal Complexes
Theoretical studies on analogous sulfoxide and organophosphorus systems provide a strong foundation for understanding the properties of BESO-metal complexes.
Coordination Geometry and Stoichiometry
The stoichiometry of the extracted metal complex is a critical factor determining the efficiency of the extraction process. For trivalent lanthanide and actinide ions (M³⁺), experimental studies on similar systems suggest that the extracted species often have the general formula MX₃·nL, where X is the anionic extractant and L is the neutral extractant (in this case, BESO). The number of neutral ligands (n) can vary. DFT calculations can be employed to determine the most stable stoichiometry by comparing the energies of complexes with different numbers of BESO ligands.
The coordination geometry around the metal center is also of great interest. Lanthanides and actinides are known for their high and variable coordination numbers. DFT-optimized geometries can reveal the preferred coordination environment of the metal ion, which is a balance between maximizing coordination and minimizing steric hindrance from the bulky 2-ethylhexyl groups of BESO.
Nature of the Metal-Ligand Bond
As previously mentioned, the bonding in f-element complexes is not purely ionic. DFT calculations on actinide complexes with various ligands have shown that there can be a significant degree of covalency, involving the participation of both 5f and 6d orbitals of the actinide in the bonding.[1] The degree of covalency can influence the selectivity of an extractant for actinides over lanthanides, as the 5f orbitals of actinides are more spatially extended and available for bonding than the more contracted 4f orbitals of lanthanides.
Quantum chemical calculations on metal sulfoxide complexes have shown that the S=O bond length changes upon coordination.[5] When the sulfoxide coordinates through the oxygen atom, the S=O bond is typically elongated and the corresponding stretching frequency in the IR spectrum is red-shifted. Conversely, coordination through the sulfur atom often leads to a shortening of the S=O bond and a blue-shift in its stretching frequency. These changes, which can be accurately predicted by DFT, serve as a useful diagnostic for the coordination mode.
Table 1: Representative Calculated Properties of Metal-Sulfoxide Bonds (from analogous systems)
| Property | M-O Bond Distance (Å) | M-S Bond Distance (Å) | ΔE (O- vs. S-binding, kcal/mol) |
| Hard Metal Ion (e.g., La³⁺) | ~2.4 - 2.6 | - | O-binding strongly favored |
| Soft Metal Ion (e.g., Pd²⁺) | - | ~2.2 - 2.4 | S-binding favored |
| Intermediate (e.g., Ru²⁺) | ~2.1 - 2.3 | ~2.2 - 2.4 | Small energy difference |
Note: These are representative values from the literature on various sulfoxide complexes and are intended to illustrate general trends.
Synergistic Effects and Reaction Mechanisms
Synergistic extraction, where a mixture of extractants exhibits a greater extraction efficiency than the sum of the individual components, is a common strategy in solvent extraction.[9] BESO is often used as a synergist in combination with an acidic extractant, such as a carboxylic or phosphoric acid.
The mechanism of synergism can be elucidated through theoretical studies. One common mechanism involves the acidic extractant neutralizing the charge of the metal ion, forming a neutral complex that is more readily extracted into the organic phase. The neutral BESO ligand then coordinates to this neutral complex, displacing residual water molecules from the metal's coordination sphere and further increasing its hydrophobicity.
MD simulations can be used to visualize this process, showing how the acidic and neutral extractants cooperate at the liquid-liquid interface to facilitate the transfer of the metal ion. DFT calculations can be used to quantify the thermodynamics of the synergistic reaction, providing insights into the driving forces behind the enhanced extraction.
Experimental Protocols: A Guide to Computational Best Practices
To ensure the reliability and reproducibility of theoretical studies on BESO-metal complexes, it is essential to follow established computational protocols.
DFT Calculation Protocol
-
Model Construction: The initial 3D structure of the BESO-metal complex can be built using molecular modeling software. The choice of the initial coordination number and geometry should be guided by experimental data or chemical intuition.
-
Functional and Basis Set Selection: For geometry optimizations, a hybrid functional such as B3LYP is often a good starting point.[10][11] For heavier elements like lanthanides and actinides, relativistic effects must be considered, which is typically done using effective core potentials (ECPs) for the metal ions.[1] A basis set of at least double-zeta quality with polarization functions should be used for all atoms.
-
Solvation Model: The effect of the solvent environment can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[12]
-
Geometry Optimization: The geometry of the complex should be fully optimized without any constraints.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to compute thermodynamic properties and to simulate IR spectra.
-
Single-Point Energy Calculation: For more accurate energies, a single-point energy calculation can be performed on the optimized geometry using a higher-level functional and/or a larger basis set.
Molecular Dynamics Simulation Protocol
-
System Setup: A simulation box containing the aqueous and organic phases is constructed. The aqueous phase contains the metal ions and counter-ions, while the organic phase contains BESO and the diluent (e.g., kerosene).
-
Force Field Parameterization: A suitable classical force field must be chosen to describe the interactions between all atoms in the system. Standard force fields are available for common solvents and organic molecules, but parameters for the BESO-metal interactions may need to be developed or validated.
-
Equilibration: The system is first subjected to energy minimization to remove any unfavorable steric clashes. This is followed by a period of equilibration, typically in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to relax to a stable state.
-
Production Run: Once the system is equilibrated, a long production run is performed in the appropriate ensemble (e.g., NVT or NVE) to generate a trajectory for analysis.
-
Trajectory Analysis: The saved trajectory is then analyzed to calculate various properties of interest, such as radial distribution functions (RDFs), density profiles, mean squared displacements (MSDs), and potentials of mean force (PMFs).
Conclusion and Future Outlook
Theoretical studies, particularly those employing DFT and MD simulations, provide a powerful and indispensable framework for understanding the complex behavior of this compound in metal extraction systems. These computational methods offer unparalleled insights into the electronic structure, bonding, and dynamics of BESO-metal complexes, which are essential for the rational design of more efficient and selective separation processes.
While significant progress has been made in the theoretical modeling of solvent extraction systems, challenges remain. The accurate description of f-element electronic structure, the development of robust force fields for MD simulations, and the modeling of complex interfacial phenomena are all areas of active research. The continued development of computational methods, coupled with close collaboration between theoreticians and experimentalists, will undoubtedly lead to a deeper understanding of BESO-metal complexes and pave the way for the design of next-generation extraction systems for a wide range of applications, from sustainable resource management to the development of new medicines.
References
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Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. (2025). ResearchGate. [Link]
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A computational study on the coordination modes and electron absorption spectra of the complexes U(iv) with N,N,N′,N′-tetramethyl-diglycolamide and anions. (2023). National Institutes of Health. [Link]
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A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (n.d.). MDPI. [Link]
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Molecular Design of Highly Efficient Extractants for Separation of Lanthanides and Actinides by Computational Chemistry. (2025). ResearchGate. [Link]
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Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. (n.d.). National Institutes of Health. [Link]
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Structure and bonding in metal sulfoxide complexes: An update. (2025). ResearchGate. [Link]
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Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation. (n.d.). ACS Publications. [Link]
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A molecular picture of di(2-ethylhexyl)phosphoric acid dimerization through free energy calculations. (n.d.). Master. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (n.d.). MDPI. [Link]
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Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. (2022). National Institutes of Health. [Link]
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Synergistic Extraction of Cobalt(II) by Mixtures of Bis(2-Ethylhexyl)Phosphoric Acid and LIX 860. (2025). ResearchGate. [Link]
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Computational investigations of the electronic structure of molecular actinide compounds. (n.d.). UCL Discovery. [Link]
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Modeling Separation of Lanthanides via Heterogeneous Ligand Binding. (2024). RSC Publishing. [Link]
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Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. (2025). ResearchGate. [Link]
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Structural Characterization, DFT, Molecular Docking and Cytotoxic Studies of Metal (II) Complexes Derived from Thiosemicarbazide. (2022). Asian Journal of Chemical Sciences. [Link]
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The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. (n.d.). BARC. [Link]
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DIMETHYL SULFOXIDE COMPLEXES OF CHROMIUM(III), MANGANESE(II), IRON(III), NICKEL(II), AND COPPER(II) NITRATES AND MAGNESIUM AND N. (n.d.). DTIC. [Link]
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A practical computational tool for actinide coordination chemistry (LFDFT). (2025). Publikationen in KITopen. [Link]
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Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. (n.d.). National Institutes of Health. [Link]
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MOLECULAR DYNAMICS SIMULATION OF THE PROCESS OF EXTRACTION DESULFURIZATION OF MODEL FUEL USI. (n.d.). Azerbaijan State Oil and Industry University. [Link]
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Nonaqueous Solvent Adsorption on Transition Metal Surfaces with Density Functional Theory: Interaction of N , N -Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO) with Ag, Cu, Pt, Rh, and Re Surfaces. (n.d.). ResearchGate. [Link]
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Lanthanide separation using size-selective crystallization of Ln-MOFs. (2017). National Institutes of Health. [Link]
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Theoretical Studies of the Electronic Structure of Compounds of the Actinide Elements. (n.d.). ResearchGate. [Link]
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Extraction of lanthanide ions from aqueous solution by bis(2-ethylhexyl)phosphoric acid with room-temperature ionic liquids. (2025). ResearchGate. [Link]
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Dimethylsulfoxide (DMSO) clusters dataset: DFT relative energies, non-covalent interactions, and cartesian coordinates. (n.d.). National Institutes of Health. [Link]
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High coordination number actinide-noble gas complexes; a computational study. (2021). National Institutes of Health. [Link]
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Spectroscopic Study on Identifying Synergistic Extraction Complexes of Nd(III) with Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acids and TBP. (2025). ResearchGate. [Link]
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Quantum chemical calculations on tetravalent f-element compounds. (2021). INIS-IAEA. [Link]
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Quantum Chemical Calculations of Surfaces and Interfaces of Materials. (2016). ResearchGate. [Link]
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A Quantum-Chemical Bonding Database for Solid-State Materials. (2023). National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols: Solvent Extraction of Uranium Using Bis(2-ethylhexyl) Sulfoxide (BESO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent extraction is a cornerstone of hydrometallurgical processes, particularly in the nuclear fuel cycle for the selective separation and purification of uranium from ore leachates and spent nuclear fuel.[1][2][3][4] Among the diverse array of solvent extraction reagents, neutral organophosphorus compounds and their sulfur-containing analogs have garnered significant attention due to their high efficiency and selectivity.[2][5] Bis(2-ethylhexyl) sulfoxide (BESO), also known as di-(2-ethylhexyl) sulfoxide (DEHSO), is a sulfur-based extractant that has demonstrated considerable potential for the extraction of uranium.[5] This document provides a detailed guide to the principles, protocols, and critical parameters governing the solvent extraction of uranium using BESO.
Core Principles of Uranium Extraction with BESO
The extraction of uranium (VI) from acidic aqueous solutions by BESO is a classic example of a solvating extraction mechanism. The fundamental principle lies in the formation of a neutral, organic-soluble complex between the uranyl ion (UO₂²⁺) and the BESO molecule. The sulfur atom in the sulfoxide group acts as a Lewis base, donating its lone pair of electrons to the electrophilic uranyl center, thereby facilitating its transfer from the aqueous phase to the organic phase.
The general equilibrium for this extraction process from a nitric acid medium can be represented as follows[5]:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2BESO(org) ⇌ UO₂(NO₃)₂(BESO)₂(org)
This equilibrium is influenced by several factors, including the concentrations of nitric acid, the extractant (BESO), and the presence of other ions in the aqueous phase.
The Role of the Diluent
In solvent extraction, the extractant is typically dissolved in an inert organic diluent. The choice of diluent is critical as it can affect the physical properties of the organic phase (e.g., viscosity, density) and the extraction efficiency. Common diluents used in conjunction with BESO for uranium extraction include kerosene, toluene, and n-dodecane.[6] The diluent should be immiscible with water, have a low volatility, and be chemically stable under the process conditions.
Experimental Protocols
This section outlines a general protocol for the solvent extraction of uranium using BESO. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.
Materials and Reagents
-
Aqueous Phase: A stock solution of uranyl nitrate (UO₂(NO₃)₂) in nitric acid (HNO₃) of a known concentration.
-
Organic Phase: this compound (BESO) of high purity dissolved in a suitable organic diluent (e.g., kerosene, toluene) to the desired concentration.
-
Stripping Solution: A solution capable of reversing the extraction equilibrium to recover uranium from the loaded organic phase. Common stripping agents include dilute nitric acid, ammonium carbonate, or sodium carbonate solutions.[7][8]
-
Analytical Reagents: Reagents for the quantitative determination of uranium concentration in both aqueous and organic phases (e.g., by spectrophotometry, ICP-MS).
Extraction Procedure
The following steps detail a typical batch solvent extraction experiment:
-
Phase Preparation: Prepare the aqueous feed solution containing uranium and the organic phase with the desired concentration of BESO in the chosen diluent.
-
Contacting: In a separatory funnel, combine equal volumes of the aqueous and organic phases (a 1:1 phase ratio is a common starting point).
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.
-
Phase Separation: Allow the phases to disengage completely. The time required for phase separation will depend on the physical properties of the system.
-
Sampling: Carefully separate the two phases. Collect samples from both the aqueous (raffinate) and organic phases for analysis.
-
Analysis: Determine the uranium concentration in both the raffinate and the loaded organic phase using a suitable analytical technique.
Stripping Procedure
Stripping is the process of back-extracting the uranium from the loaded organic phase into a fresh aqueous solution.
-
Contacting: Combine the uranium-loaded organic phase with the chosen stripping solution in a separatory funnel.
-
Equilibration and Phase Separation: Follow the same procedure as in the extraction step (steps 3 and 4).
-
Sampling and Analysis: Collect and analyze samples from both the stripped organic phase and the uranium-rich aqueous strip solution.
Data Analysis and Interpretation
The efficiency of the extraction process is quantified by the distribution ratio (D) and the percentage extraction (%E) .
-
Distribution Ratio (D): The ratio of the concentration of uranium in the organic phase to its concentration in the aqueous phase at equilibrium.
-
D = [U]org / [U]aq
-
-
Percentage Extraction (%E): The percentage of uranium transferred from the aqueous phase to the organic phase.
-
%E = (D / (D + V_aq / V_org)) * 100
-
Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
-
Factors Influencing Extraction Efficiency
Several parameters can significantly impact the distribution ratio of uranium. Understanding these factors is crucial for optimizing the extraction process.
| Parameter | Effect on Uranium Extraction | Rationale |
| Nitric Acid Concentration | Extraction generally increases with increasing nitric acid concentration up to a certain point, after which it may decrease. | Higher nitrate ion concentration promotes the formation of the extractable uranyl nitrate complex (salting-out effect). At very high acidities, competition from nitric acid extraction by BESO can reduce uranium extraction. |
| BESO Concentration | Increasing the concentration of BESO in the organic phase leads to a higher distribution ratio. | According to the law of mass action, a higher concentration of the extractant shifts the equilibrium towards the formation of the extracted complex. |
| Temperature | The effect of temperature can vary. For some systems, extraction is an exothermic process, meaning an increase in temperature will decrease the distribution ratio.[6] | The thermodynamics of the extraction reaction determine the temperature dependence. |
| Presence of Other Ions | The presence of other extractable metal ions can compete with uranium for the BESO molecules, potentially reducing its extraction efficiency. | Competitive extraction can occur if other metal ions also form stable complexes with BESO under the given conditions. |
Synergistic Extraction
Synergism is a phenomenon where the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies.[9][10] While BESO itself is an effective extractant, its performance can be enhanced by the addition of a synergistic agent. For instance, synergistic effects have been observed in the extraction of uranium using mixtures of β-diketones and sulfoxides.[9]
Visualizing the Workflow
General Solvent Extraction Workflow
Caption: A generalized workflow for the solvent extraction and stripping of uranium.
Mechanism of Uranium Extraction by BESO
Caption: The formation of the extractable uranium complex with BESO.
Troubleshooting and Advanced Considerations
-
Third Phase Formation: Under certain conditions of high metal loading or acidity, a third, heavy organic phase can form, complicating the process. This can sometimes be mitigated by the addition of a phase modifier or by adjusting the operating parameters.
-
Selectivity: The selectivity of BESO for uranium over other metals present in the leach liquor is a critical factor. The extraction behavior of potential interfering ions should be investigated to develop a selective separation scheme.
-
Solvent Degradation: The chemical and radiolytic stability of BESO and the diluent should be considered, especially in applications involving radioactive materials. Degradation products can affect extraction efficiency and phase separation.
Safety Precautions
-
Chemical Hazards: Handle all chemicals, especially organic solvents and acids, with appropriate care in a fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Radiological Hazards: When working with uranium or other radioactive materials, strict adherence to radiation safety protocols is mandatory. All work should be conducted in a designated radiological laboratory with appropriate shielding and monitoring.
Conclusion
This compound is a promising extractant for the solvent extraction of uranium from acidic media. A thorough understanding of the underlying chemical principles and the influence of various experimental parameters is essential for the development of an efficient and robust separation process. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists working in this field.
References
- Extraction of uranium(VI) with di-(2-ethylhexyl) sulfoxide in toluene. (n.d.). ScienceDirect.
-
Giusti, F., et al. (n.d.). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. HAL Open Science. Retrieved January 21, 2026, from [Link]
- Giusti, F., et al. (2023). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Reviews in Inorganic Chemistry.
-
Kumar, J. R., et al. (2011). A Brief Review on Solvent Extraction of Uranium from Acidic Solutions. ResearchGate. Retrieved January 21, 2026, from [Link]
- Malhotra, R. K., et al. (1984). Synergism in the extraction of uranium in presence of antipyrine. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Beltrami, D., et al. (2014). Solvent Extraction studies of uranium (VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2-ethylhexyl) phosphoric acid. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chajduk, E., et al. (2016). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Nukleonika. Retrieved January 21, 2026, from [Link]
- Sudersanan, M., & Sundaram, A. K. (1985). Synergism in the extraction of uranium (VI) by a mixture of oxine and β-diketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Biswas, S., et al. (2015). Synergistic extraction of uranium with mixtures of PC88A and neutral oxodonors. ResearchGate. Retrieved January 21, 2026, from [Link]
-
The solvent extraction and stripping process using Alamine 336 with a case study of uranium. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Experimental and mechanistic study on the stripping of uranium and thorium from HEHEHP organic phase using sodium carbonate. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Aqueous and organic phases before and after the extraction of uranium. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Todd, T. A. (2011). Solvent Extraction Research and Development in the U.S. Fuel Cycle Program. Idaho National Laboratory.
-
Solvent Extraction Separation of Uranium and Plutonium from Fission Products. (n.d.). Defense Technical Information Center. Retrieved January 21, 2026, from [Link]
-
Siekierski, S., & Taube, M. (1960). GENERAL REMARKS ON SYNERGIC EFFECTS IN THE EXTRACTION OF URANIUM AND PLUTONIUM COMPOUNDS. OSTI.GOV. Retrieved January 21, 2026, from [Link]
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- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
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- 10. GENERAL REMARKS ON SYNERGIC EFFECTS IN THE EXTRACTION OF URANIUM AND PLUTONIUM COMPOUNDS (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Separation of Rare Earth Elements Using Bis(2-ethylhexyl) Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of bis(2-ethylhexyl) sulfoxide (BESO) for the separation of rare earth elements (REEs) is not widely documented in publicly available scientific literature. Consequently, the following application notes and protocols are presented as a theoretical and practical guide based on the general principles of solvent extraction and the known coordination chemistry of sulfoxides with metal ions. This document is intended to serve as a foundational resource for researchers pioneering the use of BESO in this novel application.
Introduction: The Challenge of Rare Earth Element Separation and the Potential of Sulfoxide Extractants
The separation of individual rare earth elements is a formidable task in hydrometallurgy and materials science. This difficulty arises from their remarkably similar chemical and physical properties, a consequence of the lanthanide contraction. Industrial-scale separation predominantly relies on solvent extraction, a process where an organic phase containing an extractant is used to selectively transfer specific metal ions from an aqueous phase.
While organophosphorus compounds are the current workhorses of the industry, the exploration of new extractants is crucial for developing more efficient, selective, and environmentally benign separation processes. In this context, sulfoxides, a class of organosulfur compounds, present an intriguing possibility. The lone pair of electrons on the oxygen atom of the sulfoxide group can act as a Lewis base, forming coordination complexes with metal ions. This interaction forms the basis of their potential as extractants.
This compound (BESO), with its long, branched alkyl chains, is expected to exhibit high solubility in organic diluents and low aqueous solubility, both desirable properties for a solvent extraction reagent. This document outlines the theoretical framework, a proposed experimental protocol, and anticipated outcomes for the use of BESO in the separation of REEs.
Scientific Principles: The Mechanism of Extraction
The extraction of trivalent lanthanide ions (Ln³⁺) from an acidic aqueous solution into an organic phase containing BESO is proposed to occur via a solvation mechanism. In this mechanism, the neutral BESO molecule acts as a solvating ligand, coordinating to the lanthanide ion and facilitating its transfer into the organic phase.
The general extraction equilibrium can be represented as:
Ln³⁺(aq) + 3A⁻(aq) + nBESO(org) ⇌ LnA₃·(BESO)ₙ(org)
Where:
-
Ln³⁺(aq) is the lanthanide ion in the aqueous phase.
-
A⁻(aq) is the counter-ion in the aqueous phase (e.g., NO₃⁻, Cl⁻).
-
BESO(org) is the this compound extractant in the organic phase.
-
LnA₃·(BESO)ₙ(org) is the extracted metal-extractant complex in the organic phase.
-
'n' is the stoichiometric coefficient representing the number of BESO molecules in the extracted complex.
The extraction efficiency is expected to be influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature. The selectivity between different REEs will depend on the subtle differences in the stability of their respective complexes with BESO, which is in turn governed by their ionic radii. Generally, the extraction of lanthanides increases with increasing atomic number (decreasing ionic radius) for a given set of conditions.
Experimental Protocol: A Starting Point for Investigation
This protocol provides a general methodology for evaluating the efficacy of BESO in the separation of a model pair of rare earth elements, for instance, Neodymium (Nd) and Samarium (Sm).
1. Reagent Preparation:
-
Aqueous Feed Solution: Prepare a stock solution of 1 g/L of total rare earth oxides (e.g., a mixture of Nd₂O₃ and Sm₂O₃) by dissolving the oxides in a minimal amount of concentrated nitric acid and then diluting with deionized water to the desired volume. The final solution should have a nitric acid concentration of approximately 1 M. Adjust the pH as required for specific experiments using dilute HNO₃ or NH₄OH.
-
Organic Extractant Solution: Prepare a 0.5 M solution of this compound (BESO) in a suitable organic diluent such as kerosene or n-dodecane. The diluent should be of high purity to avoid interference from impurities.
2. Extraction Procedure (Shake-out Test):
-
In a series of separatory funnels, add equal volumes (e.g., 20 mL) of the aqueous feed solution and the organic extractant solution. This corresponds to an organic to aqueous phase ratio (O/A) of 1:1.
-
Shake the funnels vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for consistency.
-
Allow the phases to disengage completely. Centrifugation may be employed to aid in phase separation if emulsions form.
-
Carefully separate the two phases. The aqueous phase is now the raffinate.
-
Analyze the concentration of Nd and Sm in the raffinate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
The concentration of the metals in the organic phase can be determined by mass balance.
3. Stripping Procedure:
-
Take the loaded organic phase from the extraction step.
-
Contact it with a stripping solution, which is typically a dilute acid (e.g., 0.1 M HNO₃) or deionized water. Use an O/A ratio of 1:1.
-
Shake for a sufficient time to allow for the back-extraction of the REEs into the aqueous phase.
-
Separate the phases and analyze the REE content in the stripped aqueous solution.
4. Data Analysis:
-
Distribution Ratio (D): Calculate the distribution ratio for each REE as: D = [Ln]org / [Ln]aq Where [Ln]org and [Ln]aq are the concentrations of the lanthanide in the organic and aqueous phases at equilibrium, respectively.
-
Separation Factor (β): Calculate the separation factor between two REEs (e.g., Sm and Nd) as: β(Sm/Nd) = D(Sm) / D(Nd) A separation factor greater than 1 indicates the potential for separation.
Visualization of the Experimental Workflow
Caption: Workflow for REE separation using BESO.
Anticipated Quantitative Data
The following table presents hypothetical data to illustrate the expected trends in the extraction of REEs with BESO. The actual values would need to be determined experimentally.
| Rare Earth Element | Ionic Radius (Å) | Expected Distribution Ratio (D) |
| Lanthanum (La) | 1.03 | Low |
| Cerium (Ce) | 1.01 | Low-Medium |
| Praseodymium (Pr) | 0.99 | Medium |
| Neodymium (Nd) | 0.983 | Medium |
| Samarium (Sm) | 0.958 | Medium-High |
| Europium (Eu) | 0.947 | High |
| Gadolinium (Gd) | 0.938 | High |
| Terbium (Tb) | 0.923 | High |
| Dysprosium (Dy) | 0.912 | Very High |
| Holmium (Ho) | 0.901 | Very High |
| Erbium (Er) | 0.890 | Very High |
| Ytterbium (Yb) | 0.868 | Highest |
| Lutetium (Lu) | 0.861 | Highest |
Expected Separation Factors:
The separation factors between adjacent REEs are anticipated to be modest, which is typical for solvation extractants. However, significant separation should be achievable between light REEs (e.g., La, Ce, Pr, Nd) and heavy REEs (e.g., Dy, Ho, Er, Yb, Lu).
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following self-validating measures should be incorporated into the protocol:
-
Mass Balance: The total amount of each REE in the raffinate and the loaded organic phase should equal the initial amount in the feed solution. A mass balance closure of 95-105% is considered acceptable.
-
Reproducibility: All experiments should be conducted in triplicate to ensure the reproducibility of the results.
-
Blank Experiments: A blank extraction using the organic diluent without BESO should be performed to confirm that the diluent itself does not extract the REEs.
-
Equilibrium Time Studies: A series of experiments with varying shaking times should be conducted to determine the time required to reach extraction equilibrium.
Conclusion and Future Directions
This compound represents a largely unexplored yet potentially valuable extractant for the separation of rare earth elements. The theoretical framework presented here, based on a solvation extraction mechanism, provides a solid foundation for initiating research in this area. The detailed experimental protocol offers a practical starting point for researchers to investigate the performance of BESO, and the anticipated trends in extraction behavior can guide the design of separation schemes.
Future research should focus on a systematic investigation of the effects of various parameters, including the concentrations of acid and extractant, the nature of the diluent and counter-ion, and temperature. Furthermore, spectroscopic studies could be employed to elucidate the structure of the extracted REE-BESO complexes, providing deeper insights into the extraction mechanism. While the path to industrial application may be long, the exploration of novel extractants like BESO is essential for advancing the science and technology of rare earth element separation.
References
- Note: Due to the limited specific literature on BESO for REE separation, the following references provide a general background on solvent extraction of lanthanides and the chemistry of sulfoxide extractants.
-
Chemistry of Extraction by Sulphoxides. This review provides a foundational understanding of the extraction chemistry of sulfoxides with various inorganic and organic compounds, which can be extrapolated to understand potential interactions with rare earth elements.[1]
-
Coordination Chemistry of Lanthanides. Understanding the coordination preferences of lanthanide ions is crucial for predicting their interaction with extractants like sulfoxides. Lanthanides are hard acids and are expected to coordinate with the oxygen atom of the sulfoxide group.[2][3][4]
-
Solvent Extraction of Rare Earth Elements. General reviews and articles on the solvent extraction of REEs provide context for the challenges and established methodologies in this field, against which the performance of a new extractant like BESO can be benchmarked.[5][6][7]
-
Metal-Sulfoxide Complexes. Literature on the coordination chemistry of sulfoxides with various metals can offer insights into the expected bonding and structure of REE-BESO complexes.[8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Coordination compounds of the lanthanides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
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- 9. Sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Extraction of Palladium with Bis(2-ethylhexyl) Sulfoxide
Introduction
Palladium, a precious metal of the platinum group, is a critical component in a myriad of industrial applications, including catalysis, electronics, and fine chemical synthesis. Its extensive use necessitates efficient and selective methods for its recovery and purification from various matrices, such as spent catalysts and industrial effluents. Solvent extraction presents a highly effective technique for this purpose, offering high selectivity and the potential for continuous operation.
This application note provides a comprehensive guide to a robust and highly selective protocol for the extraction of palladium using bis(2-ethylhexyl) sulfoxide (BESO). BESO has demonstrated a remarkable affinity for palladium, enabling its efficient separation from other platinum group metals and base metals. The underlying principle of this selectivity lies in the Pearson acid-base concept, where the "soft" palladium(II) ion forms a stable complex with the "soft" sulfur donor atom in the sulfoxide ligand.[1]
This document will delve into the mechanistic details of the extraction process, provide detailed, step-by-step protocols for extraction and subsequent stripping of palladium, and outline the analytical procedures for quantification. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable method for palladium separation and purification.
Mechanism of Palladium Extraction with this compound
The selective extraction of palladium(II) from acidic aqueous solutions, particularly from a nitric acid medium, by this compound (BESO) dissolved in a non-polar organic solvent like toluene proceeds via a solvation mechanism. The overall extraction equilibrium can be represented by the following equation:
Pd(NO₃)₂(aq) + 2BESO(org) ⇌ Pd(NO₃)₂·2BESO(org) [1]
In this process, two molecules of BESO in the organic phase coordinate with one molecule of palladium(II) nitrate from the aqueous phase to form a neutral complex, Pd(NO₃)₂·2BESO. This complex is highly soluble in the organic phase, thus facilitating the transfer of palladium from the aqueous to the organic phase. The formation of this stable, solvated species is the cornerstone of the high selectivity of BESO for palladium.
Caption: Experimental Workflow for Palladium Extraction.
Protocol 3: Stripping of Palladium from the Loaded Organic Phase
The recovery of palladium from the loaded organic phase is a crucial step for both palladium purification and the regeneration of the BESO extractant for reuse. Several effective stripping agents can be employed.
Method A: Sodium Thiosulfate Stripping
-
Combine the loaded organic phase with an equal volume of a 0.5 M sodium thiosulfate solution in a separatory funnel.
-
Shake the mixture for at least 15 minutes.
-
Allow the phases to separate. The palladium will be back-extracted into the aqueous phase.
-
Collect the aqueous strip solution containing the purified palladium.
Method B: Sodium Carbonate and Ammonia Stripping
-
Prepare a stripping solution containing 2 M sodium carbonate and 0.5 M ammonia solution. [1]2. Mix the loaded organic phase with an equal volume of the stripping solution.
-
Shake for a minimum of 15 minutes.
-
After phase separation, collect the aqueous phase containing the stripped palladium.
Method C: Acidified Thiourea Stripping
For highly efficient stripping, a solution of thiourea in dilute acid is very effective.
-
Prepare a stripping solution of 0.5 M thiourea in 0.1 M HCl.
-
Combine the loaded organic phase with the stripping solution, typically at an organic-to-aqueous (O/A) phase ratio of 5:1 to achieve a concentrated palladium solution.
-
Shake vigorously for 15-30 minutes.
-
Allow the phases to separate and collect the aqueous strip solution. This method can achieve stripping efficiencies of over 99%.
Protocol 4: Quantification of Palladium by ICP-OES
Accurate determination of palladium concentrations in both the aqueous and organic phases is essential for calculating extraction and stripping efficiencies.
-
Aqueous Samples (Raffinate and Strip Solutions): These samples can typically be diluted with 2% nitric acid to fall within the linear range of the ICP-OES calibration curve and analyzed directly.
-
Organic Samples (Loaded Organic): Direct analysis of the organic phase is possible with appropriate instrument setup. Alternatively, a back-extraction can be performed using one of the stripping methods described above, and the resulting aqueous solution can be analyzed. For direct analysis, the ICP-OES instrument should be equipped with a solvent-resistant sample introduction system. Calibration standards should be prepared in a similar organic matrix to match the samples.
Data Presentation: Optimizing Extraction and Stripping Parameters
The efficiency of palladium extraction and stripping is influenced by several key parameters. The following tables summarize the expected outcomes based on available literature.
Table 1: Effect of Aqueous Phase Acidity on Palladium Extraction with 0.2 M BESO in Toluene
| Aqueous Phase Acidity | Palladium Extraction Efficiency (%) |
| pH 2 | > 99 |
| 1 M HNO₃ | > 99 |
| 4 M HNO₃ | > 99 |
| 8 M HNO₃ | > 99 |
Data derived from Shukla, J P, et al. (1993). [1] Table 2: Comparison of Stripping Agents for Palladium from Loaded BESO-Toluene Phase
| Stripping Agent | Conditions | Stripping Efficiency (%) |
| 0.5 M Sodium Thiosulfate | 1:1 O/A ratio, 15 min shaking | High (Quantitative) |
| 2 M Na₂CO₃ + 0.5 M NH₄OH | 1:1 O/A ratio, 15 min shaking | High (Quantitative) [1] |
| 0.5 M Thiourea in 0.1 M HCl | 5:1 O/A ratio, 30 min shaking | > 99 |
Conclusion
The protocol detailed in this application note provides a highly efficient and selective method for the extraction of palladium from acidic aqueous solutions using this compound. The formation of a stable Pd(NO₃)₂·2BESO complex allows for quantitative extraction over a wide range of acidities. Furthermore, the extracted palladium can be effectively stripped from the organic phase using various reagents, allowing for both the recovery of purified palladium and the recycling of the organic extractant. This method is well-suited for laboratory-scale separations and has the potential for scalability in industrial applications. The provided protocols offer a solid foundation for researchers and professionals to implement this selective palladium extraction technique in their work.
References
-
Shukla, J. P., Singh, R. K., Sawant, S. R., & Varadarajan, N. (1993). Liquid-liquid extraction of palladium(II) from nitric acid by bis(2-ethylhexyl) sulphoxide. Analytica Chimica Acta, 276(1), 181-187. [Link]
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Application Notes and Protocols for Bis(2-ethylhexyl) Sulfoxide in Hydrometallurgical Processes
Foreword: The separation and purification of metals via hydrometallurgical routes are cornerstones of modern strategic resource recovery. Solvent extraction stands as a paramount technology in this field, with its efficacy hinging on the molecular architecture of the organic phase extractants. This guide focuses on Bis(2-ethylhexyl) sulfoxide (BESO), a neutral organosulfur extractant. A review of current scientific literature reveals that while BESO is a known compound, its application in large-scale hydrometallurgical circuits is not as extensively documented as that of organophosphorus acids. Therefore, this document serves a dual purpose: it consolidates the known principles of BESO's extraction behavior and, more critically, provides a comprehensive methodological framework for its evaluation. By drawing parallels with well-characterized systems, this guide is designed to empower researchers and process development scientists to systematically investigate and unlock the potential of BESO for selective metal recovery.
Principle of Solvating Extraction with this compound (BESO)
In solvent extraction, the transfer of a metal species from an aqueous phase to an immiscible organic phase is governed by the principles of chemical equilibrium. Extractants are broadly classified by their mechanism of action. Unlike acidic extractants such as D2EHPA (Di-(2-ethylhexyl) phosphoric acid) which operate via a cation-exchange mechanism, this compound is a solvating extractant .
The functional group in BESO is the sulfoxide moiety (R₂S=O). The oxygen atom in this group possesses a partial negative charge and available lone pair electrons, making it an effective Lewis base. It can therefore coordinate directly to a neutral metal salt that has been extracted from the aqueous phase, enhancing its solubility in the organic diluent. This is known as a "solvation" or "neutral" extraction mechanism.
The general equilibrium for the extraction of a metal salt (e.g., MCl₂) can be represented as:
M²⁺(aq) + 2Cl⁻(aq) + nBESO(org) ⇌ MCl₂·(BESO)ₙ(org)
The key takeaways for this mechanism are:
-
pH Independence (in principle): Unlike cation-exchange, this mechanism does not involve the release of H⁺ ions. Therefore, the extraction is less dependent on the pH of the aqueous phase, which can be a significant advantage in highly acidic leach solutions.
-
Anion Co-extraction: The anion from the aqueous phase (e.g., Cl⁻, NO₃⁻) is co-extracted with the metal to form a neutral complex. The nature of the anion can significantly influence the extraction efficiency.
-
Stoichiometry: The number of BESO molecules (n) involved in the extracted complex depends on the coordination number of the metal ion and steric factors.
A study on the extraction of cadmium(II) and mercury(II) from iodide solutions using Bis-2-ethylhexyl sulphoxide (B2EHSO) demonstrated that the metal is extracted into the organic phase by forming a complex with the extractant.[1] For example, Cd(II) was found to be extracted as the species CdI₂·2B2EHSO.[1] This provides direct evidence of the solvating mechanism.
Comparison with Analogous Extractants
To understand the context of BESO's potential, it is useful to compare its proposed mechanism with established extractants:
| Extractant Type | Example Compound(s) | Mechanism | Key Feature |
| Solvating | This compound (BESO) , TBP, TOPO | Neutral Coordination | Extracts neutral metal salts; often used in acidic media. |
| Acidic (Cation Exchange) | D2EHPA, Cyanex 272 | Ion Exchange | Exchanges an acidic proton for a metal cation; highly pH-dependent.[2][3] |
| Chelating | LIX series (Hydroxyoximes) | Chelation | Forms a ring structure with the metal ion via multiple donor atoms. |
This distinction is critical for experimental design. When investigating BESO, the focus should be on controlling the aqueous phase anion concentration and metal salt activity, whereas for acidic extractants, pH is the primary variable.[2][3]
Prospective Applications in Hydrometallurgy
The unique electronic properties of the sulfoxide group suggest several potential applications for BESO:
-
Precious Metal Recovery: Sulfur-based ligands are known to have a high affinity for soft Lewis acids, such as precious metals (e.g., Palladium, Platinum, Gold). BESO could be a candidate for selectively recovering these metals from acidic chloride media.
-
Cobalt/Nickel Separation: The separation of cobalt and nickel is a persistent challenge in hydrometallurgy. While typically addressed with phosphinic acids like Cyanex 272, which exploit differences in the coordination geometry of Co(II) and Ni(II)[4][5], BESO could offer an alternative mechanism, potentially in high-chloride environments where chloro-complexes are formed.
-
Uranium and Thorium Extraction: The extraction of actinides from nitric acid media is a well-known application for neutral extractants like Tributyl phosphate (TBP). BESO, as a similar solvating agent, is a logical candidate for investigation in nuclear fuel reprocessing streams.
Detailed Experimental Protocols
The following protocols provide a standardized workflow for the systematic evaluation of BESO as a solvent extraction reagent. These methods are designed to be self-validating and provide the foundational data required for process design.
Protocol 1: Determination of Distribution Coefficient (D) and Percent Extraction (%E)
Objective: To quantify the efficiency of BESO in transferring a target metal ion from an aqueous phase to an organic phase under specific conditions.
Causality: The Distribution Coefficient (D) is the fundamental measure of extraction performance.[6] It is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.[6][7] A high D value indicates efficient extraction.[8] This protocol establishes the baseline performance and allows for the systematic investigation of variables (e.g., acid concentration, extractant concentration).
Materials:
-
Aqueous Feed Solution: A synthetic solution containing a known concentration of the target metal ion (e.g., 1 g/L CoCl₂) in a defined aqueous matrix (e.g., 2M HCl).
-
Organic Phase: A solution of BESO at a known concentration (e.g., 0.5 M) in a suitable, water-immiscible diluent (e.g., high-flash kerosene, toluene).
-
Separatory Funnels (125 mL), mechanical shaker, pipettes, volumetric flasks.
-
Analytical Instrument: ICP-OES or AAS for metal concentration analysis.
Procedure:
-
Phase Preparation: Prepare 100 mL of the aqueous feed solution and 100 mL of the organic phase. Accurately determine the initial metal concentration in the aqueous feed ([M]initial, aq).
-
Contacting: In a 125 mL separatory funnel, pipette 20 mL of the aqueous feed and 20 mL of the organic phase. This establishes an Aqueous to Organic (A:O) phase ratio of 1:1.
-
Equilibration: Place the separatory funnel on a mechanical shaker and agitate for a sufficient time to reach equilibrium. A typical starting point is 30 minutes. Rationale: This duration is generally sufficient for mass transfer to complete; kinetic studies may be required to optimize this time.
-
Phase Separation: Allow the funnel to rest for 10-15 minutes for the two phases to disengage completely.
-
Sampling: Carefully separate the two phases. Drain the lower layer (typically aqueous) and pour out the upper layer to prevent cross-contamination.
-
Analysis: Accurately determine the concentration of the metal in the equilibrated aqueous phase (the raffinate), [M]final, aq.
-
Calculations:
-
Concentration in Organic Phase ([M]org): By mass balance, calculate the concentration in the organic phase: [M]org = ([M]initial, aq - [M]final, aq) * (Vaq / Vorg) (Where V is the volume of the respective phase). For an A:O of 1:1, this simplifies to the difference in aqueous concentrations.
-
Distribution Coefficient (D): D = [M]org / [M]final, aq
-
Percent Extraction (%E): %E = (D / (D + (Vaq / Vorg))) * 100
-
Self-Validation: The calculated [M]org can be verified by stripping the metal from the organic phase (see Protocol 3) and analyzing the stripping solution. A successful mass balance validates the experimental data.
Diagram: General Solvent Extraction Workflow
This diagram illustrates the logical flow of a typical solvent extraction circuit, which is the operational context for the protocols described.
Caption: A standard three-stage solvent extraction circuit.
Protocol 2: Stripping of Metal from Loaded Organic Phase
Objective: To efficiently recover the extracted metal from the BESO-containing organic phase and regenerate the solvent for recycling.
Causality: The extraction equilibrium is reversible. Stripping is the process of shifting the equilibrium back towards the aqueous phase. For a solvating extractant like BESO, this is typically achieved by altering the conditions to destabilize the metal-extractant complex. Using a strong acid is a common method.[9] This protocol determines the optimal conditions for metal recovery and solvent regeneration.
Materials:
-
Loaded Organic Phase: The metal-rich organic phase from a previous extraction experiment.
-
Stripping Solutions: A range of aqueous solutions to test, for example: deionized water, 0.5 M H₂SO₄, 1.0 M H₂SO₄, and 2.0 M H₂SO₄.
-
Equipment as per Protocol 1.
Procedure:
-
Initial Analysis: Accurately determine the metal concentration in the loaded organic phase ([M]initial, org).
-
Contacting: In a series of separatory funnels, pipette 20 mL of the loaded organic phase and 20 mL of each respective stripping solution (A:O ratio of 1:1).
-
Equilibration: Shake each funnel for 15-30 minutes.
-
Phase Separation & Sampling: Allow phases to disengage and collect the aqueous and organic phases separately.
-
Analysis: Determine the final metal concentration in the stripped organic phase ([M]final, org) and the aqueous strip solution ([M]strip, aq).
-
Calculations:
-
Stripping Efficiency (%S): %S = ([M]strip, aq / [M]initial, org) * (Vaq / Vorg) * 100 (For an A:O of 1:1, this simplifies to ([M]strip, aq / [M]initial, org) * 100)
-
Data Presentation: The results should be tabulated to clearly show the effect of the stripping agent's concentration on efficiency.
| Stripping Agent | Concentration (M) | Stripping Efficiency (%) |
| Deionized Water | N/A | Hypothetical Value |
| H₂SO₄ | 0.5 | Hypothetical Value |
| H₂SO₄ | 1.0 | Hypothetical Value |
| H₂SO₄ | 2.0 | Hypothetical Value |
| HCl | 1.0 | Hypothetical Value |
Note: The above table is a template. Actual values would be populated from experimental results. A similar table in a BenchChem application note shows that for a related compound, stripping efficiency with H₂SO₄ increased from 75.2% at 0.5 M to 98.1% at 1.5 M.[10]
Mechanistic Insights and Visualization
To further understand the process, visualizing the proposed chemical interaction is crucial. The diagram below illustrates the hypothetical coordination of BESO with a metal chloride salt.
Diagram: Proposed Extraction Mechanism of BESO
Caption: Solvation of a neutral metal salt by BESO molecules.
Conclusion and Future Work
This compound presents an intriguing, albeit under-explored, option in the hydrometallurgist's toolkit. Its solvating mechanism offers a fundamentally different approach to metal separation compared to the more common cation-exchange reagents. This guide provides the essential theoretical background and robust experimental protocols necessary for any researcher, scientist, or drug development professional to begin a thorough evaluation of BESO.
Future research should focus on generating empirical data for BESO across a range of metals (Co, Ni, Cu, Zn, REEs, PGMs) and aqueous systems (chloride, sulfate, nitrate). Investigating potential synergistic effects by combining BESO with acidic or chelating extractants is also a promising avenue that could lead to novel separation schemes with enhanced selectivity and efficiency.
References
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Scribd. (n.d.). Calculate Distribution Coefficient. Retrieved from [Link]
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Unknown. (n.d.). Extraction. Retrieved from [Link]
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MedCrave. (2023). Solvent extraction of nickel from iron and cobalt containing sulfate solutions. Retrieved from [Link]
-
YouTube. (2025). How To Calculate Distribution Coefficient In Organic Chemistry?. Retrieved from [Link]
-
Devi, N., Nathsarma, K. C., & Chakravortty, V. (1998). Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene. ResearchGate. Retrieved from [Link]
-
Goalpara College. (n.d.). Separation techniques: Solvent extraction. Retrieved from [Link]
-
Scholars' Mine. (1991). Method for Stripping Metals in Solvent Extraction. Retrieved from [Link]
-
Reddy, B. R., & Sarma, P. V. R. B. (2004). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Solvent Extraction & Partition Coefficient. Retrieved from [Link]
-
Havele, S. S., & Turel, Z. R. (1995). Radiochemical extraction and separation of Cadmium(II) and mercury(II) with bis-2-ethylhexyl sulphoxide. INIS-IAEA. Retrieved from [Link]
-
Yilmaz, V., et al. (2017). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC - NIH. Retrieved from [Link]
-
Reddy, B. R., Kumar, J. R., & Park, K. H. (2006). Process for cobalt separation and recovery in the presence of nickel from sulphate solutions by Cyanex 272. ResearchGate. Retrieved from [Link]
-
Lee, M.-S. (2012). Separation of Cobalt and Nickel from Aqueous Solution. SciSpace. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of Bis(2-ethylhexyl) Sulfoxide in Solutions
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bis(2-ethylhexyl) sulfoxide (BESO) in solution. The described methodology is tailored for researchers, scientists, and professionals in drug development and quality control environments who require a reliable analytical procedure for the determination of BESO. The protocol herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction
This compound (BESO), with the molecular formula C₁₆H₃₄OS, is a chemical compound with potential applications in various industrial and pharmaceutical processes.[4][5] Its structural characteristics necessitate a precise and accurate analytical method for quantification to ensure product quality, monitor stability, and support formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds.[6][7] This document provides a comprehensive, step-by-step protocol for the analysis of BESO, including sample preparation, chromatographic conditions, and a full validation summary as per regulatory expectations.[8][9][10][11]
Experimental
Materials and Reagents
-
This compound (BESO) reference standard (purity ≥98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
HPLC grade methanol (MeOH)
-
Analytical grade phosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The conditions provided below have been optimized for the efficient separation and quantification of BESO.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | Approximately 10 minutes |
Causality behind Experimental Choices:
-
Column: A C18 column is a versatile and widely used reversed-phase column that provides excellent retention and separation for moderately non-polar compounds like BESO.[7][12]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water offers a balance of elution strength and simplicity, ensuring reproducible retention times. The high proportion of acetonitrile is necessary to elute the relatively non-polar BESO in a reasonable time with good peak shape.
-
Detection Wavelength: As BESO lacks a strong chromophore, detection at a lower UV wavelength, such as 210 nm, is employed to achieve adequate sensitivity.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures stable retention times and improves the overall precision of the method.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of BESO reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Accurately transfer a known volume or weight of the sample solution containing BESO into a volumetric flask.
-
Dilute the sample with the mobile phase to a final concentration expected to be within the linear range of the calibration curve.
-
Prior to injection, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.[13][14]
Analytical Procedure Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for the HPLC quantification of BESO.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[1][3][15]
Specificity
Specificity was evaluated by analyzing a blank sample (mobile phase) and a sample spiked with BESO. The chromatograms demonstrated that there were no interfering peaks at the retention time of BESO, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range
The linearity of the method was assessed by analyzing six concentrations of BESO ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 5 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |
| Regression Equation | y = mx + c (example: y = 45872x + 1250) | - |
Accuracy
Accuracy was determined by performing recovery studies on samples spiked with known amounts of BESO at three concentration levels (low, medium, and high). Each concentration was analyzed in triplicate.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 10 | 99.5 | 0.8 | 98.0 - 102.0% |
| 50 | 100.2 | 0.5 | 98.0 - 102.0% |
| 90 | 99.8 | 0.6 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][8]
-
Repeatability: Six replicate injections of a 50 µg/mL BESO standard were performed on the same day.
-
Intermediate Precision: The repeatability assessment was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.
System Suitability
Prior to each analytical run, a system suitability test is performed by injecting a standard solution of BESO (e.g., 50 µg/mL) five times. The results must meet the following criteria to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Conclusion
The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound in solutions. The method has been validated in accordance with ICH guidelines and is suitable for routine analysis in a quality control environment. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists, ensuring reliable and reproducible results.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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Sartorius. (n.d.). Sample Preparation. [Link]
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MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
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Finetech Industry Limited. (n.d.). This compound. [Link]
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SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. [Link]
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Shimadzu. (2022). How to do HPLC method validation. [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
ResearchGate. (n.d.). The flowchart of the BESO procedure. [Link]
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ResearchGate. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
ChemRxiv. (2021). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. [Link]
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Endocrine Abstracts. (2013). HPLC analysis on separation of BSA from dilute solution. [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubMed. (2018). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. [Link]
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SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). [Link]
-
MDPI. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
-
Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]
-
MDPI. (2020). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. [Link]
-
ResearchGate. (n.d.). 2: BESO method flow chart. [Link]
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Application Notes and Protocols for Bis(2-ethylhexyl) Sulfoxide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the use of bis(2-ethylhexyl) sulfoxide (BESO) as a phase transfer catalyst. This document is structured to offer not just procedural steps but also the underlying scientific principles, ensuring that researchers can adapt and troubleshoot protocols effectively.
Introduction: The Role of Phase Transfer Catalysis in Modern Synthesis
Many organic reactions are hindered by the mutual insolubility of reactants. For instance, an organic substrate may be soluble only in a nonpolar organic solvent, while the inorganic nucleophile is soluble only in water. This phase separation severely limits the reaction rate. Phase transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transport of a reactant from one phase to another, where the reaction can then proceed.[1][2] The catalyst, possessing both hydrophilic and lipophilic characteristics, escorts the reactant across the phase boundary.[1][2] This technique offers numerous advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of less expensive and hazardous solvents.[2]
While quaternary ammonium and phosphonium salts are the most common phase transfer catalysts, there is growing interest in other classes of compounds, including sulfoxides.[1] this compound (BESO), with its two long, branched alkyl chains, offers significant lipophilicity, a key attribute for an effective phase transfer catalyst. The sulfoxide group itself can coordinate with cations, facilitating their transport into the organic phase.
Physicochemical Properties of this compound
The efficacy of a phase transfer catalyst is intrinsically linked to its physical and chemical properties. Below is a summary of the key properties of BESO.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄OS | [3] |
| Molecular Weight | 274.5 g/mol | [3] |
| Appearance | (Predicted) Colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in a wide range of organic solvents and insoluble in water. |
Mechanism of Action: this compound in Phase Transfer Catalysis
The proposed mechanism for BESO as a phase transfer catalyst in a solid-liquid or liquid-liquid system involves the formation of a lipophilic complex with the cation of the inorganic salt. This complex is then soluble in the organic phase, allowing the accompanying anion (the nucleophile) to be transported from the aqueous or solid phase into the organic phase where it can react with the organic substrate.
The general mechanism, often referred to as the Starks' extraction mechanism, can be visualized as follows for a nucleophilic substitution reaction:[4]
Sources
Application Notes and Protocols: Synergistic Solvent Extraction of Metal Ions Using a Bis(2-ethylhexyl) Sulfoxide (BESO) and D2EHPA System
Introduction
Solvent extraction is a cornerstone of hydrometallurgy, essential for the selective separation and purification of metals.[1] Among the most robust and widely utilized extractants is Di-(2-ethylhexyl) phosphoric acid (D2EHPA), an acidic organophosphorus compound celebrated for its efficiency in extracting a broad spectrum of metal ions, including rare earth elements (REEs), cobalt, and nickel.[2][3][4] The extraction mechanism of D2EHPA typically proceeds via cation exchange, a process highly dependent on the pH of the aqueous feed.[5][6]
To further enhance extraction efficiency and selectivity, synergistic solvent extraction (SSX) systems are employed. SSX involves combining an acidic extractant, like D2EHPA, with a neutral or basic extractant, known as a synergist.[7] This combination often produces an extraction efficiency far exceeding the additive effects of the individual components. While neutral organophosphorus agents like tri-n-butyl phosphate (TBP) and tri-n-octylphosphine oxide (TOPO) are common synergists for D2EHPA, organosulfur compounds such as sulfoxides present a compelling alternative.[8][9]
This guide provides a detailed technical overview and a comprehensive experimental protocol for investigating the synergistic solvent extraction of metal ions using a binary system composed of D2EHPA and bis(2-ethylhexyl) sulfoxide (BESO). We will delve into the underlying chemical mechanisms, outline a robust methodology for evaluating synergistic effects, and provide a framework for data analysis and interpretation.
Principles and Synergistic Mechanism
A fundamental understanding of the roles of each component is critical to designing and optimizing an effective synergistic extraction system.
The Primary Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
D2EHPA, [(C₈H₁₇O)₂PO₂H], is an acidic extractant that exists predominantly as a stable dimer, (HA)₂, in non-polar organic diluents like kerosene through strong hydrogen bonding.[10] Its primary extraction mechanism is cation exchange, where it exchanges its acidic proton(s) for a metal cation (Mⁿ⁺) from the aqueous phase to form a neutral, organo-soluble metal-extractant complex. The general reaction can be represented as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(HA₂ₙ) (org) + nH⁺(aq)
The equilibrium of this reaction is highly sensitive to the concentration of H⁺ ions, making pH a critical control parameter.[6] Lower pH values inhibit extraction, while higher pH values drive the reaction forward.[11]
The Synergist: this compound (BESO)
This compound, [(C₈H₁₇)₂SO], is a neutral organosulfur compound. Its synergistic activity stems from the sulfoxide functional group (S=O). The oxygen atom in this group is a potent Lewis base, capable of donating its lone pair of electrons to coordinate with a metal ion. By itself, BESO is generally a weak extractant for most metals from acidic solutions.
The Synergistic Mechanism: A Coordinated Approach
The synergistic effect in the D2EHPA-BESO system arises from the formation of a mixed-ligand, hyper-solvated complex. The extraction process is believed to occur in two conceptual steps:
-
Primary Complexation: The D2EHPA dimer performs the initial extraction of the metal ion from the aqueous phase via the established cation exchange mechanism, forming a primary metal-D2EHPA complex. This initial complex may still have coordinated water molecules, rendering it only moderately hydrophobic.
-
Synergistic Adduction: The BESO molecule, acting as a neutral donor, then displaces these residual water molecules from the metal's primary coordination sphere. This adduction neutralizes any remaining charge, increases the overall size and hydrophobicity of the complex, and enhances its solubility in the organic diluent.
This "adduct formation" mechanism can be generalized by the following equilibrium:
M(A)ₙ(H₂O)ₓ(org) + yB(org) ⇌ M(A)ₙBᵧ(org) + xH₂O(aq)
Where M(A)ₙ is the metal-D2EHPA complex and B is the synergist (BESO). This secondary equilibrium shifts the overall extraction process significantly to the right, resulting in a much higher distribution ratio than achievable with D2EHPA alone.
Caption: Proposed mechanism of synergistic metal ion extraction.
Protocol for Evaluation of Synergistic Extraction
This protocol provides a systematic approach to quantify the synergistic effect of the D2EHPA-BESO system for a target metal ion.
Materials and Reagents
-
Primary Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA), 95%+ purity
-
Synergist: this compound (BESO), 95%+ purity
-
Diluent: Kerosene, n-dodecane, or hexane (aliphatic, non-polar)[4]
-
Aqueous Feed Solution: A stock solution of the target metal salt (e.g., NdCl₃, CoSO₄) of known concentration (e.g., 1 g/L) in deionized water.
-
pH Adjustment: Dilute solutions of HCl or H₂SO₄ and NaOH or NH₄OH.
-
Stripping Solution: 2-4 M H₂SO₄ or HCl for recovering the extracted metal.[12][13]
-
Equipment:
-
Separatory funnels (125 mL or 250 mL)
-
Mechanical shaker or wrist-action shaker
-
pH meter, calibrated
-
Analytical balance
-
Volumetric flasks and pipettes
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal concentration analysis.
-
Preparation of Solutions
-
Aqueous Feed: Prepare a 1 L stock solution of the target metal ion at the desired concentration (e.g., 1000 ppm). The choice of anion (e.g., chloride, sulfate) should be consistent throughout the experiments.
-
Organic Phase (D2EHPA alone): Prepare a 0.1 M D2EHPA solution by dissolving the required mass of D2EHPA in the chosen organic diluent.
-
Organic Phase (BESO alone): Prepare a 0.1 M BESO solution in the same manner.
-
Organic Phase (Synergistic Mixture): Prepare a mixed organic solution containing 0.1 M D2EHPA and 0.1 M BESO. Prepare other solutions by varying the molar ratio of BESO to D2EHPA (e.g., 0.5:1, 2:1) while keeping the D2EHPA concentration constant to study the effect of synergist concentration.
Experimental Workflow: Batch Extraction
The following procedure should be performed for each organic phase (D2EHPA alone, BESO alone, and each synergistic mixture) across a range of pH values (e.g., pH 1.0 to 5.0 in 0.5 unit increments).
-
pH Adjustment: Pipette 20 mL of the aqueous metal stock solution into a beaker. Adjust the pH to the target value using dilute acid or base.
-
Phase Contact: Transfer the pH-adjusted aqueous phase into a 125 mL separatory funnel. Add 20 mL of the desired organic phase. This establishes an aqueous-to-organic (A/O) phase ratio of 1:1.
-
Equilibration: Seal the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Place the funnel in a rack and allow the organic and aqueous phases to disengage completely (typically 15-30 minutes).
-
Sampling: Carefully drain the lower aqueous phase into a clean, labeled sample vial.
-
Analysis: Measure the final equilibrium pH of the separated aqueous phase. Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq,eq) using ICP-OES or AAS.
Sources
- 1. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 2. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Hydrophobic Deep Eutectic Solvent Based on Di-(2-Ethylhexyl)Phosphoric Acid and Trioctylphosphine Oxide: Properties and Application [mdpi.com]
- 10. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Liquid Membrane Transport of Metal Ions Using Bis(2-ethylhexyl) Sulfoxide (BESO)
Introduction: Unveiling the Potential of Bis(2-ethylhexyl) Sulfoxide in Selective Metal Ion Transport
In the vast field of hydrometallurgy, environmental remediation, and analytical chemistry, the selective separation of metal ions from aqueous solutions remains a critical challenge. Liquid membrane (LM) transport, a technology that combines the principles of solvent extraction and membrane separation into a single, continuous process, offers a highly efficient and selective alternative to conventional methods. The heart of any LM system is the carrier molecule—an organic-soluble compound that selectively binds to the target metal ion, ferries it across the membrane phase, and releases it into a receiving solution.
This guide focuses on This compound (BESO) , a neutral, solvating extractant with significant potential as a carrier in liquid membrane systems. Unlike acidic extractants (e.g., D2EHPA) that operate via cation exchange, BESO extracts metal species by direct coordination, typically with the sulfoxide oxygen atom acting as a Lewis base.[1] This mechanism offers unique selectivity profiles, particularly for transition metals and precious metals like palladium.[1] The branched 2-ethylhexyl chains confer high solubility in common organic diluents and create a steric shield that can influence selectivity.
These application notes provide a comprehensive technical guide for researchers and scientists. We will delve into the fundamental mechanism of metal ion transport with BESO, offer a detailed framework for developing and optimizing protocols, and provide step-by-step methodologies for laboratory-scale implementation.
Part 1: The Science of BESO-Mediated Metal Ion Transport
Mechanism of Extraction: A Solvation-Based Approach
The transport of a metal ion (Mⁿ⁺) from an aqueous feed solution to an aqueous stripping solution via a liquid membrane containing BESO is a multi-step process governed by chemical equilibria at the membrane interfaces.
-
Extraction at the Feed-Membrane Interface: The neutral BESO molecule, dissolved in an immiscible organic diluent, coordinates with the metal salt (e.g., metal chloride, metal nitrate) present in the feed phase. This process involves the displacement of water molecules from the metal ion's hydration sphere by the more lipophilic BESO ligands. The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + mBESO(org) ⇌
Here, Mⁿ⁺ is the metal ion, A⁻ is the counter-anion, and the overbar (org) denotes species in the organic membrane phase. The stoichiometry (m) of the extracted complex depends on the metal ion's coordination number and the experimental conditions. For many 3d transition metals, coordination occurs through the sulfoxide oxygen atom.[1]
-
Diffusion Across the Membrane: The newly formed, charge-neutral metal-BESO complex is highly soluble in the organic membrane phase and diffuses across the membrane, driven by a concentration gradient.
-
Stripping at the Membrane-Receiving Interface: At the other side of the membrane, the complex comes into contact with a stripping solution. This solution is designed to reverse the extraction equilibrium, causing the metal ion to be released from the organic phase. This is typically achieved by a significant change in chemical potential, such as using a highly acidic, basic, or complexing solution that disrupts the metal-BESO bond. The carrier (BESO) is simultaneously regenerated and diffuses back to the feed interface to begin a new transport cycle.
Visualizing the Mechanism of Facilitated Transport
The diagram below illustrates the carrier-mediated transport of a metal ion by BESO across a supported liquid membrane (SLM).
Caption: Carrier-mediated transport of a metal ion (Mⁿ⁺) by BESO.
Part 2: Protocol Development and Experimental Design
Direct, validated liquid membrane protocols for a wide range of metal ions using BESO are not extensively documented. Therefore, a systematic approach to protocol development, starting with fundamental solvent extraction tests, is essential.
Workflow for Protocol Development
This workflow guides the user from initial screening to a functional liquid membrane experiment.
Caption: Workflow for developing a BESO-based liquid membrane protocol.
Step-by-Step Experimental Protocols
Objective: To determine the optimal conditions (pH, BESO concentration) for extracting the target metal ion from the aqueous feed.
Materials:
-
This compound (BESO)
-
Organic diluent (e.g., kerosene, toluene, dodecane)
-
Stock solution of the target metal ion (e.g., 100 mg/L in dilute acid)
-
HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment
-
Separatory funnels or centrifuge tubes
-
pH meter, mechanical shaker
Procedure:
-
Prepare the Organic Phase: Prepare a series of organic solutions by dissolving BESO in the chosen diluent at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M).
-
pH Optimization: a. In a series of separatory funnels, place equal volumes (e.g., 10 mL) of the aqueous metal ion solution and a fixed concentration of the BESO organic phase (e.g., 0.1 M). b. Adjust the pH of the aqueous phase in each funnel to a different value within a desired range (e.g., pH 1 to 7). c. Shake vigorously for a set time (e.g., 30 minutes) to reach equilibrium. d. Allow the phases to separate completely. e. Measure the final pH of the aqueous phase. f. Analyze the metal ion concentration remaining in the aqueous (raffinate) phase using an appropriate technique (e.g., AAS, ICP-MS).
-
BESO Concentration Optimization: a. Using the optimal pH determined in the previous step, repeat the extraction experiment using the different BESO concentrations prepared in step 1.
-
Data Analysis: a. Calculate the distribution ratio (D) and the percentage of extraction (%E) for each condition:
-
D = ([M]org) / ([M]aq) = ([M]initial, aq - [M]final, aq) / ([M]final, aq)
-
%E = (D / (D + Vaq/Vorg)) * 100 (where V = volume) b. Plot %E vs. pH and %E vs. BESO concentration to identify the optimal conditions.
-
Objective: To perform the transport of the target metal ion across a supported liquid membrane using the optimized conditions from Protocol 1.
Materials:
-
Optimized organic phase (BESO in diluent)
-
Aqueous feed solution (target metal ion at the optimal pH)
-
Aqueous stripping solution (e.g., 1 M HCl, 1 M NaOH)
-
Microporous membrane support (e.g., PVDF, PTFE, polypropylene; pore size 0.2-0.45 µm)
-
A two-compartment transport cell (see diagram below)
-
Stirrers (magnetic or overhead)
-
Syringes for sampling
Procedure:
-
Membrane Impregnation: a. Cut the microporous support to the appropriate size for the transport cell. b. Immerse the support in the optimized organic phase for at least 24 hours to ensure complete pore filling.[2] c. Before use, remove the membrane, gently blot the surface with a lint-free tissue to remove excess liquid, and mount it in the transport cell.
-
Transport Cell Assembly: a. Assemble the transport cell, ensuring the impregnated membrane securely separates the two compartments. b. Add the aqueous feed solution to one compartment (the feed phase) and the stripping solution to the other (the receiving or strip phase). Ensure equal volumes.
-
Running the Experiment: a. Begin stirring both phases simultaneously at a constant, moderate speed (e.g., 150-300 rpm) to minimize the thickness of the aqueous boundary layers without destabilizing the membrane. b. At regular time intervals (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), take small, equal volume samples from both the feed and receiving phases. c. Analyze the metal ion concentration in all samples.
-
Data Analysis: a. Plot the concentration of the metal ion in the feed and receiving phases as a function of time. b. Calculate the permeability coefficient (P) and the initial flux (J) to quantify transport efficiency. The permeability can be determined from the slope of a plot of ln(Ct/C₀) versus time, where Ct is the feed concentration at time t and C₀ is the initial feed concentration.
Visualizing the Experimental Setup
A standard setup for a flat-sheet supported liquid membrane experiment.
Caption: Schematic of a two-compartment cell for SLM transport studies.
Part 3: Data Interpretation and Performance Metrics
Key Parameters Influencing Metal Ion Transport
The efficiency and selectivity of the transport process are highly dependent on several operational parameters.
| Parameter | Causality and Field-Proven Insights | Typical Range for Optimization |
| Feed Phase pH | The pH dictates the speciation of the metal ion in the aqueous phase. For BESO, a neutral carrier, extraction is often favored in mildly acidic to neutral conditions where the metal salt is fully dissociated and available for coordination. At very low pH, competitive extraction of the acid itself can occur. | pH 1 - 7 |
| Carrier (BESO) Concentration | Higher carrier concentration in the membrane phase generally increases the metal flux by providing more "shuttles" for transport. However, excessively high concentrations can increase membrane viscosity, hindering diffusion and potentially leading to membrane instability. A plateau in transport rate is often observed once the interfaces are saturated with the carrier. | 0.01 M - 0.5 M in diluent |
| Stripping Agent | The choice of stripping agent is critical for efficient release of the metal ion and regeneration of the carrier. For neutral complexes formed by BESO, strong acids (e.g., HCl, H₂SO₄) are often effective as they protonate the sulfoxide group or the anion, breaking the complex. Alternatively, a strong complexing agent (e.g., EDTA, thiosulfate) in the stripping phase can pull the metal from the organic complex. | 0.1 M - 2.0 M Acid/Base |
| Organic Diluent | The diluent solubilizes the BESO and the metal-BESO complex. Its viscosity, polarity, and interfacial tension properties affect both the diffusion rate across the membrane and the stability of the liquid membrane within the support pores. Aliphatic solvents like kerosene and dodecane are common choices due to their low aqueous solubility. | Kerosene, Dodecane, Toluene |
| Stirring Speed | Agitation of the aqueous phases reduces the thickness of the stagnant boundary layers on either side of the membrane, thereby decreasing mass transfer resistance and increasing the transport rate. However, excessive stirring can cause shear forces that may dislodge the organic phase from the support pores, leading to membrane failure. | 100 - 500 rpm |
Example Application: Transport of Palladium(II)
Solvent extraction studies have shown that BESO (often referred to as DEHSO in older literature) is a highly effective extractant for Palladium(II) from chloride media.[3] The extraction proceeds via the formation of a neutral complex, likely PdCl₂(BESO)₂.[3]
Hypothetical Transport Conditions:
| Parameter | Condition | Rationale |
| Feed Phase | 100 mg/L Pd(II) in 0.5 M HCl | BESO shows high affinity for Pd(II) in acidic chloride solutions.[3] |
| Membrane Phase | 0.1 M BESO in Kerosene | Provides sufficient carrier concentration for efficient transport. Kerosene is a standard, low-solubility diluent. |
| Receiving Phase | 0.5 M Thiourea in 0.1 M HCl | Thiourea is a powerful stripping agent for palladium as it forms a very stable aqueous complex, effectively pulling Pd(II) from the organic phase. |
| Support | Hydrophobic PVDF, 0.22 µm pore size | A common and robust support material for SLM applications. |
Disclaimer: These conditions are a proposed starting point based on solvent extraction literature and require experimental validation for a liquid membrane system.
References
-
Shukla, J. P., & Kedari, C. S. (1992). Solvent extraction of plutonium(IV) into dodecane by bis(2-ethylhexyl)sulfoxide from mixed aqueous-organic solutions. Radiochimica Acta, 56(1), 21-24. [Link]
-
Carbó, J. J., Maseras, F., Lledós, A., & van Leeuwen, P. W. N. M. (2015). Preference for sulfoxide S- or O-bonding to 3d transition metals – DFT insights. Dalton Transactions, 44(33), 14846-14855. [Link]
-
Yang, X., et al. (2015). Facilitated transport of phenol through supported liquid membrane containing this compound (BESO) as the carrier. Chemical Engineering and Processing: Process Intensification, 93, 79-86. [Link]
-
Santhis, P. B., et al. (1993). Synergistic solvent extraction of lutetium(III). Computer aided analysis. Journal of Radioanalytical and Nuclear Chemistry, 176(3), 223-234. [Link]
-
Zhou, H., et al. (2018). Comparative study of solvent extraction and supported liquid membrane for the extraction of gallium (III) from chloride solution using organophosphorus acids as extractants. Solvent Extraction and Ion Exchange, 36(6), 576-591. [Link]
-
Kiswandono, A. A., et al. (2023). Phenol solutions recovery as water pollutants with eugenol cross-linked diallyl phthalate using supported liquid membrane. Global Journal of Environmental Science and Management, 9(1), 55-72. [Link]
-
Danesi, P. R., Horwitz, E. P., & Rickert, P. G. (1983). Rate and mechanism of facilitated americium(III) transport through a supported liquid membrane containing a bifunctional organophosphorous mobile carrier. The Journal of Physical Chemistry, 87(23), 4708-4715. [Link]
-
Baba, Y., et al. (1990). Extraction kinetics of palladium(II) with this compound from hydrochloric acid media. Industrial & Engineering Chemistry Research, 29(10), 2121-2126. [Link]
-
Zolgharnein, J., et al. (2022). Supported liquid membranes for the removal of pharmaceuticals from aqueous solutions. Journal of Environmental Chemical Engineering, 10(5), 108429. [Link]
-
Wang, D., et al. (2022). Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium. Membranes, 12(4), 379. [Link]
-
Demirel, V., & Donat, R. (2023). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Turkish Journal of Chemistry, 47(6), 1355-1369. [Link]
-
Belhamdi, A., et al. (2021). An Ionic Supported Liquid Membrane for the Recovery of Bisphenol A from Aqueous Solution. Membranes, 11(11), 875. [Link]
-
Drinkel, E. E., et al. (2014). Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. Organometallics, 33(1), 159-169. [Link]
-
Reddy, M. L. P., et al. (2000). Review: Solvent Systems Combining Neutral and Acidic Extractants for Separating Trivalent Lanthanides from the Transuranic Elements. Solvent Extraction and Ion Exchange, 18(3), 463-483. [Link]
-
Koladkar, D. V., & Dhadke, P. M. (2001). Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene. Solvent Extraction and Ion Exchange, 19(6), 1059-1073. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Metal Extraction with Bis(2-ethylhexyl) Sulfoxide (BESO)
Welcome to the technical support center for metal extraction using bis(2-ethylhexyl) sulfoxide (BESO). This guide is designed for researchers and professionals to navigate the critical parameter of pH in their extraction experiments. As a neutral, solvating extractant, BESO's mechanism differs significantly from common acidic extractants, making pH optimization a nuanced yet essential task for achieving high efficiency and selectivity. This document provides in-depth FAQs, a practical troubleshooting guide, and a validated experimental protocol to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for a neutral extractant like BESO?
While BESO is a neutral extractant and does not participate in a direct cation exchange reaction by releasing protons, the pH of the aqueous phase is arguably one of the most influential variables in the extraction process. Its importance stems from two primary effects:
-
Control of Metal Speciation: The pH dictates the chemical form of the metal ion in the aqueous solution. At low pH, metal ions are typically present as simple hydrated cations (e.g., M²⁺(aq)). As the pH increases, these ions undergo hydrolysis to form various hydroxo complexes (e.g., M(OH)⁺, M(OH)₂). At a sufficiently high pH, the metal will precipitate as its hydroxide, rendering it unavailable for extraction. BESO can only extract the appropriate metal species, which is typically the simple cation complexed with an anion from the solution.
-
Influence on the Extraction Equilibrium: Metal extraction by BESO is a solvation process where a neutral metal salt is transferred into the organic phase. For example, from a chloride medium, the equilibrium can be generalized as:
-
M²⁺(aq) + 2Cl⁻(aq) + nBESO(org) ⇌ MCl₂(BESO)ₙ(org)
At very low pH, a high concentration of H⁺ ions can compete with the metal ions for the anions (e.g., forming HCl), potentially shifting the equilibrium to the left and reducing extraction efficiency. Therefore, an optimal pH window exists that avoids metal hydroxide precipitation while minimizing competition from protons.[1][2]
-
Q2: How does the pH dependence of BESO differ from acidic extractants like D2EHPA?
This is a crucial point of distinction.
-
Acidic Extractants (e.g., bis(2-ethylhexyl) phosphoric acid - D2EHPA): These operate via a cation exchange mechanism . The extractant releases one or more protons (H⁺) into the aqueous phase in exchange for a metal cation. The extraction efficiency, therefore, shows a very strong, direct dependence on pH, typically increasing sharply as the pH rises and more of the extractant is deprotonated.[3]
-
Neutral/Solvating Extractants (e.g., BESO): These extract a neutral, coordinatively saturated metal-salt complex. There is no release of H⁺ ions. The pH effect is indirect, as described above. The resulting plot of extraction efficiency vs. pH for BESO is often a curve with an optimal peak, rather than the steep sigmoidal curve characteristic of acidic extractants.
Q3: What is a typical optimal pH range for metal extraction with BESO?
The optimal pH is highly dependent on the specific metal ion, its concentration, and the composition of the aqueous phase (i.e., the type of anion present). It must be determined empirically for each system. However, based on the general behavior of solvating extractants, we can provide an illustrative summary.
Data Presentation
Table 1: Illustrative Optimal pH Ranges for Metal Extraction with BESO Note: These values are for demonstration purposes and will vary based on experimental conditions such as anion type (Cl⁻, SO₄²⁻, NO₃⁻) and concentration.
| Metal Ion | Typical Optimal pH Range | Key Considerations |
| Fe(III) | 1.5 - 2.5 | Prone to hydrolysis above pH 2.5. Efficiently extracted from chloride media. |
| Cu(II) | 3.0 - 5.0 | Extraction decreases at lower pH due to H⁺ competition; precipitation risk above pH 5.5. |
| Zn(II) | 4.0 - 6.0 | Exhibits a broad optimal range. Good separation from metals that extract at lower pH.[2] |
| Co(II) | 5.0 - 6.5 | Often requires a higher pH for efficient extraction compared to Cu(II) or Zn(II).[4] |
| Ni(II) | 5.5 - 7.0 | Generally requires the highest pH among common transition metals for good extraction.[5] |
Q4: Should I use a buffer to control the pH during extraction?
Using a buffer can maintain a stable pH, which is crucial for reproducibility. However, caution is advised. Some buffer components (e.g., citrate, acetate, phosphate) can act as complexing agents for the metal ion in the aqueous phase, forming stable complexes that are not extractable by BESO, thereby reducing your extraction efficiency.
Recommendation: For initial screening experiments, it is best to adjust the pH using dilute strong acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH). If pH stability becomes a significant issue during a scaled-up or continuous process, select a buffer system that is known to have minimal interaction with your target metal ion.[6]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses common issues encountered during pH optimization for BESO-based extractions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Metal Extraction | The pH of the aqueous phase is outside the optimal window (either too acidic or too alkaline). | Systematically evaluate a wide pH range (e.g., 1.0 to 7.0) to identify the optimum.[7][8] Ensure you are measuring the equilibrium pH after mixing, not just the initial pH. |
| Insufficient concentration of BESO in the organic phase. | Increase the concentration of BESO. The stoichiometry of the extracted complex may require more extractant than anticipated. | |
| Metal has precipitated as a hydroxide. | Visually inspect the aqueous phase for turbidity after pH adjustment. If present, the pH is too high. Operate below the precipitation pH of the metal. | |
| Emulsion Formation at the Interface | Excessive mixing intensity (high shear forces). | Reduce the shaking speed or use a gentler swirling motion. The goal is to maximize surface area contact without creating a stable emulsion.[9] |
| Presence of fine particulate matter in the aqueous feed. | Pre-filter your aqueous solution through a 0.45 µm filter before extraction. | |
| High concentration of the extractant or third-phase formation. | Dilute the organic phase or add a phase modifier (e.g., 1-5% isodecanol or tributyl phosphate) to improve phase behavior. | |
| Poor or Slow Phase Separation | The densities of the aqueous and organic phases are too similar. | Change the organic diluent to one with a more distinct density from water (e.g., switch from toluene to hexane or kerosene). |
| A persistent micro-emulsion has formed. | Add a small amount of a high-ionic-strength solution (brine) to the aqueous phase to help break the emulsion.[9] Gentle centrifugation can also be highly effective.[10] | |
| Inconsistent or Irreproducible Results | The pH is not stable and drifts during the extraction process. | Allow the pH-adjusted aqueous phase to stabilize before adding the organic phase. For sensitive systems, a pH controller or a non-complexing buffer may be necessary.[1] |
| The system did not reach equilibrium. | Increase the shaking time. Perform a kinetic study (extracting at different time points, e.g., 5, 15, 30, 60 min) to determine the time required to reach equilibrium. | |
| Temperature fluctuations between experiments. | Conduct extractions in a temperature-controlled environment (e.g., a shaker incubator), as distribution coefficients can be temperature-dependent.[4] |
Experimental Protocol: Determination of Optimal pH
This protocol provides a robust, self-validating method to determine the optimal pH for extracting a target metal ion using BESO.
Materials and Reagents
-
Aqueous Phase: Stock solution of the target metal ion (e.g., 1000 ppm Cu²⁺ in 0.1 M NaCl).
-
Organic Phase: Stock solution of BESO in a suitable organic diluent (e.g., 0.1 M BESO in kerosene).
-
pH Adjustment: 0.1 M and 1.0 M HCl; 0.1 M and 1.0 M NaOH.
-
Equipment: Calibrated pH meter, separatory funnels (125 mL), mechanical shaker, centrifuge (optional), atomic absorption spectrometer (AAS) or inductively coupled plasma-optical emission spectrometer (ICP-OES).
Workflow Visualization
Caption: Experimental workflow for pH optimization.
Step-by-Step Procedure
-
Preparation: Into a series of 10 separatory funnels, pipette exactly 20.0 mL of the aqueous metal stock solution.
-
pH Adjustment: Adjust the pH of each funnel to a different value across your desired range (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 7.0). Use the dilute HCl/NaOH solutions for fine control. Let the solutions sit for 5 minutes and re-measure the pH to ensure stability. Record these initial pH values.
-
Organic Phase Addition: To each funnel, add exactly 20.0 mL of the organic BESO solution. This establishes a 1:1 aqueous-to-organic (A:O) phase ratio.
-
Equilibration: Stopper the funnels securely and place them on a mechanical shaker. Shake at a moderate, consistent speed (e.g., 200 rpm) for 30 minutes to ensure equilibrium is reached.
-
Phase Separation: Remove the funnels from the shaker and let them stand undisturbed until the phases have clearly separated. If emulsions persist, centrifuge the samples at low speed (e.g., 1500 rpm) for 10 minutes.[10]
-
Post-Extraction Measurement: Carefully drain the lower (aqueous) phase from each funnel into a clean, labeled beaker. Measure and record the final equilibrium pH of each aqueous sample. This is the value that should be used for plotting.
-
Analysis: Determine the concentration of the metal ion remaining in each aqueous sample (the raffinate) using AAS or ICP-OES.
-
Calculation:
-
Calculate the percentage of metal extracted (%E) for each sample: %E = ( ( [M]initial - [M]final ) / [M]initial ) * 100
-
Calculate the distribution ratio (D): D = ( [M]initial - [M]final ) / [M]final (Assuming A:O ratio is 1:1)
-
-
Optimization: Plot %E vs. Equilibrium pH . The pH value that corresponds to the highest %E is the optimal pH for your system under these conditions.
Understanding the Mechanism: The Role of pH
The following diagram illustrates the central role of pH in controlling the competing equilibria within the extraction system.
Caption: Influence of pH on extraction equilibrium.
This visualization shows that the desired extraction pathway is favored in a specific pH "sweet spot." At low pH, excess H⁺ ions inhibit the formation of the extractable complex. At high pH, the metal is lost from the system via precipitation, preventing its extraction. Your goal is to find the pH range where the concentration of the extractable species M²⁺ + 2A⁻ is maximized.
References
-
911Metallurgist. (2017). pH Control in Solvent Extraction Circuits. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
-
Henan Mining Machinery Co., Ltd. (2024). Common Problems In Solvent Extraction Systems. [Link]
-
K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
ResearchGate. (n.d.). Effect of equilibrium pH on metal extraction. [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. [Link]
-
Solvent Extraction and Ion Exchange. (2010). Synergistic Extraction of Ni(II) by Mixtures of LIX 860 and Bis(2‐Ethylhexyl) Phosphoric Acid. [Link]
- Google Patents. (2008). US20080245734A1 - Synergistic Solvent Extraction Process.
-
ResearchGate. (n.d.). Effect of equilibrium pH on solvent extraction of metals by different extractors. [Link]
-
MDPI. (2023). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. [Link]
-
MDPI. (2023). Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants for the Sustainable Development of Critical Metals Management. [Link]
-
Nature. (2022). Separation of Pd from Pt and Rh by solvent extraction method from waste solution. [Link]
-
NIH. (2019). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. [Link]
-
NIH. (2018). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. [Link]
-
ResearchGate. (n.d.). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. [Link]
-
ResearchGate. (n.d.). Extraction of base metals as function of pH by (a) D2EHPA.... [Link]
Sources
- 1. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Pd from Pt and Rh by solvent extraction method from waste solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Effect of temperature on bis(2-ethylhexyl) sulfoxide extraction efficiency
Technical Support Center: Bis(2-ethylhexyl) Sulfoxide (BESO) Extraction
A Senior Application Scientist's Guide to Temperature Effects on Extraction Efficiency
Welcome to the technical support center for users of this compound (BESO) in liquid-liquid extraction applications. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal, thermodynamic reasoning behind your experimental observations. Temperature is one of the most critical, and often misunderstood, variables in solvent extraction. This guide is structured to help you diagnose issues, optimize your process, and understand the fundamental principles at play.
Frequently Asked Questions (FAQs): The Thermodynamic Basis
This section addresses the foundational questions regarding the role of temperature in BESO extraction systems.
Q1: How does temperature fundamentally influence extraction efficiency?
The effect of temperature on a liquid-liquid extraction process is governed by the thermodynamics of the system, encapsulated by the Gibbs free energy equation:
Where:
-
ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process (i.e., favorable extraction)[2].
-
ΔH is the change in enthalpy, representing the heat absorbed or released during the extraction.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy, representing the change in disorder of the system.
Temperature directly scales the entropy term, thus influencing the spontaneity (ΔG) of the extraction. The overall thermochemistry of an extraction process is a balance between energy-consuming (endothermic) and energy-releasing (exothermic) steps, primarily the desolvation of the target analyte and its subsequent complexation with the BESO extractant[3].
Q2: What do the terms exothermic and endothermic mean in the context of BESO extraction?
The enthalpy change (ΔH) determines whether an extraction is exothermic or endothermic.
-
Exothermic Extraction (Negative ΔH): The overall process releases heat. This typically occurs when the energy released from the formation of the stable analyte-BESO complex in the organic phase is greater than the energy required to remove the analyte from the aqueous phase (desolvation). Many metal ion extractions with sulfoxide or organophosphate extractants are exothermic[4].
-
Endothermic Extraction (Positive ΔH): The overall process absorbs heat from the surroundings. This happens when the energy required for analyte desolvation and/or disrupting intermolecular forces in the organic phase is greater than the energy released by complexation.
Understanding which category your system falls into is the key to optimizing the temperature.
Q3: Besides efficiency, what other physical parameters does temperature affect?
Temperature changes can significantly alter the physical properties of your system, which can complicate results.[5] Key parameters to watch include:
-
Solubility: The solubility of the analyte and the BESO extractant in each phase can change with temperature.[6][7]
-
Viscosity: Higher temperatures typically decrease the viscosity of both the aqueous and organic phases, which can improve mass transfer rates but also affect phase separation dynamics.[6][8]
-
Density: Temperature changes alter the density of the solvents, which can impact the clarity of the phase boundary and the speed of phase separation.[5]
-
Mutual Solubility: The miscibility of the organic solvent in the aqueous phase (and vice versa) can increase with temperature, potentially leading to loss of extractant or cross-contamination.
Troubleshooting Guide: Diagnosing Temperature-Related Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My extraction efficiency is decreasing as I increase the temperature. Is this normal?
Yes, this is a very common and expected observation for many extraction systems.
Causality: This behavior strongly indicates that your extraction process is exothermic (ΔH < 0) . According to the Gibbs free energy equation (ΔG = ΔH – TΔS) and Le Chatelier's principle, adding heat to an exothermic system shifts the equilibrium away from the products. In this case, the "product" is your analyte-BESO complex in the organic phase. As temperature (T) increases, the –TΔS term becomes more significant. For an exothermic reaction, this makes the overall ΔG less negative, thereby reducing the driving force for the extraction and lowering the distribution coefficient.[4]
Troubleshooting Steps:
-
Confirm the Trend: Systematically collect data at several temperatures (e.g., 298 K, 308 K, 318 K) to confirm the inverse relationship between temperature and efficiency.
-
Operate at Lower Temperatures: For optimal extraction, conduct the process at room temperature or below, provided that phase separation and kinetics are not adversely affected.
-
Consider Stripping: This exothermic nature can be exploited. When you need to strip the analyte from the organic phase, performing the stripping step at an elevated temperature can significantly improve efficiency.
Q5: My extraction efficiency is increasing with temperature. What does this signify?
While less common for certain metal extractions, this observation indicates that your process is endothermic (ΔH > 0) .
Causality: An endothermic process requires an input of energy to proceed. This often means that a significant energy barrier must be overcome, such as the desolvation of a strongly hydrated analyte or the disruption of BESO aggregates in the organic phase, before the analyte-BESO complex can form. Increasing the temperature provides the necessary energy to overcome this barrier, making the ΔG more negative and driving the extraction forward.
Troubleshooting Steps:
-
Determine the Optimum Temperature: Continue to increase the temperature incrementally until you find a plateau where efficiency no longer increases, or until you approach the boiling point of your solvent or risk thermal degradation of your analyte.
-
Check for Degradation: At elevated temperatures, ensure your analyte and the BESO extractant are stable. Run a control sample of the analyte in the organic phase at the highest operating temperature and analyze for degradation products.[6]
-
Monitor Solvent Loss: Be mindful of solvent evaporation at higher temperatures, which can concentrate your reagents and alter results. Ensure your experimental setup is properly sealed or uses a condenser.
Q6: I'm getting inconsistent or non-reproducible results as I vary the temperature. What could be the cause?
Inconsistent results often point to complex physical or chemical phenomena that are sensitive to temperature changes.
Potential Causes & Solutions:
-
Emulsion Formation: Temperature can affect interfacial tension. You might be operating at a temperature that promotes the formation of a stable emulsion, trapping your analyte at the interface.[5][9]
-
Third Phase Formation: At certain concentrations and temperatures, a third, often solid or gel-like, phase can form at the interface, which sequesters the extractant-analyte complex and leads to poor recovery.
-
Solution: Adjust the concentration of the BESO extractant or introduce a modifier (e.g., a long-chain alcohol like isodecanol) into your organic phase to improve the solubility of the complex.
-
-
Kinetics vs. Thermodynamics: At lower temperatures, the rate of extraction may be very slow. If your contact time is too short, you may be measuring kinetically limited results rather than the true thermodynamic equilibrium.
-
Solution: Perform a time-dependency study at each temperature to ensure you are allowing sufficient time for the system to reach equilibrium.
-
Visualizing the Thermodynamic Pathway
The following diagram illustrates the logical workflow for diagnosing the thermodynamic nature of your BESO extraction based on experimental observations.
Caption: Troubleshooting workflow for temperature effects in BESO extraction.
Quantitative Analysis: A Practical Example
To properly characterize your system, you must determine the thermodynamic parameters experimentally. The data below illustrates hypothetical but realistic results for both an exothermic and an endothermic extraction process. The distribution coefficient (D) is the ratio of the analyte concentration in the organic phase to the aqueous phase at equilibrium.
| Temperature (K) | 1/T (K⁻¹) | System 1: Exothermic (ΔH < 0) | System 2: Endothermic (ΔH > 0) |
| D | ln(D) | ||
| 298.15 | 0.003354 | 15.5 | 2.74 |
| 308.15 | 0.003245 | 10.2 | 2.32 |
| 318.15 | 0.003143 | 6.9 | 1.93 |
| 328.15 | 0.003047 | 4.8 | 1.57 |
By plotting ln(D) versus 1/T (a van't Hoff plot), you can determine the enthalpy and entropy of extraction from the slope and intercept, based on the relation:
ln(D) = –(ΔH/R)(1/T) + (ΔS/R)
-
Slope = –ΔH/R
-
Intercept = ΔS/R (where R is the ideal gas constant, 8.314 J/mol·K)
| Calculated Parameter | System 1 (Exothermic) | System 2 (Endothermic) |
| ΔH (Enthalpy) | -28.5 kJ/mol | +35.0 kJ/mol |
| ΔS (Entropy) | -25.1 J/mol·K | +145.2 J/mol·K |
| ΔG @ 298K | -21.0 kJ/mol | -8.2 kJ/mol |
This quantitative analysis provides definitive proof of the system's thermodynamic nature and allows for precise process optimization.
Experimental Protocol: Characterizing Temperature Dependency
This self-validating protocol provides a robust method for determining the effect of temperature on your BESO extraction system.
Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) for the extraction of a target analyte using this compound (BESO).
Materials:
-
Aqueous phase: Buffered solution containing a known initial concentration of the analyte.
-
Organic phase: Known concentration of BESO in a suitable, water-immiscible organic solvent (e.g., kerosene, dodecane).
-
Jacketed reaction vessels or a temperature-controlled shaker/incubator.
-
Calibrated thermometer or temperature probe.
-
Analytical instrumentation for measuring analyte concentration (e.g., ICP-MS for metals, HPLC for organic molecules).
Methodology:
-
Preparation: Prepare stock solutions of the aqueous and organic phases. Ensure the pH of the aqueous phase is controlled and constant for all experiments, as pH can significantly impact extraction.[5]
-
Temperature Equilibration:
-
Set your temperature-controlled device to the first target temperature (e.g., 298 K / 25 °C).
-
Place equal, known volumes of the aqueous and organic phases into separate jacketed vessels and allow them to equilibrate to the target temperature for at least 30 minutes.
-
-
Extraction:
-
Combine the equilibrated aqueous and organic phases in one of the vessels.
-
Mix the phases for a pre-determined time sufficient to reach equilibrium (Note: This should be determined from a separate kinetic study). Avoid overly vigorous agitation that could lead to emulsions.[9]
-
-
Phase Separation:
-
Stop mixing and allow the phases to separate completely while maintaining the target temperature. This may take several minutes to over an hour depending on the system. Centrifugation can be used to accelerate this process if needed.[9]
-
-
Sampling and Analysis:
-
Carefully sample a known volume from the aqueous phase. It is generally preferable to analyze the raffinate (aqueous phase) to avoid complications from the organic matrix.
-
Measure the final concentration of the analyte in the aqueous sample.
-
-
Repeat for All Temperatures:
-
Repeat steps 2-5 for each desired temperature (e.g., in 5 or 10-degree increments). A minimum of four temperatures is recommended for a reliable van't Hoff plot.
-
-
Calculation and Data Analysis:
-
For each temperature, calculate the analyte concentration in the organic phase by mass balance: [Analyte]_org = ([Analyte]_initial_aq - [Analyte]_final_aq) * (V_aq / V_org).
-
Calculate the distribution coefficient: D = [Analyte]_org / [Analyte]_final_aq.
-
Calculate ln(D) and 1/T (in Kelvin).
-
Plot ln(D) vs. 1/T. Perform a linear regression to find the slope and intercept.
-
Calculate ΔH and ΔS using the equations provided in the section above.
-
Calculate ΔG at a reference temperature (e.g., 298 K) to confirm spontaneity.
-
References
- Aydin, F., & Soylak, M. (2021). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique.
-
K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific.[Link]
-
Zalupski, P. R., & Chiarizia, R. (2007). Two‐Phase Calorimetry. I. Studies on the Thermodynamics of Lanthanide Extraction by Bis(2‐EthylHexyl) Phosphoric Acid. ResearchGate.[Link]
-
Snow, N. H. (2019). Tips for Troubleshooting Liquid-Liquid Extractions. LCGC International.[Link]
-
Slideshare. (n.d.). CHAPTER 2 THERMODYNAMIC PRINCIPLE OF EXTRACTIOn.pdf. Slideshare.[Link]
-
Journal of Chromatography & Separation Techniques. (2023). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Longdom Publishing.[Link]
-
Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular Process Systems.[Link]
-
Lee, J., et al. (2006). Extraction of lanthanide ions from aqueous solution by bis(2-ethylhexyl)phosphoric acid with room-temperature ionic liquids. ResearchGate.[Link]
-
Raynie, D. E. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC International.[Link]
-
CK-12 Foundation. (n.d.). What is the thermodynamic principle in the extraction of metals?. CK-12 Foundation.[Link]
-
Nockemann, P., et al. (2015). Homogeneous liquid-liquid extraction of metal ions with non-fluorinated bis(2-ethylhexyl)phosphate ionic liquids having a lower critical solution temperature in combination with water. PubMed.[Link]
-
ResearchGate. (2010). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate.[Link]
-
Lomenzo, S., et al. (2021). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. MDPI.[Link]
-
Zolfonoun, E., & Ghasemi, J. (2023). Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA). Bulgarian Chemical Communications.[Link]
-
Pal, S., et al. (2008). Temperature-dependent solvation dynamics of water in sodium bis(2-ethylhexyl)sulfosuccinate/isooctane reverse micelles. PubMed.[Link]
-
ResearchGate. (1971). Thermodynamics of Liquid-Liquid Extraction of Metal beta-Diketonates. II. Comparison of Enthalpies of Distribution from Calorimetric and Equilibrium Measurements on Beryllium Acetylacetonate. ResearchGate.[Link]
-
Kdimy, A., et al. (2021). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. ResearchGate.[Link]
-
Harris, K. R. (2009). Temperature and Pressure Dependence of the Viscosities of 2-Ethylhexyl Benzoate, Bis(2-ethylhexyl) Phthalate, 2,6,10,15,19,23-Hexamethyltetracosane (Squalane), and Diisodecyl Phthalate. ResearchGate.[Link]
-
Kdimy, A., et al. (2021). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. ChemRxiv.[Link]
-
Arora, G., et al. (2024). Optimization, Kinetics, and Thermodynamics of Ultrasound-Assisted Extraction of Phytochemicals from Hemp. PMC.[Link]
-
Michel, J., & Cardenas, A. E. (2015). Estimation of Solvation Entropy and Enthalpy via Analysis of Water Oxygen-Hydrogen Correlations. PubMed.[Link]
-
Al-Othman, Z. A., et al. (2017). Chemistry | 155 Extraction, Identification and Determination of di-(2- ethylhexyl) Phthalate (DEHP) Plasticizer in Some Stored Blood Samples Bags Using Different Spectroscopic Techniques. ResearchGate.[Link]
Sources
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- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regenerating and Recycling Bis(2-ethylhexyl) Sulfoxide (BESO) from Loaded Organic Phase
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the regeneration and recycling of bis(2-ethylhexyl) sulfoxide (BESO) from a loaded organic phase. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the efficiency, sustainability, and cost-effectiveness of your solvent extraction processes.
Introduction to BESO in Solvent Extraction
This compound is a powerful and selective solvating extractant. Its unique molecular structure, featuring a sulfoxide group (S=O) as the functional center for metal coordination and two bulky, branched alkyl chains, imparts high solubility in organic diluents and excellent extraction capabilities for a range of metal ions. The "like dissolves like" principle governs its high solubility in nonpolar solvents due to its significant nonpolar character.[1]
The primary application of BESO lies in hydrometallurgy and chemical processing for the separation and purification of metals. The extraction mechanism typically involves the formation of a coordination complex between the metal ion and the oxygen atom of the sulfoxide group. The efficiency of this process is highly dependent on factors such as the aqueous phase acidity, the concentration of the extractant, and the nature of the organic diluent.
Given the economic and environmental considerations, the regeneration and recycling of BESO after the extraction process are crucial. Effective regeneration not only reduces operational costs but also minimizes the environmental footprint of the overall process by cutting down on chemical waste and the emissions associated with producing virgin solvents.[2]
The BESO Regeneration and Recycling Workflow
The successful implementation of a BESO-based solvent extraction circuit hinges on a closed-loop system where the extractant is efficiently stripped of the target metal and regenerated for reuse.
Caption: Protocol for screening stripping agents.
References
- BenchChem. (2025). Application Notes and Protocols for Bis(2-ethylhexyl) dithiodiacetate in Synergistic Solvent Extraction Systems.
- BenchChem. (2025). regeneration and recycling of Bis(2-ethylhexyl)
-
ResearchGate. (2025). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene | Request PDF. [Link]
- BenchChem. (2025). Solubility of Bis(2-ethylhexyl) Succinate in Organic Solvents: A Technical Overview.
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
CleanPlanet Chemical. (2023). How to Recycle Solvents Easily (An Analysis of Recycling Methods and Their Labor Requirements). [Link]
-
Maratek Environmental. (n.d.). Solvent Waste Recycling and Disposal: What You Need to Know. [Link]
-
ADCO Services. (2023). A Quick Guide To Solvent Waste Recycling And Disposal. [Link]
-
Graz University of Technology. (2017). Thermal in Situ and System-Integrated Regeneration Strategy for Adsorptive On-Board Desulfurization Units. [Link]
-
MDPI. (n.d.). Thermal Regeneration of Activated Carbon Used as an Adsorbent for Hydrogen Sulfide (H2S). [Link]
-
ResearchGate. (2025). Thermal in Situ and System-Integrated Regeneration Strategy for Adsorptive On-Board Desulfurization Units. [Link]
-
ResearchGate. (2025). Thermal Regeneration of a Spent Activated Carbon Previously Used as Hydrogen Sulfide Adsorbent | Request PDF. [Link]
Sources
Technical Support Center: Addressing Emulsion Formation in Bis(2-ethylhexyl) Sulfoxide (BESO) Extraction Systems
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for users of bis(2-ethylhexyl) sulfoxide (BESO) extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in liquid-liquid extraction: emulsion formation. Our approach is rooted in explaining the fundamental science to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs): The Fundamentals of Emulsions in BESO Systems
Q1: What exactly is an emulsion, and why does it form during my extraction with BESO?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] In your case, this is typically the aqueous phase dispersed in the organic phase (containing BESO) or vice-versa.
The formation of this stable, cloudy, or milky layer between your aqueous and organic phases is a common issue that can make quantitative separation impossible.[2][3][4] The primary cause is the molecular structure of the this compound (BESO) extractant itself. BESO is an amphiphilic molecule; it has a polar sulfoxide group (S=O) that is attracted to the aqueous phase and two long, non-polar 2-ethylhexyl alkyl chains that prefer the organic diluent.
During vigorous mixing or shaking, these molecules align themselves at the oil-water interface, acting as a surfactant.[3][5] This lowers the interfacial tension that would normally keep the two phases separate, allowing for the formation of stable droplets that resist coalescence.[6]
Caption: BESO molecules at the oil-water interface.
Q2: Is a third phase the same as an emulsion?
No, and this is a critical distinction.
-
An emulsion is a dispersion of liquid droplets within another liquid, appearing cloudy or opaque.
-
A third phase is a distinct, separate liquid layer that forms between the aqueous and primary organic phases.[7][8] This new layer, often highly viscous, is caused by the limited solubility of the metal-extractant complex in the organic diluent.[7][9]
While both phenomena are undesirable, their causes and solutions differ. Third phase formation is common with high metal loading in aliphatic diluents and can sometimes be mistaken for a persistent emulsion.[8][10]
Troubleshooting Guide: From Prevention to Resolution
It is always easier to prevent an emulsion than to break one after it has formed.[3] This guide provides a tiered approach to handling emulsions in your BESO system.
Tier 1: Proactive Prevention
Q3: How can I modify my initial experimental setup to avoid forming an emulsion?
-
Reduce Agitation Intensity: Instead of vigorous shaking, use gentle, repeated inversions or swirling of the separatory funnel.[3] This provides sufficient surface area for extraction to occur without the high shear force that creates tiny, stable droplets.[6]
-
Optimize Your Organic Phase Composition:
-
Choice of Diluent: The diluent has a significant impact. If you are using a linear aliphatic diluent like kerosene or n-dodedcane and experiencing issues, consider switching to an aromatic diluent (e.g., toluene, xylene) or a blend.[8][9][11] Aromatic diluents can better solvate the BESO-metal complexes, preventing the aggregation that contributes to emulsion and third phase formation.
-
Add a Phase Modifier: The inclusion of a phase modifier is a highly effective preventative measure. Adding 5-10% (v/v) of a long-chain alcohol like isodecanol or 1-octanol to your organic phase can dramatically increase the solubility of extracted complexes, preventing them from precipitating at the interface.[8][12] Tri-n-butyl phosphate (TBP) can also serve this purpose.[9]
-
-
Increase Aqueous Phase Ionic Strength: If your sample matrix allows, pre-saturating the aqueous phase with a salt like sodium chloride (NaCl) can prevent emulsion formation. This is known as "salting out."[3][13]
Tier 2: Breaking an Existing Emulsion
If an emulsion has already formed, do not discard the experiment. The following methods, presented in order of increasing intervention, can be used to break it.
Caption: Troubleshooting workflow for breaking emulsions.
Q4: What are the simplest physical methods to try first?
-
Time: The easiest approach is to let the separatory funnel stand undisturbed for up to an hour.[2][4] Gravity alone can sometimes be sufficient to allow droplets to coalesce. Gentle tapping or swirling can aid this process.[2]
-
Temperature Change: Gently warming the mixture in a water bath can be very effective.[6][14] Increasing the temperature reduces the viscosity of the phases and can alter the solubility of the BESO complex, promoting phase separation.[15][16] Conversely, sometimes cooling can also break an emulsion, though this is less common.[15][17]
Q5: When should I use chemical methods like adding salt?
If physical methods fail, adding a saturated solution of NaCl (brine) or another salt like potassium pyrophosphate is a powerful technique.[2][4]
-
Mechanism: The high concentration of ions in the aqueous phase increases its polarity. This disrupts the surfactant-like action of the BESO molecules at the interface and forces them, along with the dispersed organic droplets, back into the bulk organic phase.[3][13]
-
Protocol: Add a few milliliters of brine, shake gently, and allow the funnel to stand. You should see the salt solution falling through the emulsion layer as it breaks.[2] Be mindful that this will leave your aqueous phase with a high salt concentration, which may affect downstream applications.[18]
Q6: What are the more advanced/forceful methods for very stubborn emulsions?
For particularly persistent emulsions, more forceful mechanical methods are required.
-
Centrifugation: This is often the most surefire way to break a tough emulsion.[2][13] The high g-force accelerates the separation of the dispersed droplets based on density differences.[19]
-
Ultrasonication: Placing your sample in an ultrasonic bath can break emulsions.[2][4] The high-frequency sound waves create cavitation bubbles that collapse near the droplets, generating intense localized energy that ruptures the interfacial film holding the emulsion together.[20][21]
-
Filtration: Passing the entire mixture through a plug of glass wool or Celite® can physically coalesce the droplets.[3][22] Alternatively, phase separation filter papers, which are hydrophobic, can be used to allow the organic phase to pass through while retaining the aqueous phase.[3]
Summary of Emulsion Breaking Techniques
| Method | Principle of Action | Key Advantages | Considerations & Cautions |
| Gentle Mixing | Prevention by minimizing shear forces | Easiest method; no additives required | May slightly increase extraction time |
| Waiting/Time | Gravity-induced coalescence of droplets | Simple, non-invasive | Can be time-consuming; ineffective for stable emulsions[2] |
| Salting Out (Brine) | Increases aqueous phase ionic strength, disrupting surfactant action | Highly effective, inexpensive | Adds high salt concentration to the aqueous phase[3][13] |
| Heating/Cooling | Reduces viscosity, alters interfacial tension and solubility | Simple equipment (water bath) | Risk of degrading temperature-sensitive compounds[6][15][23] |
| Filtration | Physical coalescence on a filter medium (e.g., glass wool) | Effective for certain types of emulsions | Can be slow; potential for analyte adsorption onto the filter medium[3][22] |
| Ultrasonication | Acoustic cavitation disrupts the interfacial film | Fast and effective | Requires an ultrasonic bath; can generate heat[2][20][21] |
| Centrifugation | Accelerates phase separation via enhanced gravitational force | The most powerful and reliable method for stubborn emulsions | Requires a centrifuge capable of handling the required volumes and solvents[2][13][19] |
Detailed Experimental Protocols
Protocol 1: Tiered Approach to Breaking a Stable Emulsion
-
Step 1: Patience (Up to 60 minutes)
-
Securely place the separatory funnel in a ring stand and allow it to sit undisturbed.
-
Observe every 15 minutes for any signs of phase separation. Gentle tapping on the funnel glass may assist.[2]
-
-
Step 2: Salting Out
-
If no separation occurs, add approximately 10-20% of the aqueous phase volume of a saturated NaCl (brine) solution.
-
Gently invert the funnel 5-10 times. Do not shake vigorously.
-
Allow the funnel to stand and observe for separation.[3]
-
-
Step 3: Thermal Treatment
-
If the emulsion persists, transfer the entire mixture to a suitable container (e.g., an Erlenmeyer flask).
-
Place the container in a warm water bath set to 40-50°C for 15-30 minutes. Do not heat excessively to avoid solvent loss or sample degradation.[17]
-
Return the mixture to the separatory funnel and check for separation.
-
-
Step 4: Centrifugation (Definitive Method)
-
If the emulsion is still present, divide the mixture into appropriate centrifuge tubes. Ensure the tubes are rated for the solvents you are using.
-
Balance the tubes carefully in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 2000-3500 rpm) for 10-15 minutes.[14][18]
-
After centrifugation, the phases should be clearly separated. Carefully pipette the desired layer out of the tubes.
-
References
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
- Tackling emulsions just got easier. (2023, January 17). Biotage.
- Centrifuge use in solvent extraction? (2023, November 19). Reddit.
- Technical Support Center: Troubleshooting Emulsion Formation in Extractions with Bis(2-ethylhexyl)
- Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis. (2024, February 17). NIH.
- Tips & Tricks: Emulsions. Department of Chemistry: University of Rochester.
- A review on application of ultrasound and ultrasound assisted technology for seed oil extraction. (2022, January 31). PubMed Central.
- Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applic
- Advances in the Field of Ultrasound-assisted Water-Oil Emulsion Separation: a Comprehensive Review. (2025, October 4).
- The fate of the organic phase beyond third phase form
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7).
- Technical Support Center: Minimizing Third Phase Formation with Bis(2-ethylhexyl)
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
- Unraveling the role of phase modifiers in the extraction of Nd(III) from nitric acid medium in tetra-bis(2-ethylhexyl)diglycolamide in n-dodecane containing long chain aliphatic alcohols. (2025, August 10).
- Impact of Temperature on Emulsifiers. (2018, September 7).
- Third phase formation during solvent extraction using D2EHPA as extractant.
- Effect of mixing temperature on emulsification.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
- Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. PubMed Central.
- The Impact of Oil Composition on Emulsion Formation and Stability.
- Influence of heating on oil-in-water emulsions prepared with soybean soluble polysaccharide. (2007, January 24). PubMed.
- Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. (2009, July 1). J Colloid Interface Sci.
Sources
- 1. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. A review on application of ultrasound and ultrasound assisted technology for seed oil extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijogr.uotechnology.edu.iq [ijogr.uotechnology.edu.iq]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis(2-ethylhexyl) Sulfoxide (BESO) Extraction Through Diluent Selection
Welcome to the technical support center for bis(2-ethylhexyl) sulfoxide (BESO) extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile extractant. As a Senior Application Scientist, my goal is to synthesize my extensive field experience with established scientific principles to empower you to overcome challenges and achieve optimal results in your extraction processes. This guide is structured to provide not just procedural steps, but the underlying causality for experimental choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the use of this compound in solvent extraction.
Q1: What is the primary role of a diluent in a BESO extraction system?
A1: The diluent in a BESO extraction system serves several critical functions beyond simply dissolving the BESO extractant. It acts as a carrier for both the extractant and the extracted metal-BESO complex. The choice of diluent can significantly impact the extraction efficiency, selectivity, phase disengagement time, and the prevention of issues like third-phase formation. The diluent's properties, such as polarity, aromaticity, and viscosity, influence the solvation of the extractant and the extracted complex, thereby altering the overall extraction equilibrium.
Q2: How does the polarity of the diluent affect the extraction efficiency of BESO?
A2: The polarity of the diluent has a profound effect on the extraction efficiency. Generally, for the extraction of metal salts, an increase in the polarity or dielectric constant of the diluent can lead to a reduction in extraction effectiveness. This is because polar diluents can interact more strongly with the BESO extractant molecules, potentially through hydrogen bonding or dipole-dipole interactions. This interaction can lower the activity of the extractant, making it less available to complex with the target metal ions in the aqueous phase. Conversely, non-polar (aliphatic) diluents tend to interact less with the extractant, often leading to higher extraction efficiencies.
Q3: What is the difference between an "active" and an "inert" diluent?
A3: An "inert" diluent is one that primarily acts as a solvent for the extractant and the extracted complex without directly participating in the extraction reaction. Kerosene and other aliphatic hydrocarbons are often considered inert diluents. An "active" diluent, on the other hand, can directly influence the extraction process through interactions with the extractant or the extracted species. For example, a diluent with functional groups, like long-chain alcohols, might form hydrogen bonds with the BESO, affecting its extraction behavior. In some cases, active diluents can lead to synergistic or antagonistic effects.
Q4: Can the diluent influence the stoichiometry of the extracted metal-BESO complex?
A4: Yes, the nature of the diluent can influence the stoichiometry of the extracted complex. For instance, in non-polar diluents, extractants like organophosphoric acids exist as dimers, leading to the formation of extracted species with a higher number of extractant molecules. While BESO does not dimerize in the same way, the solvation of the extracted complex by the diluent can affect the number of BESO molecules that coordinate to the metal ion. This can have implications for the loading capacity of the organic phase and the overall efficiency of the extraction.
Q5: What are the key physical properties to consider when selecting a diluent for a BESO extraction process?
A5: Beyond polarity, several other physical properties are crucial for selecting an appropriate diluent:
-
Viscosity: A lower viscosity diluent facilitates better mixing and faster phase disengagement.
-
Density: A significant density difference between the organic and aqueous phases is necessary for efficient phase separation.
-
Flash Point: For safety reasons, especially in industrial applications, a high flash point is desirable to minimize fire hazards.
-
Solubility in the Aqueous Phase: The diluent should have minimal solubility in the aqueous phase to prevent contamination of the raffinate and loss of the organic phase.
-
Boiling Point: A higher boiling point reduces solvent loss through evaporation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your BESO extraction experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Extraction Efficiency | 1. Inappropriate Diluent Polarity: The diluent may be too polar, interacting with the BESO and reducing its activity. 2. Sub-optimal pH of the Aqueous Phase: The pH may not be in the ideal range for the complexation of the target metal ion. 3. Insufficient BESO Concentration: The concentration of the extractant may be too low to achieve efficient extraction. 4. Inadequate Mixing/Contact Time: The two phases may not have been mixed vigorously or for a sufficient duration to reach equilibrium. | 1. Change the Diluent: Switch to a less polar diluent, such as an aliphatic hydrocarbon (e.g., kerosene, hexane, dodecane). Aromatic diluents (e.g., toluene, xylene) can also be tested as they may offer different solvation properties. 2. Optimize pH: Perform a series of extractions at varying pH values to determine the optimal range for your specific metal ion. 3. Increase Extractant Concentration: Incrementally increase the concentration of BESO in the organic phase. 4. Increase Mixing and/or Time: Ensure vigorous mixing to maximize the interfacial area and increase the contact time to allow the extraction to reach equilibrium. |
| Emulsion Formation at the Interface | 1. High Shear Mixing: Excessive mixing speed can lead to the formation of stable emulsions. 2. Presence of Surfactants or Particulates: Impurities in the aqueous feed or degradation products can act as emulsifying agents. 3. High Concentration of Extracted Complex: At high metal loading, the extracted species can sometimes stabilize emulsions. | 1. Reduce Mixing Speed: Use a lower mixing speed that still ensures adequate phase contact.[1] 2. Pre-treat the Aqueous Feed: Filter the aqueous solution to remove any suspended solids. 3. Increase Ionic Strength: Add a neutral salt (e.g., NaCl) to the aqueous phase to help break the emulsion. 4. Centrifugation: Centrifuge the mixture to facilitate phase separation. 5. Change Diluent: Aromatic diluents are often better at preventing emulsion formation than aliphatic ones. |
| Third Phase Formation | 1. High Metal Loading: Exceeding the solubility of the metal-BESO complex in the diluent can lead to the formation of a third, heavy organic phase.[2][3] 2. Inappropriate Diluent: Aliphatic diluents are more prone to third phase formation than aromatic diluents, especially at high metal and acid concentrations. 3. Presence of Nitric Acid: High concentrations of nitric acid in the aqueous phase can promote third phase formation. | 1. Reduce Metal Loading: Decrease the concentration of the metal ion in the aqueous feed or adjust the phase ratio to avoid overloading the organic phase. 2. Add a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., isodecanol) or tributyl phosphate (TBP), can increase the solubility of the extracted complex and prevent third phase formation. 3. Switch to an Aromatic Diluent: Using an aromatic diluent like toluene or xylene can often mitigate third phase formation. 4. Control Acidity: If possible, reduce the nitric acid concentration in the aqueous phase. |
| Difficulties in Stripping the Metal from the Loaded Organic Phase | 1. Strong Metal-BESO Complex: The extracted complex may be too stable to be broken by the stripping agent. 2. Inappropriate Stripping Agent: The concentration or type of stripping agent may not be effective. 3. Diluent Effects: The diluent can influence the stripping efficiency. | 1. Increase Stripping Agent Concentration: Use a higher concentration of the acid or complexing agent in the stripping solution. 2. Change Stripping Agent: Test different stripping agents. For many metals, dilute sulfuric acid is effective. For some strongly extracted species, a complexing agent in the stripping solution might be necessary. 3. Consider the Diluent: Stripping is often more efficient from aliphatic diluents than from aromatic ones. If you are using an aromatic diluent to avoid other issues, you may need to use more aggressive stripping conditions. |
| Degradation of BESO | 1. Oxidizing Conditions: Strong oxidizing agents in the aqueous phase can oxidize the sulfoxide group. 2. High Acidity and Temperature: Prolonged exposure to high concentrations of acid, especially at elevated temperatures, can lead to degradation. | 1. Control Redox Potential: If possible, adjust the redox potential of the aqueous feed to minimize the presence of strong oxidants. 2. Moderate Operating Conditions: Avoid unnecessarily high temperatures and acid concentrations. 3. Purify the Organic Phase: Periodically wash the organic phase with a dilute alkaline solution to remove acidic degradation products. |
Quantitative Data Summary
While comprehensive quantitative data for BESO across a wide range of diluents and metal ions is dispersed in the literature, the following table summarizes expected trends and provides illustrative data, primarily drawing analogies from the well-studied di(2-ethylhexyl)phosphoric acid (D2EHPA) system, as similar principles apply. The distribution coefficient (D) is a measure of the extraction efficiency, representing the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.
| Diluent Type | Diluent Examples | Expected Trend for Distribution Coefficient (D) with BESO | Rationale | Illustrative D values for Nd(III) with D2EHPA * |
| Aliphatic | Kerosene, Hexane, Dodecane | Highest | Minimal interaction with BESO, leading to higher extractant activity.[4] | High |
| Aromatic | Toluene, Xylene | Intermediate | π-π interactions with the aromatic ring can solvate the extractant and the complex, slightly reducing extraction efficiency compared to aliphatics. | Intermediate |
| Polar (Protic) | Long-chain alcohols (e.g., isodecanol) | Lower | Hydrogen bonding between the alcohol and the sulfoxide group of BESO can significantly reduce the extractant's activity. | Low |
| Polar (Aprotic) | Chloroform, Dichloromethane | Variable | The effect can be complex, depending on the specific interactions with the BESO-metal complex. | Variable |
*Note: These are qualitative trends for D2EHPA and are expected to be similar for BESO. Actual D values are highly dependent on experimental conditions (e.g., pH, extractant concentration, metal ion concentration).
Experimental Protocols
Protocol 1: Determination of the Distribution Coefficient (D)
This protocol outlines the steps to determine the distribution coefficient of a metal ion in a BESO-diluent system.
Materials:
-
This compound (BESO)
-
Selected diluent (e.g., kerosene, toluene)
-
Aqueous stock solution of the target metal ion of known concentration
-
pH adjustment solutions (e.g., dilute HCl, NaOH)
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrument for metal ion concentration determination (e.g., ICP-MS, AAS)
Procedure:
-
Prepare the Organic Phase: Dissolve a known concentration of BESO in the chosen diluent (e.g., 0.1 M BESO in kerosene).
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a known concentration of the target metal ion. Adjust the pH to the desired value.
-
Extraction: a. In a separatory funnel, add equal volumes of the prepared organic and aqueous phases (e.g., 20 mL of each). b. Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely.
-
Phase Separation and Analysis: a. Carefully separate the two phases. b. Measure the final pH of the aqueous phase. c. Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using a suitable analytical technique.
-
Calculation: a. Calculate the concentration of the metal ion in the organic phase ([M]org) by mass balance: [M]org = ([M]initial_aq - [M]final_aq) * (Vaq / Vorg) where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. b. Calculate the distribution coefficient (D): D = [M]org / [M]aq
Protocol 2: Investigation of the Effect of Diluent Type
This protocol describes how to compare the extraction efficiency of BESO in different diluents.
Procedure:
-
Prepare several organic phases, each with the same concentration of BESO but in a different diluent (e.g., 0.1 M BESO in kerosene, 0.1 M BESO in toluene, 0.1 M BESO in a 9:1 kerosene:isodecanol mixture).
-
Prepare a single batch of the aqueous phase with the target metal ion at a fixed concentration and pH.
-
Following Protocol 1, perform the extraction for each of the prepared organic phases.
-
Calculate the distribution coefficient (D) for each diluent.
-
Compare the D values to determine the influence of the diluent on the extraction efficiency.
Visualizations
Logical Relationship: Factors Influencing Diluent Selection
Caption: Key factors influencing diluent selection for BESO extraction.
Experimental Workflow: Troubleshooting Low Extraction Efficiency
Caption: A systematic workflow for troubleshooting low extraction efficiency.
References
-
Ghebghoub, F., & Barkat, D. (2009). The effect of diluents on extraction of copper(II) with di(2-ethylhexyl)phosphoric acid. Journal of Coordination Chemistry, 62(9), 1449–1456. [Link]
-
Batchu, N. K., & Binnemans, K. (2018). Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA). Hydrometallurgy, 177, 12-19. [Link]
-
Rydberg, J., Musikas, C., & Choppin, G. R. (Eds.). (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC press. [Link]
-
Zhu, Z., Pranolo, Y., & Cheng, C. Y. (2015). A review of the solvent extraction of rare earth elements from chloride solutions. Minerals Engineering, 77, 1-13. [Link]
-
Gupta, B., & Singh, I. (2013). Extraction and separation of rare earth metals. In Handbook on the Physics and Chemistry of Rare Earths (Vol. 43, pp. 1-105). Elsevier. [Link]
-
Xie, F., Zhang, T. A., Dreisinger, D., & Doyle, F. (2014). A critical review on solvent extraction of rare earths from aqueous solutions. Minerals Engineering, 56, 10-28. [Link]
-
Reddy, M. L. P., & Prasada Rao, T. (2007). Synergistic extraction of trivalent lanthanides with a mixture of thenoyltrifluoroacetone and a sulphoxide. Hydrometallurgy, 85(2-4), 139-145. [Link]
-
Demirel, V., & Donat, R. (2023). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Turkish Journal of Chemistry, 47(6), 1355-1369. [Link]
-
Sun, X., Wang, J., Li, D., & Li, H. (2006). Synergistic extraction of rare earths by a mixture of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester and di-2-ethylhexylphosphoric acid. Separation and Purification Technology, 50(3), 302-307. [Link]
-
Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System. (2024). ACS Omega. [Link]
-
Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents. (n.d.). Korea Science. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]
-
Common Problems In Solvent Extraction Systems. (2024). Henan Fuyuan Chemical Co., Ltd. [Link]
-
Third phase formation in the solvent extraction system FeCl 3-HCl-H2O-DIPE. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Slow Kinetics in Bis(2-ethylhexyl) Sulfoxide Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(2-ethylhexyl) sulfoxide (BESO) for solvent extraction. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with slow extraction kinetics. Here, you will find a series of frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My metal ion extraction with BESO is incredibly slow. What are the primary factors limiting the extraction kinetics?
A1: Slow kinetics in solvent extraction with this compound (BESO) can be a significant bottleneck. The rate-limiting steps are often related to the mass transfer of the metal-BESO complex across the aqueous-organic interface or the chemical reaction rate at the interface itself. Several factors can contribute to this:
-
Interfacial Resistance: The interface between the aqueous and organic phases can present a significant barrier to the transfer of the metal-ion complex. This can be due to the formation of stable emulsions, high interfacial tension, or the accumulation of surface-active impurities. The complexation of metal ions with extractants can occur at the interface, in a boundary layer near the interface, or in one of the bulk phases, and the location of this complexation can significantly impact efficiency.[1]
-
Low Interfacial Area: Insufficient mixing or agitation results in a small interfacial area between the two phases, limiting the sites available for the extraction to occur. The extraction rate is directly proportional to the interfacial area.[2]
-
Slow Chemical Reaction: The formation of the extractable metal-BESO complex may be inherently slow. This can be influenced by the hydration sphere of the metal ion, the steric hindrance of the BESO molecule, and the pH of the aqueous phase.
-
Diffusion Limitations: The movement of the reactants (metal ions and BESO) to the interface and the product (metal-BESO complex) away from the interface can be the rate-determining step. This is particularly relevant in highly viscous solutions or with inadequate mixing.[2]
To diagnose the primary limiting factor in your system, consider systematically investigating the effect of stirring speed. If the extraction rate significantly increases with stirring speed up to a certain point and then plateaus, it suggests that the process was initially limited by diffusion.[2] If the rate is independent of stirring speed, a slow chemical reaction at the interface is more likely the culprit.[3]
Q2: How can I accelerate the extraction process? Are there any additives that can enhance the kinetics?
A2: Absolutely. Several strategies can be employed to overcome slow extraction kinetics. One of the most effective approaches is the use of phase-transfer catalysts (PTCs) .
PTCs are compounds that facilitate the transfer of a reactant from one phase to another where the reaction occurs.[4] In the context of BESO extraction, a PTC can shuttle the metal ion from the aqueous phase to the organic phase (or the interface), where it can more readily react with the BESO.
Mechanism of Action: A typical PTC, such as a quaternary ammonium salt, forms an ion pair with the metal anion in the aqueous phase. This ion pair is more lipophilic and can easily traverse the phase boundary into the organic phase, where the metal ion is released to complex with BESO.[5]
Troubleshooting Emulsion Formation
Experimental Protocols
Protocol 1: Screening for an Effective Phase-Transfer Catalyst
Objective: To identify a suitable phase-transfer catalyst (PTC) and its optimal concentration for accelerating the extraction of a target metal ion with BESO.
Materials:
-
Aqueous solution containing the metal ion of interest at a known concentration.
-
Organic phase: this compound (BESO) dissolved in a suitable organic solvent (e.g., kerosene, toluene).
-
Potential PTCs: Tetrabutylammonium bromide (TBAB), Aliquat 336.
-
pH buffer solutions.
-
Separatory funnels or stirred beaker setup.
-
Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-MS).
Procedure:
-
Prepare a stock solution of the organic phase (e.g., 0.1 M BESO in kerosene).
-
Prepare stock solutions of the PTCs (e.g., 0.01 M in the organic phase).
-
In a series of separatory funnels, place a fixed volume of the aqueous phase containing the metal ion. Adjust the pH to the desired value.
-
To each separatory funnel, add the same volume of the organic phase.
-
To separate funnels, add varying concentrations of the PTCs (e.g., 0.001 M, 0.005 M, 0.01 M). Include a control with no PTC.
-
Shake all funnels for a predetermined time (e.g., 5 minutes).
-
Allow the phases to separate. If an emulsion forms, note its stability.
-
Collect a sample from the aqueous phase and analyze the metal ion concentration.
-
Calculate the extraction efficiency for each condition.
-
Plot the extraction efficiency as a function of PTC concentration to determine the optimal type and concentration.
References
-
Phase-Transfer Catalysis for Fuel Desulfurization. MDPI. [Link]
-
Sulfoxide Solvents and Surfactants for Facile Separations. American Institute of Chemical Engineers. [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. National Center for Biotechnology Information. [Link]
-
Solvents as phase-transfer catalysts in reactions initiated by solid bases. Royal Society of Chemistry. [Link]
-
Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. [Link]
-
Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. MDPI. [Link]
-
Characterizing interfacial friction in bis(2-ethylhexyl) sodium sulfosuccinate reverse micelles from photoisomerization studies of carbocyanine derivatives. PubMed. [Link]
-
Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. The University of Chicago. [Link]
-
Adsorption of several metal ions onto a low-cost biosorbent: kinetic and equilibrium studies. Semantic Scholar. [Link]
-
Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants. ResearchGate. [Link]
-
Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. MDPI. [Link]
-
A Mini-Review on Methods of Solvent Extraction Kinetics for Heavy Metal Ions. ResearchGate. [Link]
-
Temperature- and solvent-dependent migrations of di(2-ethylhexyl) phthalate, the hazardous plasticizer from commercial PVC blood storage bag. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Selectivity with Bis(2-ethylhexyl) Sulfoxide (BESO)
Welcome to the technical support center for bis(2-ethylhexyl) sulfoxide (BESO), a versatile neutral extractant. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for minimizing the co-extraction of impurities during solvent extraction processes. By understanding the underlying chemical principles and experimental parameters, you can enhance the selectivity and efficiency of your separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BESO) and what are its primary applications in solvent extraction?
This compound (BESO) is a neutral organosulfur compound used as an extractant in solvent extraction, also known as liquid-liquid extraction. Its primary application lies in the selective extraction of precious metals, most notably palladium(II), from acidic aqueous solutions containing a complex mixture of other metals.[1] It is particularly valuable in hydrometallurgical processes for recycling spent catalysts and electronic waste.
Q2: What is the mechanism of extraction with BESO?
BESO is a solvating extractant. The sulfur atom in the sulfoxide group acts as a soft donor atom, exhibiting a strong affinity for soft metal ions like palladium(II). The extraction proceeds via a solvation mechanism where the BESO molecules directly coordinate with the metal salt (e.g., Pd(NO₃)₂ or PdCl₂) to form a neutral complex that is soluble in the organic phase. For instance, in nitrate media, the extracted species is predominantly a disolvated complex, Pd(NO₃)₂·2BESO.[1]
Q3: What are the most common impurities co-extracted with palladium when using BESO?
While BESO shows high selectivity for palladium, co-extraction of other metals can occur, depending on the composition of the feed solution and the extraction conditions. Common impurities in palladium-bearing solutions from spent catalysts include other platinum group metals (PGMs) like platinum (Pt) and rhodium (Rh), as well as base metals such as copper (Cu), nickel (Ni), iron (Fe), and zinc (Zn). The extent of co-extraction is influenced by factors like acidity and the concentration of the extractant.
Q4: How does the aqueous phase acidity affect the extraction of palladium and the co-extraction of impurities?
The acidity of the aqueous phase is a critical parameter. For palladium extraction from nitric acid solutions, BESO demonstrates strong extraction ability over a wide acidity range, from approximately 8 M HNO₃ down to a pH of 2.[1] In hydrochloric acid media, the extraction of palladium is also efficient. However, the extraction of base metals is generally favored at lower acidities. Therefore, maintaining a sufficiently high acid concentration can often minimize the co-extraction of many base metal impurities. For example, increasing the HCl concentration can decrease the extraction of certain competing metal ions.[2]
Q5: What are suitable stripping agents to recover palladium from the loaded BESO organic phase?
Effective stripping, or back-extraction, is essential for recovering the target metal and regenerating the extractant for reuse. For palladium, stripping can be achieved using various reagents. A mixture of 2 M sodium carbonate and 0.5 M ammonia solution, or a sodium thiosulphate solution can effectively strip palladium from the loaded BESO.[1] In some processes involving similar extractants for precious metals, dilute solutions of thiourea in hydrochloric acid have also been used for stripping.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during solvent extraction with BESO and provides practical solutions.
Problem 1: Low Palladium Extraction Efficiency
Possible Causes:
-
Insufficient Acidity: The formation of the extractable palladium complex can be pH-dependent.
-
Low BESO Concentration: The concentration of the extractant directly impacts the distribution ratio of the metal.
-
Inadequate Phase Contact Time: Equilibrium may not have been reached during the extraction.
-
Presence of Competing Ligands: Other ions in the aqueous phase might form strong complexes with palladium, hindering its extraction.
Solutions:
-
Optimize Acidity: Conduct small-scale experiments to determine the optimal acid concentration (e.g., HNO₃ or HCl) for maximum palladium extraction.
-
Increase Extractant Concentration: Prepare a higher concentration of BESO in the organic diluent.
-
Increase Mixing Time/Efficiency: Ensure vigorous mixing to maximize the interfacial area between the two phases and allow sufficient time for the extraction equilibrium to be established.
-
Pre-treatment of the Aqueous Feed: If competing ligands are suspected, consider a pre-treatment step to remove them.
Problem 2: High Co-extraction of Base Metals (e.g., Cu, Ni, Fe)
Possible Causes:
-
Low Acidity: Many base metals are more readily extracted at lower acid concentrations.
-
High BESO Concentration: While beneficial for palladium extraction, a very high extractant concentration may also increase the co-extraction of impurities.
-
Presence of Synergistic Effects: Other components in the organic phase could be acting as synergistic agents, enhancing the extraction of impurities.
Solutions:
-
Increase Acidity: Operate at a higher acid concentration in the aqueous phase to suppress the extraction of base metals.
-
Optimize BESO Concentration: Determine the lowest BESO concentration that provides satisfactory palladium extraction while minimizing impurity co-extraction.
-
Scrubbing of the Loaded Organic Phase: After extraction, wash the loaded organic phase with a fresh acidic solution (a "scrubbing" step). This can selectively strip the less strongly extracted base metals back into an aqueous phase, while palladium remains in the organic phase. A scrubbing solution with a pH of about 0 can be effective in removing co-extracted impurities.[4]
Problem 3: Formation of a Stable Emulsion at the Interface
Possible Causes:
-
High Concentration of Surfactant-like Molecules: The feed solution may contain substances that act as emulsifiers.
-
Presence of Fine Solid Particles: Suspended solids can stabilize emulsions.
-
Excessive Mixing Energy: Very high-speed stirring can sometimes lead to the formation of stable emulsions.
Solutions:
-
Filtration of the Aqueous Feed: Remove any suspended solids before the extraction.
-
Adjust Mixing Speed: Reduce the agitation speed to a level that still ensures good phase contact but avoids emulsion formation.
-
Increase Ionic Strength: Adding a neutral salt (e.g., NaCl) to the aqueous phase can sometimes help to break emulsions.
-
Centrifugation: For small-scale experiments, centrifugation can be an effective way to break an emulsion.
Experimental Protocol: Selective Extraction of Palladium from a Simulated Spent Catalyst Leach Solution
This protocol outlines a procedure for the selective extraction of palladium from a synthetic aqueous solution mimicking the composition of a leached spent automotive catalyst.
1. Preparation of Solutions
-
Aqueous Feed Solution: Prepare a stock solution containing 100 mg/L Pd(II), 500 mg/L Cu(II), 500 mg/L Ni(II), and 200 mg/L Fe(III) in 2 M HCl. This simulates a simplified leach liquor.
-
Organic Extractant Solution: Prepare a 0.2 M solution of this compound (BESO) in a suitable organic diluent such as kerosene or toluene.
-
Scrubbing Solution: Prepare a 2 M HCl solution.
-
Stripping Solution: Prepare a solution containing 0.5 M thiourea in 0.1 M HCl.[3]
2. Extraction Procedure
-
In a separatory funnel, combine equal volumes (e.g., 25 mL) of the aqueous feed solution and the 0.2 M BESO organic solution.
-
Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and allow for the extraction to reach equilibrium.
-
Allow the phases to separate. The denser aqueous phase (raffinate) will be the bottom layer.
-
Carefully drain the aqueous raffinate and collect a sample for analysis (e.g., by ICP-OES or AAS) to determine the concentration of remaining metals.
-
The organic phase now contains the extracted palladium and some co-extracted impurities.
3. Scrubbing Procedure
-
To the loaded organic phase remaining in the separatory funnel, add an equal volume (25 mL) of the 2 M HCl scrubbing solution.
-
Shake the funnel for 3-5 minutes.
-
Allow the phases to separate and drain the aqueous scrub solution. This solution will contain the majority of the co-extracted base metals.
4. Stripping Procedure
-
To the scrubbed organic phase, add an equal volume (25 mL) of the 0.5 M thiourea stripping solution.
-
Shake the funnel for 10-15 minutes to strip the palladium from the organic phase.
-
Allow the phases to separate and collect the aqueous strip solution, which now contains the purified palladium.
-
The organic phase is now regenerated and can be recycled for further extractions.
5. Analysis
-
Analyze the initial aqueous feed, the raffinate, the scrub solution, and the final strip solution for the concentrations of Pd, Cu, Ni, and Fe to determine the extraction, scrubbing, and stripping efficiencies, as well as the overall selectivity of the process.
Data Presentation
Table 1: Hypothetical Distribution Ratios (D) and Separation Factors (β) for Metal Extraction with 0.2 M BESO in Toluene from 2 M HCl.
| Metal Ion | Distribution Ratio (D) | Separation Factor (β) vs. Pd |
| Palladium (Pd²⁺) | >100 | - |
| Copper (Cu²⁺) | 0.5 | >200 |
| Nickel (Ni²⁺) | 0.2 | >500 |
| Iron (Fe³⁺) | 1.5 | >66 |
Note: These are illustrative values. Actual distribution ratios will vary with experimental conditions.
The Distribution Ratio (D) is the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. The Separation Factor (β) between two metals (M1 and M2) is the ratio of their distribution ratios (β = D₁ / D₂). A high separation factor indicates good selectivity.
Visualizations
Workflow for Selective Palladium Extraction
Caption: A workflow diagram illustrating the key stages of selective palladium extraction using BESO.
Logical Relationship for Minimizing Impurity Co-extraction
Caption: Logical diagram showing the relationship between key experimental parameters and the goal of minimizing impurity co-extraction.
References
-
Shukla, J. P., Singh, R. K., Sawant, S. R., & Varadarajan, N. (1993). Liquid-liquid extraction of palladium(II) from nitric acid by bis(2-ethylhexyl) sulphoxide. Analytica Chimica Acta, 276(1). [Link]
-
Reddy, B. R., Kumar, J. R., & Lee, J. Y. (2011). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Separation and Purification Technology, 80(3), 587-594. [Link]
-
Al-Othman, Z. A., Badjah-Hadj-Ahmed, A. Y., & Al-Amrah, A. S. (2013). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science, 24(2), 35–47. [Link]
-
Baba, Y., Kubota, F., Goto, M., & Nakashio, F. (1996). Kinetics of palladium extraction with bis(2-ethylhexyl)monothiophosphoric acid in a hollow fiber membrane extractor. Industrial & Engineering Chemistry Research, 35(10), 3647-3652. [Link]
-
Park, K. H., Jung, S. H., & Lee, J. Y. (2018). Extraction of Palladium(II) from Hydrochloric Acid Solutions by Solvent Extraction with Mixtures Containing Either Cyanex 301 or LIX 63. Metals, 8(11), 922. [Link]
- Crosby, N. T. (1990). Recovery of pure platinum and palladium.
Sources
Technical Support Center: Instrument Calibration for Bis(2-ethylhexyl) Sulfoxide (BESO) Analysis
Welcome to the Technical Support Center for the analysis of bis(2-ethylhexyl) sulfoxide (BESO). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for instrument calibration. As a compound often identified in extractables and leachables studies, robust and reliable quantification of BESO is critical for product safety and regulatory compliance.[1][2][3][4] This guide synthesizes technical expertise with practical, field-proven insights to help you navigate the common challenges encountered during the analysis of this non-polar molecule.
Troubleshooting Instrument Calibration for this compound (BESO) Analysis
Accurate calibration is the cornerstone of reliable quantitative analysis.[5][6] The following section addresses specific issues you may encounter when establishing a calibration curve for BESO analysis, primarily using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Poor Calibration Curve Linearity (r² < 0.995) in HPLC-UV/MS
Q: My calibration curve for BESO using reversed-phase HPLC is showing poor linearity, particularly at the lower and higher concentration points. What are the potential causes and how can I resolve this?
A: Non-linear calibration curves for a non-polar compound like this compound (XLogP3-AA: 5.5) are a common issue in reversed-phase HPLC.[7][8] This problem often stems from a combination of factors related to analyte solubility, chromatographic conditions, and detector saturation.
-
Assess Standard and Sample Diluent Miscibility:
-
Causality: BESO is a highly non-polar compound. If your calibration standards are prepared in a solvent significantly stronger (more non-polar) than your initial mobile phase, the analyte may precipitate upon injection, leading to poor peak shape and inconsistent responses at higher concentrations. Conversely, using a diluent that is too weak can cause poor solubility of your high concentration standards.
-
Action: Whenever possible, dissolve and dilute your BESO standards in the initial mobile phase composition.[9] If solubility is an issue, use a solvent like acetonitrile or isopropanol, but ensure the injection volume is small (1-5 µL) to minimize solvent effects that can distort peak shape.
-
-
Optimize Mobile Phase Strength:
-
Causality: For strongly retained, non-polar compounds, an insufficiently strong mobile phase (i.e., too much water in a reversed-phase system) can lead to long retention times and broad peaks.[8] This peak broadening reduces the signal-to-noise ratio, especially at low concentrations, and can negatively impact linearity.
-
Action: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. You may also consider a stronger non-polar solvent like isopropanol or tetrahydrofuran in the mobile phase, though be mindful of increased backpressure.[8] A gradient elution, starting with a higher aqueous content and ramping up to a high organic content, can help to focus the analyte on the column and produce sharper peaks.
-
-
Evaluate the Chromatographic Column:
-
Causality: A standard C18 column is a good starting point for BESO analysis. However, if the compound is still too strongly retained, it may not partition effectively between the stationary and mobile phases, affecting linearity.[8]
-
Action: Consider using a column with a less retentive stationary phase, such as a C8 or C4 column.[8] This will reduce the retention time and can lead to sharper, more symmetrical peaks. Ensure the column is not contaminated or voided, as this can also cause peak shape issues.[10]
-
-
Check for Detector Saturation (UV-Vis):
-
Causality: At high concentrations, the analyte may absorb so much light that the detector's response is no longer linear. This is a common cause of the calibration curve "bending over" at the top.
-
Action: Analyze your highest concentration standard. If the peak is flat-topped, detector saturation is likely occurring. You can address this by either lowering the concentration of your highest standard or selecting a wavelength where BESO has a lower absorbance.
-
-
Investigate Matrix Effects (LC-MS):
-
Causality: If you are analyzing BESO in a complex matrix (e.g., a drug product formulation), co-eluting compounds can suppress or enhance the ionization of BESO in the mass spectrometer source, leading to a non-linear response.[11][12][13][14]
-
Action: Prepare matrix-matched calibration standards by spiking known concentrations of BESO into a blank matrix extract.[14] If a significant difference is observed between solvent-based and matrix-matched curves, a matrix effect is present. Improve sample clean-up (e.g., using solid-phase extraction) or dilute the sample to reduce the concentration of interfering matrix components.[12][15]
-
Caption: Troubleshooting workflow for non-linear HPLC calibration curves.
Issue 2: Inconsistent Peak Area Response in GC-MS
Q: I'm performing a GC-MS analysis of BESO, and the peak area response for my calibration standards is highly variable (%RSD > 15%) even with an autosampler. What could be causing this poor reproducibility?
A: Inconsistent peak areas in GC-MS for a semi-volatile compound like BESO can be traced to several sources, including the injection process, potential thermal degradation, or issues within the GC system itself.[16]
-
Verify Injection Technique and Liner Selection:
-
Causality: The high boiling point of a solvent like dimethyl sulfoxide (DMSO), sometimes used in these analyses, can cause issues if the inlet temperature is not high enough.[17] Additionally, backflash can occur if the injection volume and solvent create a vapor volume that exceeds the capacity of the liner, leading to sample loss and poor reproducibility.[16]
-
Action: Ensure the GC inlet temperature is sufficiently above the solvent's boiling point. Use a liner with a larger internal volume or one with glass wool to aid in volatilization and trap non-volatile residues. Consider reducing the injection volume. A slow injection speed can also lead to broad or split peaks, so a fast injection is recommended.[16]
-
-
Check for Analyte Degradation:
-
Causality: Sulfoxides can be susceptible to thermal degradation in a hot GC inlet. This can lead to the formation of other products and a corresponding loss of response for the parent analyte. While BESO is relatively stable, this possibility should be investigated. Some studies have shown that DMSO can undergo minor decomposition during HS-GC-MS analysis, suggesting that other sulfoxides might also be susceptible.[18]
-
Action: Try lowering the inlet temperature in increments of 10-20°C to see if the response increases and becomes more stable. Be aware that lowering the temperature too much can lead to incomplete volatilization.
-
-
Inspect for System Leaks:
-
Causality: A small leak in the system (e.g., at the septum, liner O-ring, or column fittings) can cause a loss of carrier gas flow, leading to variable amounts of sample being transferred to the column.
-
Action: Perform a system leak check according to the manufacturer's instructions. A common sign of a leak at the inlet is a buildup of salts or residue if buffered mobile phases were previously used in an LC connected to the same MS.[9] Replace the septum and liner O-ring, as these are common sources of leaks.
-
-
Assess Column and Detector Health:
-
Causality: Contamination on the head of the GC column or in the MS source can lead to active sites that adsorb the analyte, causing peak tailing and variable response.
-
Action: Trim the first 10-15 cm from the front of the GC column to remove any non-volatile residues. If the problem persists, bake out the column according to the manufacturer's directions. Clean the MS ion source, as contamination can lead to inconsistent ionization.
-
| Parameter | Standard Condition | Optimized Condition for BESO | Rationale |
| Inlet Temperature | 250 °C | 270-280 °C | Ensures complete and rapid vaporization of the high-boiling point analyte. |
| Liner Type | Splitless, Straight | Splitless, Glass Wool | Glass wool aids in vaporization and traps non-volatile matrix components.[16] |
| Injection Volume | 1 µL | 0.5-1 µL | Minimizes the risk of backflash, especially with solvents that have a large expansion volume.[16] |
| Carrier Gas Flow | 1.0 mL/min (Helium) | 1.2 mL/min (Helium) | A slightly higher flow rate can improve peak shape and reduce time spent in the hot inlet. |
Frequently Asked Questions (FAQs)
Q1: What type of analytical standard should I use for calibrating my instrument for BESO analysis?
A1: For accurate calibration, it is imperative to use a certified reference material (CRM) or a well-characterized reference standard (RS) of this compound.[19] The certificate of analysis for the standard should be reviewed to confirm its purity and to obtain information on proper storage conditions to ensure its stability.[6]
Q2: How often should I perform a full calibration for my BESO analysis?
A2: The frequency of calibration depends on the regulatory requirements and the stability of your analytical system.[5][20] For methods governed by Good Manufacturing Practice (GMP), a full calibration curve should be run with each new analytical batch. At a minimum, a system suitability check, which includes injecting one or more calibration standards, should be performed at the beginning of each day's run to verify that the system is performing within established limits.[6]
Q3: My BESO standard seems to be degrading over time in the acetonitrile/water diluent. What could be the cause and how can I prevent it?
A3: While BESO is generally stable, sulfoxides can be susceptible to oxidation. The degradation of related organosulfur compounds under oxidative stress has been documented.[21] If you suspect degradation, prepare fresh standards daily. Store your stock solution in an amber vial at a low temperature (e.g., 2-8 °C) to minimize light and thermal degradation. It is also good practice to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.
Q4: I am analyzing BESO as a leachable from a plastic container. Do I need to be concerned with matrix effects?
A4: Yes, absolutely. Leachables analysis involves complex matrices that can contain other co-extracted compounds from the container material, such as antioxidants, plasticizers, and slip agents.[2][3] These compounds can significantly interfere with the ionization of BESO in an LC-MS system, causing either ion suppression or enhancement.[13] It is highly recommended to perform a matrix effect evaluation during method development and to use matrix-matched standards or a stable isotope-labeled internal standard for quantification to ensure data accuracy.[13][14]
Q5: What are the key mass spectrometry parameters to optimize for sensitive detection of BESO?
A5: For LC-MS/MS analysis, optimizing parameters for both the precursor and product ions is crucial for achieving high sensitivity.[22] The key parameters include:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. BESO will likely form a protonated molecule [M+H]⁺ in positive ion mode.
-
Capillary/Spray Voltage: This needs to be optimized to achieve a stable and robust spray.
-
Cone Voltage/Fragmentor Voltage: This voltage is critical for transmitting the precursor ion from the source to the mass analyzer and can induce some in-source fragmentation if set too high.
-
Collision Energy (for MS/MS): This is perhaps the most critical parameter for fragmentation. A collision energy study should be performed by infusing a standard solution of BESO and varying the collision energy to find the value that produces the most abundant and stable product ions.[22] At least two MRM (Multiple Reaction Monitoring) transitions (a quantifier and a qualifier) should be optimized for reliable identification and quantification.[22]
Sources
- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. Extractables and Leachables Testing [intertek.com]
- 4. susupport.com [susupport.com]
- 5. Pharmaceutical Labs: Calibration & FDA Compliance [cryostarindustries.com]
- 6. gmpsop.com [gmpsop.com]
- 7. This compound | C16H34OS | CID 3813850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. DMSO (dimethylsulfoxide) and GC. - Chromatography Forum [chromforum.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. usp.org [usp.org]
- 20. Pharmaceutical Calibration Compliance Guide | Ensure GMP & FDA Standards [ips-us.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. technologynetworks.com [technologynetworks.com]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC-UV Method for the Determination of Bis(2-ethylhexyl) Sulfoxide
This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of bis(2-ethylhexyl) sulfoxide (BEHSO). This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for BEHSO in various sample matrices. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound (BEHSO), with the molecular formula C16H34OS[6], is a compound of interest in various industrial and pharmaceutical applications. Its accurate quantification is crucial for quality control, stability testing, and formulation development. A validated, stability-indicating HPLC method is paramount to ensure that the analytical data generated is reliable, reproducible, and accurately reflects the concentration of the analyte, free from interference from degradation products or other matrix components.[7][8][9] This guide will not only present a proposed HPLC-UV method for BEHSO but will also meticulously detail the validation process, providing a blueprint for establishing a scientifically sound analytical procedure.
Proposed HPLC-UV Method for BEHSO Determination
The following HPLC-UV method is proposed based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of BEHSO makes a C18 stationary phase ideal for retention and separation from polar impurities. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) | Acetonitrile provides good peak shape and resolution for non-polar analytes. The ratio can be optimized for desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | The sulfoxide chromophore generally exhibits UV absorbance at lower wavelengths. This should be confirmed by a UV scan of a BEHSO standard. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC systems. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BEHSO reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug product, it may involve extraction with a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.
Method Validation: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][10] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][3][4]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established.
-
Protocol: Inject the 50 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%[11]
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Specificity and Forced Degradation Studies
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[9][13][14]
-
Protocol:
-
Acid Hydrolysis: Treat the BEHSO sample solution with 0.1 M HCl at 60°C for 24 hours.[15]
-
Base Hydrolysis: Treat the BEHSO sample solution with 0.1 M NaOH at 60°C for 24 hours.[15]
-
Oxidative Degradation: Treat the BEHSO sample solution with 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid BEHSO to 105°C for 48 hours.
-
Photolytic Degradation: Expose the BEHSO sample solution to UV light (254 nm) and visible light for a specified duration.[15]
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is considered specific and stability-indicating if the BEHSO peak is well-resolved from any degradation product peaks, and peak purity analysis (e.g., using a photodiode array detector) indicates no co-eluting peaks. A target degradation of 5-20% is generally considered appropriate.[15]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Protocol: Prepare and inject a series of at least five concentrations of BEHSO (e.g., 1, 10, 50, 80, 100 µg/mL).
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999[11]
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy will be determined by the recovery of a known amount of BEHSO spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% for each concentration level.[10]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[16]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[8]
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Confirmation: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
Protocol: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
-
Analysis: Analyze the system suitability standard under each modified condition.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits.
Data Summary and Visualization
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Linearity (r²) | ≥ 0.999 | [Insert experimental result] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [Insert experimental result] |
| Repeatability (% RSD) | ≤ 2.0% | [Insert experimental result] |
| Intermediate Precision (% RSD) | ≤ 2.0% | [Insert experimental result] |
| LOD (µg/mL) | Report Value | [Insert experimental result] |
| LOQ (µg/mL) | Report Value | [Insert experimental result] |
| Robustness | System suitability passes | [Insert experimental result] |
Experimental Workflow and Logic Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interconnectedness of HPLC Validation Parameters.
Conclusion
This guide has outlined a comprehensive approach to the validation of an HPLC-UV method for the determination of this compound. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a reliable and scientifically sound analytical method can be established. Adherence to the principles detailed in the ICH Q2(R1) guidelines is essential for ensuring data integrity and regulatory acceptance. The provided experimental protocols and acceptance criteria serve as a robust starting point for any laboratory tasked with the analysis of BEHSO.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
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Quality Guidelines. ICH. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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This compound. PubChem. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Comparative Guide to Uranium Extraction from Phosphoric Acid: Bis(2-ethylhexyl) sulfoxide (BESO) vs. Trioctylphosphine oxide (TOPO)
A Senior Application Scientist's In-Depth Analysis
The recovery of uranium from wet-process phosphoric acid (WPA) represents a significant opportunity to tap into unconventional uranium resources, turning a byproduct of fertilizer production into a valuable nuclear fuel source.[1][2] Solvent extraction has long been the most successful and commercially viable method for this purpose.[2] For decades, the synergistic combination of an acidic extractant, Di(2-ethylhexyl) phosphoric acid (D2EHPA), and a neutral extractant, Trioctylphosphine oxide (TOPO), has been the gold standard—the DEHPA-TOPO process.[1][3]
However, the continuous search for process optimization, cost reduction, and improved efficiency has led researchers to explore alternative neutral extractants. Among the promising candidates are sulfoxides, particularly Bis(2-ethylhexyl) sulfoxide (BESO). This guide provides a detailed, data-driven comparison of BESO and the established incumbent, TOPO, for the extraction of uranium from phosphoric acid. We will delve into the mechanisms, performance metrics, and operational considerations, offering field-proven insights for researchers and process chemists.
The Benchmark: Understanding the Synergistic DEHPA-TOPO System
To appreciate the roles of TOPO and its alternative, BESO, one must first understand the context in which they operate. The DEHPA-TOPO process, developed at Oak Ridge National Laboratory, relies on a phenomenon called synergism, where the combined extraction efficiency of the two reagents is greater than the sum of their individual effects.[3][4]
-
D2EHPA (The Primary Extractant): This acidic extractant works via a cation exchange mechanism. However, its efficiency can be limited, especially in the highly acidic and complex matrix of WPA.[5]
-
TOPO (The Synergist): TOPO is a neutral organophosphorus compound. Its phosphoryl group (P=O) is a strong Lewis base, allowing it to displace water molecules from the uranyl ion (UO₂²⁺), enhancing its solubility in the organic phase and thereby boosting the extraction power of D2EHPA.[3] The DEHPA-TOPO process has proven to be the best available technology for many years, leading to its successful commercial operation in several countries.[1]
While this guide focuses on comparing the neutral extractants themselves, their performance is often evaluated within this synergistic framework, as it represents the most practical application context.
A Closer Look at the Contenders: TOPO and BESO
The core of the extraction mechanism for both molecules lies in their ability to act as a Lewis base and coordinate with the uranyl ion. The key difference is the donor atom: oxygen double-bonded to phosphorus in TOPO, and oxygen double-bonded to sulfur in BESO.
TOPO is a highly effective solvating extractant. The high polarity of the P=O bond makes the oxygen atom an excellent electron donor. This allows it to form stable adducts with metal salts, including the uranyl nitrate or phosphate complexes present in the acid. Its synergistic effect with D2EHPA is well-documented, showing superior performance compared to other phosphine oxides like Tributyl phosphate (TBP).[3]
BESO, also known as Di-(2-ethylhexyl) sulfoxide (DEHSO), belongs to the sulfoxide class of extractants. The extraction capability of sulfoxides is attributed to the electron-donating ability of the oxygen atom in the S=O group.[6][7] Sulfoxides have been recognized as effective extractants for various metals, including uranium, from acidic media.[6] Their extraction properties are often compared to organophosphorus compounds, making BESO a logical alternative to TOPO for investigation.[7]
Head-to-Head Performance Comparison
Direct, side-by-side comparative studies of BESO vs. TOPO for uranium extraction from WPA are limited in publicly available literature. However, by synthesizing data from studies on sulfoxides and the extensive research on TOPO, we can construct a robust comparison based on key performance indicators.
Extraction Efficiency and Mechanism
The fundamental extraction mechanism for both neutral extractants involves the formation of a solvated complex with the uranyl ion.
-
TOPO: The extraction power of TOPO is directly related to the basicity of the phosphoryl oxygen. The long alkyl chains provide good solubility in organic diluents like kerosene and contribute to the stability of the extracted complex. Studies have consistently shown that in the DEHPA-TOPO system, TOPO significantly enhances the distribution coefficient of uranium.[2][3]
-
BESO: The extraction mechanism for sulfoxides like BESO is analogous, proceeding via solvation of the uranyl species.[6] The general reaction can be expressed as: UO₂²⁺(aq) + 2A⁻(aq) + xBESO(org) ⇌ UO₂A₂·xBESO(org) (where A⁻ is the counter-ion, e.g., phosphate or nitrate). The extraction ability of sulfoxides is generally considered to be slightly lower than their corresponding phosphine oxide analogues due to the lower basicity of the S=O group compared to the P=O group.[7] However, their potentially lower cost and different selectivity profile make them attractive.
Selectivity
In WPA, uranium coexists with numerous other metallic ions, such as Fe(III), Al(III), and Rare Earth Elements (REEs). High selectivity for uranium is crucial.
-
TOPO: The DEHPA-TOPO system is favored for its high efficiency and selectivity for uranium.[2] However, co-extraction of interfering ions can still occur, necessitating scrubbing and multiple purification cycles.
-
BESO: Sulfoxides can exhibit different selectivity patterns compared to phosphine oxides. While specific data for BESO in WPA is scarce, the unique electronic properties of the S=O bond could offer advantages in separating uranium from certain problematic impurities, warranting further investigation.
Stripping (Back-Extraction)
Efficiently recovering the uranium from the loaded organic phase is critical for the process economics. Stripping is typically achieved by contacting the loaded solvent with a solution that breaks the metal-extractant complex.
-
TOPO: In the DEHPA-TOPO process, stripping can be complex. One common method involves using concentrated phosphoric acid containing a reducing agent (like Fe²⁺) to reduce U(VI) to U(IV), which is less extractable.[2] Another method uses ammonium carbonate solutions to strip the uranium.[8] High stripping yields of >99% are achievable under optimized conditions.[8]
-
BESO: The stability of the metal-sulfoxide complex is generally lower than the metal-phosphine oxide complex. This suggests that stripping uranium from a loaded BESO solvent could potentially be accomplished under milder conditions, which could reduce reagent consumption and operational costs.
Chemical Stability
The extractant must be stable in the highly acidic and oxidizing environment of WPA to be recycled and reused over many cycles. Degradation leads to solvent loss and reduced efficiency.
-
TOPO: TOPO exhibits good stability under the conditions of the DEHPA-TOPO process.
-
BESO: Sulfoxides can be susceptible to oxidation, potentially converting the sulfoxide (S=O) to a sulfone (SO₂). Sulfones are generally poor extractants. The stability of BESO in the presence of oxidants within WPA would be a critical factor for its industrial viability. However, studies on certain aromatic sulfoxides have shown high photochemical and photo-oxidation stability, suggesting that molecular structure plays a key role.[9]
Quantitative Data Summary
The following table synthesizes typical performance characteristics. Note that values are highly dependent on specific experimental conditions (acid concentration, temperature, O/A ratio, etc.) and direct comparison should be made with caution.
| Performance Metric | Trioctylphosphine oxide (TOPO) | This compound (BESO) | Causality & Expert Insights |
| Extraction Power | High, especially as a synergist. | Moderate to High. | The P=O bond in TOPO is more polar and the oxygen more basic than the S=O in BESO, generally leading to stronger complex formation and higher distribution coefficients for TOPO.[7] |
| Uranium Recovery Yield | >95% (in DEHPA-TOPO system).[2] | Data not widely available for WPA, but expected to be high under optimized conditions. | The overall yield in a multi-stage counter-current process depends on the distribution coefficient. TOPO's higher coefficient likely translates to needing fewer stages for the same recovery. |
| Stripping Conditions | Reductive stripping (Fe²⁺ in H₃PO₄) or alkaline (Ammonium Carbonate).[2][8] | Potentially milder conditions due to slightly weaker complexation. | The weaker U-BESO bond should be easier to break, potentially allowing for stripping with less concentrated reagents or at lower temperatures, a key economic advantage. |
| Chemical Stability | Generally stable in WPA. | Potential for oxidation to sulfone (SO₂), which is a non-extractant. | The sulfur atom in BESO is more susceptible to oxidation than the phosphorus atom in TOPO. This is a critical parameter that requires specific investigation in the WPA matrix. |
| Commercial Availability | Widely available and used industrially. | Less common for this specific application, but commercially available. | TOPO benefits from an established supply chain due to its long history in the DEHPA-TOPO process. |
Experimental Protocols
The following are generalized, self-validating protocols for laboratory-scale evaluation of neutral extractants for uranium recovery.
Protocol 1: Solvent Extraction of Uranium
-
Preparation of Aqueous Feed:
-
Obtain a sample of wet-process phosphoric acid (e.g., 5-6 M H₃PO₄).
-
Analyze the initial uranium concentration ([U]aq,initial) using a suitable method (e.g., ICP-MS).
-
If necessary, perform an oxidation step (e.g., with H₂O₂ or air sparging) to ensure all uranium is in the hexavalent state (U(VI)), which is more readily extracted.
-
-
Preparation of Organic Solvent:
-
Prepare a solution of the neutral extractant (TOPO or BESO) in a suitable diluent like kerosene (e.g., 0.1 M).
-
Self-Validation Check: The solvent should be a single, clear phase.
-
-
Extraction Contact:
-
In a separatory funnel, combine a known volume of the aqueous feed and the organic solvent at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1).
-
Shake vigorously for a set contact time (e.g., 15 minutes) to allow the phases to reach equilibrium.
-
Allow the phases to separate completely. A clear interface should be visible. Causality Note: Insufficient mixing will lead to poor extraction kinetics, while overly aggressive mixing can cause stable emulsions ("crud"), especially if solids are present.
-
-
Analysis:
-
Carefully separate the two phases.
-
Analyze the uranium concentration in the raffinate (the post-extraction aqueous phase), denoted as [U]aq,final.
-
The concentration of uranium in the organic phase can be calculated by mass balance: [U]org = ([U]aq,initial - [U]aq,final) * (Vaq / Vorg).
-
Calculate the Distribution Coefficient (D): D = [U]org / [U]aq,final. A higher D value indicates more efficient extraction.
-
Protocol 2: Stripping of Uranium from Loaded Solvent
-
Preparation of Loaded Organic:
-
Use the uranium-loaded organic phase from Protocol 1. Analyze its uranium concentration ([U]org,initial).
-
-
Preparation of Stripping Solution:
-
Prepare the desired stripping agent. For example, a 1 M ammonium carbonate solution.[8]
-
-
Stripping Contact:
-
In a clean separatory funnel, combine the loaded organic phase with the stripping solution at a defined organic-to-aqueous (O/A) phase ratio (e.g., 5:1).
-
Shake for a sufficient time (e.g., 20 minutes) to transfer the uranium back to the new aqueous phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Separate the phases. The organic phase is now the "stripped solvent," and the aqueous phase is the "pregnant strip solution."
-
Analyze the uranium concentration in the stripped solvent ([U]org,final) and the pregnant strip solution ([U]aq,strip).
-
Self-Validation Check: The uranium concentrations in both phases should be consistent with a mass balance calculation.
-
Calculate the Stripping Efficiency (%S): %S = ([U]org,initial - [U]org,final) / [U]org,initial * 100. An efficiency of >99% is typically desired.[8]
-
Expert Analysis and Outlook
TOPO remains the undisputed incumbent for industrial uranium recovery from WPA, primarily due to its proven, high-synergistic efficiency with D2EHPA and its established operational history. The entire DEHPA-TOPO process is well-understood and optimized. For any new entrant to be considered, it must offer a compelling advantage.
BESO presents an intriguing, albeit less-explored, alternative. The primary theoretical advantage lies in the potential for milder stripping conditions . The slightly weaker U-BESO complex could translate into significant operational savings by reducing the consumption of stripping reagents (e.g., ammonium carbonate) or reductants (e.g., metallic iron). This is a powerful economic driver.
However, the key challenge for BESO is its chemical stability. The risk of oxidation to non-extracting sulfones in the aggressive WPA environment is a major concern that must be thoroughly addressed. Long-term solvent stability studies under real-world process conditions are essential.
Recommendation for Future Research: A direct, pilot-scale comparative study is needed. Such a study should evaluate BESO, both as a standalone extractant and as a synergist with D2EHPA, against the traditional DEHPA-TOPO system. Key metrics should include not only extraction and stripping efficiency but also long-term solvent loss, crud formation tendency, and a full techno-economic analysis.
References
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GATTÁS, C. B., MORAIS, C. A., & BARBOSA, A. C. (2000). Comparative study for the solvent extraction of uranium from wet process phosphoric acid using two convenient organic solvents. Taylor & Francis Group. [Link]
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Beltrami, D., et al. (2014). Solvent Extraction studies of uranium (VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2- ethylhexyl) phosphoric acid. Hydrometallurgy, 144, 38-45. [Link]
-
Singh, H., et al. (2007). Development of innovative processes for the separation of high purity uranium from phosphoric acid. BARC Newsletter, 284, 2-11. [Link]
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Khorfan, S., et al. (2000). STRIPPING OF URANIUM FROM D2EHPA/TOPO SOLVENT BY AMMONIUM CARBONATE SOLUTIONS. Periodica Polytechnica Chemical Engineering, 44(2), 123-132. [Link]
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Person, A., et al. (2022). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Reviews in Inorganic Chemistry, 42(3), 209-246. [Link]
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Bailes, P. J., et al. (1956). New Solvent Extraction Techniques for Uranium Purification. 911Metallurgist. [Link]
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Nasab, M. G., et al. (2014). Solvent extraction separation of uranium(VI) and thorium(IV) with neutral organophosphorus and amine ligands. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 535-541. [Link]
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Gomez, J., et al. (2019). Pre-concentration of Uranium (VI) using bulk liquid and supported liquid membrane systems optimized containing bis(2-ethylhexyl) phosphoric acid as carrier in low concentrations. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Beltrami, D., et al. (2014). Recovery of uranium from wet phosphoric acid by solvent extraction processes. Chemical Reviews, 114(24), 12002-12023. [Link]
-
Kim, H., et al. (2016). Potential Uranium Supply from Phosphoric Acid: A U.S. Analysis Comparing Solvent Extraction and Ion Exchange Recovery. OSTI.GOV. [Link]
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International Atomic Energy Agency (IAEA). (1989). The Recovery of Uranium from Phosphoric Acid. IAEA TECDOC-533. [Link]
-
Kumar, J. R., et al. (2011). A Brief Review on Solvent Extraction of Uranium from Acidic Solutions. Journal of the Indian Chemical Society, 88, 79-91. [Link]
-
Ayedi, H. F., et al. (2013). Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid. ResearchGate. [Link]
-
Meeker, D. G., et al. (2021). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. ACS Omega, 6(12), 8263–8270. [Link]
-
Zhang, Y., et al. (2021). Purification of Wet-Process Phosphoric Acid via Donnan Dialysis with a Perfluorinated Sulfonic Acid Cation-Exchange Membrane. Membranes, 11(4), 296. [Link]
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International Atomic Energy Agency (IAEA). (1981). Extracting uranium from its ores. IAEA Bulletin, 23(2), 24-28. [Link]
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Mikhailov, V. A., et al. (1970). Chemistry of Extraction by Sulphoxides. Russian Chemical Reviews, 39(4), 307-323. [Link]
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Beltrami, D., et al. (2014). Solvent extraction studies of uranium(VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2-ethylhexyl) phosphoric acid. Semantic Scholar. [Link]
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Efremova, A. A., et al. (2025). Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights. Toxics, 13(12), 1038. [Link]
-
Sole, K. C., & Cole, P. M. (2002). The solubility and stability of organophosphoric acid extractants in H2SO4 and HCl media. Minerals Engineering, 15(11), 837-843. [Link]
-
Grzegorz, S., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules, 25(23), 5585. [Link]
-
Khodaei, M. M., et al. (2025). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. Carbohydrate Polymers, 348(Pt B), 122872. [Link]
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A Comparative Guide to Sulfoxide and Phosphine Oxide Extractants in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of target solutes. Among the diverse array of available reagents, sulfoxides and phosphine oxides have emerged as powerful neutral extractants, each possessing distinct characteristics that render them suitable for specific applications. This guide provides a comprehensive comparative analysis of these two classes of extractants, delving into their fundamental properties, synthesis, and performance in metal ion extraction. By presenting a blend of theoretical principles and empirical data, this document aims to equip researchers with the knowledge necessary to make informed decisions in the selection and application of these valuable chemical tools.
Introduction to a Tale of Two Oxides: The Chemical Foundation
At the heart of their extractive capabilities lies the polarity of the S=O (sulfoxide) and P=O (phosphine oxide) functional groups. Both are excellent coordinating agents for metal ions, acting as Lewis bases that donate electron density from the oxygen atom to the metal cation. However, the subtle differences in the electronegativity and bond characteristics between sulfur and phosphorus impart distinct extractive behaviors.
Phosphine oxides , with the general formula R₃P=O, are organophosphorus compounds that are among the most effective neutral extractants.[1] The polarity of the phosphoryl group, and consequently the extraction efficiency, follows the order: phosphine oxides > phosphinates > phosphonates > phosphates.[2] This trend is attributed to the increasing basicity of the P=O group as the number of electron-donating alkyl or aryl groups increases.[3][4]
Sulfoxides , with the general formula R₂S=O, are organosulfur compounds that also exhibit strong solvating properties for a range of metal salts and acids.[5] The polarity of the sulfinyl group makes them effective in extracting a variety of metals, including platinum group metals and lanthanides.[6][7]
The fundamental extraction mechanism for both involves the formation of a neutral complex between the metal salt and the extractant in the organic phase, as depicted in the following generalized equation:
Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌
Where:
-
Mⁿ⁺ is the metal cation
-
A⁻ is the anion
-
L is the neutral extractant (sulfoxide or phosphine oxide)
-
(aq) and (org) denote the aqueous and organic phases, respectively.
At the Bench: Synthesis of the Workhorses
The accessibility and synthesis of these extractants are crucial considerations for their practical application.
Synthesis of Trialkylphosphine Oxides
Several synthetic routes are available for the preparation of trialkylphosphine oxides. A common and versatile method involves the oxidation of the corresponding trialkylphosphine.
A General Synthetic Workflow for Trialkylphosphine Oxides:
Caption: Synthesis of Dialkyl Sulfoxide.
A one-pot parallel synthesis approach involves the alkylation of thiourea with alkyl chlorides, followed by the in-situ oxidation of the generated sulfides with hydrogen peroxide. Another established industrial method is the oxidation of dialkyl sulfides with nitrogen dioxide. [8]
Performance Benchmark: A Head-to-Head Comparison
To provide a quantitative comparison, we will examine the extraction of Lanthanum(III) from an ammonium thiocyanate medium using Tri-n-Octyl Phosphine oxide (TOPO) and Dibenzyl sulphoxide (DBSO) in carbon tetrachloride. This case study offers valuable insights into the relative performance of these two extractant classes under identical conditions. [7] Table 1: Comparative Extraction of Lanthanum(III) with TOPO and DBSO [7]
| Parameter | Tri-n-Octyl Phosphine oxide (TOPO) | Dibenzyl sulphoxide (DBSO) |
|---|---|---|
| Extraction Mechanism | Solvation | Solvation |
| Extracted Species | La(SCN)₃·3TOPO | La(SCN)₃·xDBSO (x not specified) |
| Effect of Temperature | Extraction decreases with increasing temperature | Extraction decreases with increasing temperature |
| Thermodynamics | Exothermic (ΔH = -1.675 Kcal/mole) | Exothermic |
| Effect of pH | Distribution coefficient increases up to pH 3.0 | Distribution coefficient increases with pH |
| Effect of Metal Conc. | Extraction decreases slightly with increasing metal concentration | Not specified |
The study on Lanthanum(III) extraction reveals that both TOPO and DBSO are effective, with the extraction process being exothermic in nature for TOPO. [7]The stoichiometry of the extracted complex with TOPO was determined to be La(SCN)₃·3TOPO. [7]While detailed thermodynamic data for DBSO was not provided in the same study, the general trend of decreased extraction with increased temperature suggests a similar exothermic process.
In Practice: Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, a well-defined experimental protocol is essential. The following outlines a general procedure for evaluating the extraction performance of sulfoxide and phosphine oxide extractants.
General Solvent Extraction Procedure
Objective: To determine the distribution coefficient (D) and percentage extraction (%E) of a metal ion from an aqueous phase into an organic phase containing the extractant.
Materials:
-
Aqueous phase: A solution of the metal salt of known concentration in a suitable acidic or neutral medium.
-
Organic phase: A solution of the sulfoxide or phosphine oxide extractant of known concentration in a suitable water-immiscible organic diluent (e.g., kerosene, toluene, chloroform).
-
Separatory funnels.
-
Mechanical shaker or vortex mixer.
-
pH meter.
-
Analytical instrument for metal ion concentration determination (e.g., AAS, ICP-OES).
Workflow:
Caption: General Solvent Extraction Workflow.
Procedure:
-
Prepare the aqueous and organic phases to the desired concentrations.
-
Measure a known volume of the aqueous and organic phases (e.g., 20 mL each) into a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion in the aqueous phase after extraction.
-
The concentration of the metal ion in the organic phase can be determined by mass balance or by direct analysis after appropriate sample preparation.
-
Calculate the distribution coefficient (D) and the percentage extraction (%E) using the following equations:
D = [M]org / [M]aq
%E = (D / (D + V_aq / V_org)) * 100
Where:
-
[M]org is the concentration of the metal in the organic phase.
-
[M]aq is the concentration of the metal in the aqueous phase.
-
V_aq is the volume of the aqueous phase.
-
V_org is the volume of the organic phase.
-
Stripping Procedure
Objective: To recover the extracted metal ion from the loaded organic phase back into an aqueous solution.
Materials:
-
Loaded organic phase from the extraction step.
-
Stripping agent: An aqueous solution capable of breaking the metal-extractant complex (e.g., dilute acid, base, or a complexing agent).
Procedure:
-
Contact a known volume of the loaded organic phase with a known volume of the stripping agent in a separatory funnel.
-
Shake for a sufficient time to allow for the transfer of the metal ion to the aqueous phase.
-
Separate the phases.
-
Analyze the metal ion concentration in both phases to determine the stripping efficiency.
Concluding Remarks: A Matter of Application
The choice between sulfoxide and phosphine oxide extractants is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the separation process.
Phosphine oxides generally exhibit higher basicity and, consequently, often provide higher extraction efficiencies, particularly for hard metal ions. [3][4]Their robustness and commercial availability in products like CYANEX® 923 make them a popular choice in various hydrometallurgical applications. [1] Sulfoxides , on the other hand, have demonstrated excellent performance in the extraction of certain metals, such as those from the platinum group, and can offer unique selectivity profiles. [6]The versatility in their synthesis allows for the tailoring of their structure to optimize performance for specific applications.
Ultimately, the optimal extractant is the one that provides the best combination of extraction efficiency, selectivity, loading capacity, stripping characteristics, and economic viability for a given separation challenge. It is our hope that this guide will serve as a valuable resource for researchers in navigating the selection process and in designing robust and efficient solvent extraction systems.
References
- α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. (n.d.).
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- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.).
- Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqu. (2020). Lirias.
- US4909939A - Process for solvent extraction using phosphine oxide mixtures. (n.d.).
- Chemistry of Extraction by Sulphoxides. (2017).
- Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. (2013).
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- A Solvent Free Route to the Synthesis of Diaryl Sulfoxides. (2005).
- US2935532A - Process for the production of dialkyl sulfoxides. (n.d.).
- Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. (2023).
- Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (n.d.). MDPI.
- Performance Benchmark: Dioctyl Sulfide vs. Commercial Extractants in Precious Metal Recovery. (n.d.). Benchchem.
- Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026).
- Bifunctional phosphoric acid-phosphine oxide extractants: Synthesis and complexes with uranium-(IV) and -(VI) and iron(III). (n.d.). Bar-Ilan University.
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A Comparative Guide to Solvent Extraction Performance: Bis(2-ethylhexyl) Sulfoxide vs. Cyanex Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of hydrometallurgy and chemical separations, the choice of an appropriate solvent extraction reagent is paramount to achieving desired purity and yield. This guide provides an in-depth technical comparison of two classes of extractants: the neutral organosulfur compound bis(2-ethylhexyl) sulfoxide (BESO) and the well-established organophosphorus-based Cyanex reagents. While Cyanex reagents have a long history of industrial application with extensive performance data, BESO represents a less-explored alternative. This document aims to provide a clear, objective comparison based on available scientific literature, highlighting their respective chemical natures, performance metrics where available, and the underlying principles governing their extraction capabilities.
Unveiling the Extractants: A Look at their Chemical Identity
The fundamental difference between this compound and Cyanex reagents lies in their chemical structure and the nature of the donor atom responsible for metal coordination.
This compound (BESO) is a neutral organosulfur compound. Its extraction capability stems from the oxygen atom of the sulfoxide group (S=O), which can act as a Lewis base to solvate metal salts.
Cyanex Reagents are a family of organophosphorus acids. Their extraction mechanism is primarily cation exchange, where a proton on the acidic functional group is exchanged for a metal ion. The specific functional group varies within the Cyanex family, leading to different extraction behaviors. Key members include:
-
Cyanex 272 : Contains a phosphinic acid functional group.
-
Cyanex 301 : Contains a dithiophosphinic acid functional group.
-
Cyanex 302 : Contains a monothiophosphinic acid functional group.
-
Cyanex 923 : A mixture of trialkyl phosphine oxides, which acts as a solvating extractant, similar in mechanism to BESO but with a phosphine oxide group (P=O) as the active site.[1]
The structural differences are visualized below:
Figure 1: Chemical classification of BESO and select Cyanex reagents.
Performance in Metal Extraction: A Data-Driven Comparison
Direct comparative performance data for BESO and Cyanex reagents under identical conditions is scarce in publicly available literature. However, extensive data exists for Cyanex reagents, particularly for the separation of cobalt and nickel, a challenging and industrially significant application.
Cyanex Reagents: A Strong Performer in Cobalt/Nickel Separation
Cyanex 272 is renowned for its exceptional selectivity for cobalt over nickel in weakly acidic sulfate solutions.[2][3] This property is crucial in the hydrometallurgical processing of laterite ores and the recycling of battery materials.[4][5]
Table 1: Performance Data for Cobalt and Nickel Extraction with Cyanex 272
| Parameter | Value | Conditions | Reference |
| Co Extraction Efficiency | >99.9% | 0.20 M Cyanex 272, 2 counter-current stages, A:O = 1.5:1 | [2] |
| Co/Ni Separation Factor | 14250 | pH 4.8, C272 in naphtha with TBP | [6] |
| Co Recovery | 99% | pH 4.8, batch simulation | [6] |
| Ni Recovery | 3% | pH 4.8, batch simulation | [6] |
| Stripping of Co | >99.3% | Synthetic spent cobalt electrolyte (36 g/L Co, 70 g/L Na₂SO₄, 6 g/L H₂SO₄), 2 stages, A:O = 1:1.5 | [3] |
| Loading Capacity | ~6 g/L Co | 12% Cyanex 272, 5% isodecanol in Kermac 470B, pH 5.0, 50°C | [2] |
The extraction of metals by acidic extractants like Cyanex 272 is highly pH-dependent. The extraction efficiency increases with increasing pH as the deprotonation of the extractant facilitates cation exchange.
Figure 2: Cation exchange mechanism for Co/Ni separation using Cyanex 272.
Cyanex 301, with its dithiophosphinic acid group, exhibits different selectivity and can extract metals from more acidic solutions compared to Cyanex 272.[7] It has been shown to be particularly effective for the extraction of zinc.[8]
Table 2: Performance Data for Zinc Extraction with Cyanex 301
| Parameter | Value | Conditions | Reference |
| Zn/Fe Selectivity | ~350 | pH 0.75, 1.5 M Cyanex 301 | [8] |
| Extraction Mechanism | Cation Exchange | Formation of ZnR₂ species | [9] |
This compound (BESO): An Alternative with Limited Comparative Data
As a neutral extractant, BESO functions through a solvation mechanism, where the sulfoxide oxygen donates its lone pair of electrons to the metal ion, forming a neutral complex that is soluble in the organic diluent. This mechanism is fundamentally different from the cation exchange of acidic Cyanex reagents.
Figure 3: Solvation extraction mechanism of BESO.
The extraction efficiency of solvating extractants like BESO is often dependent on the nature of the anion in the aqueous phase and is generally less sensitive to pH compared to acidic extractants.
Experimental Protocols: A Guide to Implementation
The following protocols provide a generalized framework for conducting solvent extraction experiments. Specific parameters should be optimized for each metal and extractant system.
General Solvent Extraction Protocol
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing the metal ion(s) of interest at a known concentration in a suitable matrix (e.g., sulfate or chloride medium). Adjust the pH to the desired value using a suitable acid or base.
-
Preparation of Organic Phase: Dissolve the extractant (BESO or Cyanex reagent) in a suitable organic diluent (e.g., kerosene, toluene) to the desired concentration. A modifier, such as isodecanol or tributyl phosphate (TBP), may be added to improve solubility and prevent third-phase formation.
-
Extraction: Contact the aqueous and organic phases in a separatory funnel or a mixer-settler at a specific aqueous-to-organic (A:O) phase ratio. Agitate the mixture for a predetermined time to allow for mass transfer and equilibration.
-
Phase Separation: Allow the phases to separate. The time required for phase disengagement should be noted as it is an important parameter for industrial applications.
-
Analysis: Sample the aqueous phase (raffinate) and determine the concentration of the metal ion(s) using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase can be calculated by mass balance.
-
Stripping: Contact the loaded organic phase with a suitable stripping solution (e.g., a mineral acid for Cyanex reagents, or potentially water or a dilute acid for BESO) to recover the extracted metal.
-
Analysis of Stripped Solution: Analyze the concentration of the metal ion in the stripping solution to determine the stripping efficiency.
Figure 4: General workflow for a solvent extraction experiment.
Concluding Remarks: Choosing the Right Tool for the Job
The selection between this compound and Cyanex reagents is contingent on the specific separation challenge at hand.
-
Cyanex reagents , particularly Cyanex 272, are the undisputed choice for applications requiring high selectivity for cobalt over nickel in acidic sulfate media. Their performance is well-documented and industrially proven. The cation exchange mechanism allows for effective extraction, and established stripping procedures enable reagent regeneration and recovery of the target metal.
-
This compound , as a neutral solvating extractant, operates via a different mechanism. While direct comparative data for many common applications is lacking, its chemical nature suggests it may be suitable for the extraction of metal salts where a cation exchange mechanism is not desirable or effective. Its performance is likely to be influenced more by the anionic components of the aqueous phase rather than pH alone. Further research is warranted to fully elucidate its potential and define its niche applications in solvent extraction.
For researchers and professionals in drug development, where the separation and purification of metal-based compounds or the removal of metallic impurities are critical, understanding the fundamental differences between these extractant types is essential for rational process design and optimization. While Cyanex reagents offer a robust and predictable solution for many common metal separations, BESO and other sulfoxide-based extractants may present opportunities for novel separation schemes, particularly in non-traditional solvent systems or for specific metal-anion pairs.
References
- Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021). Diva-portal.org.
- Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. (n.d.). SciSpace.
- Selective extraction of cobalt from nickel sulphate solutions by Cyanex 272. (2016).
- Process development for the direct solvent extraction of nickel and cobalt from nitrate solution: aluminum, cobalt, and nickel separation using Cyanex 272. (n.d.).
- Separation and recovery of cobalt and nickel from sulfate solutions of Indian Ocean nodules using Cyanex 272. (n.d.).
- Solvent Extraction for Separation of 99.
- Extraction of Zn and Fe with Cyanex 272 and Cyanex 301 at changing... (n.d.).
- Zinc(II) Extraction from Phosphoric Media by bis(2,4,4‐Trimethylpentyl)dithiophosphinic Acid (CYANEX 301). (n.d.).
- COMPOSITION OF CYANEX® 923, CYANEX® 925, CYANEX® 921 AND TOPO. (2007). Taylor & Francis Online.
- Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation
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A Senior Application Scientist's Guide to Benchmarking Bis(2-ethylhexyl) Sulfoxide Against Commercial Extractants
Introduction: The Critical Role of the Extractant in Solvent Extraction
Solvent extraction, or liquid-liquid extraction, stands as a cornerstone technology in hydrometallurgy and chemical separation processes. Its efficacy hinges on the selective transfer of a target species from an aqueous phase to an immiscible organic phase.[1][2] This transfer is orchestrated by a crucial component: the extractant. The choice of extractant governs the entire process's efficiency, selectivity, and economic viability.[3] It is a decision driven by the fundamental coordination chemistry between the extractant and the target metal ion.[4]
This guide provides an in-depth comparison of bis(2-ethylhexyl) sulfoxide (BESO), a potent solvating extractant, against a range of established commercial extractants. We will move beyond mere data sheets to explore the underlying chemical principles, provide robust experimental protocols for performance validation, and offer insights grounded in years of field application. For researchers and process development professionals, this document serves as a practical framework for selecting and validating the optimal extractant for a given separation challenge.
Deep Dive: this compound (BESO)
This compound is a neutral, organosulfur compound characterized by a sulfoxide functional group (S=O) flanked by two bulky 2-ethylhexyl chains.
Chemical Structure: C₁₆H₃₄OS[5]
The key to BESO's functionality lies in the polar sulfoxide group. The oxygen atom acts as a potent Lewis base, donating its lone pair of electrons to coordinate with metal cations, effectively "solvating" them and pulling them into the organic phase. The long, branched alkyl chains ensure high solubility in common organic diluents (like kerosene) and maintain immiscibility with the aqueous phase.[6]
Extraction Mechanism: Solvation Unlike acidic or chelating extractants that involve ion exchange, BESO operates through a solvation mechanism. The neutral metal salt is extracted into the organic phase by direct coordination with the extractant.
-
General Reaction: Mⁿ⁺ + nX⁻ + mBESO(org) ⇌ (Where Mⁿ⁺ is the metal ion, X⁻ is the anion, and (org) denotes the organic phase)
This mechanism makes BESO particularly effective for extracting metal salts from highly acidic solutions, where acidic extractants would be protonated and rendered ineffective.[4]
The Competitive Landscape: A Comparison of Commercial Extractants
The selection of an extractant is dictated by the target metal, the composition of the aqueous feed solution (especially pH), and the requirements for stripping and recovery.[3][7] BESO competes within a diverse field of reagents, each with a distinct mode of action.
Table 1: Comparative Overview of Commercial Extractants
| Extractant | Type | Active Component | Primary Applications | Typical Operating pH | Stripping Agent |
| BESO | Solvating (Neutral) | This compound | U, V, Mo, Zr, separation of precious metals | Highly Acidic (<1) | Dilute Acids, Water |
| TBP | Solvating (Neutral) | Tri-n-butyl phosphate | U, Pu, HNO₃ recovery | Highly Acidic (<1) | Water, Dilute HNO₃ |
| D2EHPA (P204) | Acidic | Di-2-ethylhexyl phosphoric acid | Co/Ni separation, Zn, Rare Earths | 1.5 - 4.0 | Strong Acids (e.g., 2M H₂SO₄) |
| Cyanex® 272 | Acidic | Bis(2,4,4-trimethylpentyl) phosphinic acid | Co/Ni separation (excellent selectivity) | 3.0 - 6.0 | Strong Acids |
| Acorga® / LIX® Series | Chelating | Modified Aldoximes/Ketoximes | Copper extraction | 1.5 - 2.5 | Spent Electrolyte (H₂SO₄) |
| Cyanex® 301 | Acidic (Thio) | Bis(2,4,4-trimethylpentyl) dithiophosphinic acid | Co/Ni separation from Mn, Cd | 0 - 2.5 | Difficult; requires strong acid/oxidant |
| Alamine® 336 | Basic (Anion Exchanger) | Trioctyl/decyl amine | V, Mo, U, recovery of acids | Acidic (forms amine salt) | Alkaline solutions, Water |
References for Table 1 data compilation:[7][8][9][10][11][12]
Part 2: Scientific Integrity & Experimental Benchmarking
A data sheet provides a starting point, but true performance is revealed only through rigorous, head-to-head experimental testing. The following protocols are designed to be self-validating systems for comparing BESO against any other extractant for a specific metal recovery task.
Pillar 1: Causality Behind Experimental Choices
-
Choice of Diluent: Kerosene is a standard, low-cost diluent. However, its aromatic content can influence extraction. For sensitive systems, a dearomatized aliphatic hydrocarbon is preferred to ensure that extraction behavior is solely attributable to the extractant.
-
pH Control: For acidic extractants, the equilibrium pH is the single most critical variable, as H⁺ ions compete directly with metal ions.[13] For solvating extractants like BESO, the initial acid concentration is more critical as it determines the formation of the extractable neutral metal salt.
-
Phase Contact Time: Equilibrium must be reached to make a fair comparison. A kinetic study (sampling at various time points) is essential to determine the minimum contact time required for each extractant system, as some, like hydroxyoximes, can have slower kinetics.[14]
-
Stripping Agent: The stripping process is the reverse of extraction. For acidic extractants, a high concentration of acid provides the H⁺ ions needed to displace the metal.[15][16] For solvating extractants like BESO, simply reducing the acidity of the aqueous phase by contacting it with water or a dilute acid can be sufficient to break the metal-extractant complex and transfer the metal back to the aqueous phase.[17]
Pillar 2: Self-Validating Experimental Protocols
The following protocols provide a step-by-step methodology for generating the key performance indicators (KPIs) needed for a robust comparison.
Protocol 1: Determination of Extraction Efficiency (%E) and Distribution Ratio (D)
This protocol quantifies the extractant's ability to move a metal from the aqueous to the organic phase.
Step-by-Step Methodology:
-
Phase Preparation:
-
Aqueous Phase: Prepare a synthetic solution containing a known initial concentration of the target metal ion ([M]aq,i) in an appropriate acid matrix (e.g., H₂SO₄, HCl).
-
Organic Phase: Prepare solutions of BESO and the comparative extractant(s) at the desired concentration (e.g., 0.1 M) in a suitable diluent (e.g., kerosene).
-
-
Phase Contact: In a series of separatory funnels, combine the aqueous and organic phases at a defined phase ratio (Organic:Aqueous, O:A), typically 1:1 for initial screening.[18]
-
Equilibration: Shake each funnel vigorously for a predetermined time sufficient to reach equilibrium (e.g., 15 minutes, determined from prior kinetic studies).[19]
-
Phase Disengagement: Allow the phases to separate completely. Note any issues like emulsion formation (crud).
-
Analysis: Carefully separate the phases. Analyze the final metal concentration in the aqueous (raffinate) phase ([M]aq,f) using an appropriate technique (e.g., AAS, ICP-OES).
-
Calculations:
-
Metal concentration in the organic phase (by mass balance): [M]org,f = (([M]aq,i - [M]aq,f) * V_aq) / V_org
-
Extraction Efficiency (%E): %E = (([M]aq,i - [M]aq,f) / [M]aq,i) * 100
-
Distribution Ratio (D): D = [M]org,f / [M]aq,f
-
Protocol 2: Evaluation of Stripping Performance (%S)
This protocol assesses the ease of recovering the metal from the "loaded" organic phase.
Step-by-Step Methodology:
-
Prepare Loaded Organic: Generate a sufficient volume of metal-loaded organic phase by following steps 1-4 of Protocol 1. Analyze the metal concentration in this loaded organic phase ([M]org,loaded).
-
Phase Contact: In a separatory funnel, combine the loaded organic phase with a suitable aqueous stripping solution (e.g., 2M H₂SO₄ for D2EHPA, or deionized water for BESO) at a defined O:A ratio (e.g., 1:1).
-
Equilibration & Separation: Shake to equilibrate and allow the phases to disengage as before.
-
Analysis: Analyze the metal concentration in the new aqueous phase (the "strip liquor"), [M]aq,strip.
-
Calculation:
-
Stripping Efficiency (%S): %S = ([M]aq,strip * V_aq) / ([M]org,loaded * V_org) * 100
-
Pillar 3: Authoritative Grounding & Data Presentation
All claims and protocols must be grounded in established scientific principles. The efficiency of solvent extraction is governed by Nernst's Distribution Law, which describes the partitioning of a solute between two immiscible solvents.[1] The selectivity between two metals, A and B, is quantified by the Separation Factor (β), defined as the ratio of their distribution ratios (β = Dₐ / Dₑ).[20] A high β value indicates good separation.
Table 2: Data Summary for Benchmarking BESO vs. Extractant X
| Parameter | Conditions | BESO | Extractant X |
| Extraction (%E) | pH = [value], O:A = 1:1, T = 25°C | ||
| Distribution Ratio (D) | pH = [value], O:A = 1:1, T = 25°C | ||
| Separation Factor (β) | Target Metal / Impurity Metal | ||
| Kinetics | Time to 95% equilibrium (min) | ||
| Loading Capacity | g Metal / L Organic | ||
| Stripping (%S) | Stripping Agent, O:A = 1:1 | ||
| Observations | Phase separation time, crud formation |
Conclusion
This compound (BESO) is a highly effective solvating extractant, particularly valuable for metal recovery from strongly acidic media where conventional acidic extractants fail. Its primary advantages are its performance at low pH and often simpler stripping requirements, sometimes achievable with just water. However, its performance relative to other commercial extractants like D2EHPA, Cyanex 272, or TBP is entirely application-dependent. Factors such as the target metal, presence of impurities, and the desired pH operating window will dictate the superior reagent.[21]
This guide has provided the strategic framework and detailed methodologies necessary for a comprehensive and objective comparison. By systematically applying these protocols, researchers and engineers can generate reliable, comparative data, enabling an informed, evidence-based decision on whether BESO or another commercial alternative is the optimal choice for their specific separation process.
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Ecotoxicity comparison of sulfoxide-based extractants.
A Senior Application Scientist's Guide to the Ecotoxicity of Sulfoxide-Based Extractants and Their Alternatives
In the landscape of chemical and pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a driving force for innovation.[1] The selection of solvents and extractants, critical components in countless manufacturing and research processes, carries significant environmental weight.[2] Traditional solvents can contribute to air and water pollution, posing risks to ecosystems and human health.[3] This guide offers an in-depth ecotoxicological comparison of sulfoxide-based extractants, represented by the widely-used Dimethyl Sulfoxide (DMSO), against common alternative solvent classes. Our objective is to provide researchers, scientists, and drug development professionals with the data and methodologies necessary to make environmentally informed decisions in solvent selection.
Ecotoxicology is the science of determining the effects of chemical substances on biological organisms within an ecosystem.[4] To ensure that data is consistent and comparable across different laboratories and studies, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established standardized testing guidelines.[5][6][7][8] These tests typically involve exposing model organisms from different trophic levels to a chemical and observing specific endpoints, such as mortality, immobility, or inhibition of growth.
The most common model organisms for aquatic ecotoxicity assessment include:
-
Bacteria (Decomposer Level): Aliivibrio fischeri (formerly Vibrio fischeri), a marine bacterium that naturally emits light. A reduction in its bioluminescence upon exposure to a chemical indicates metabolic inhibition and, therefore, toxicity.[9][10][11][12][13]
-
Crustaceans (Primary Consumer Level): Daphnia magna, a small freshwater crustacean or "water flea." The standard test measures the concentration at which 50% of the daphnids become immobilized after a set period, as they are highly sensitive to environmental changes.[14][15][16][17]
-
Algae (Producer Level): Pseudokirchneriella subcapitata, a freshwater green alga. This test evaluates how a chemical affects algal growth, which is fundamental to the aquatic food web.[18][19][20][21]
The results of these tests are typically expressed as the EC50 (Median Effective Concentration) or LC50 (Median Lethal Concentration), which is the concentration of the substance that causes the specified effect in 50% of the test organisms over a defined period. A lower EC50/LC50 value indicates higher toxicity.
Caption: General workflow for a standard ecotoxicity bioassay.
Ecotoxicity Profile of Sulfoxide-Based Extractants: The Case of DMSO
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in chemistry and biology, lauded for its ability to dissolve a wide range of compounds while being miscible with water.[22] It is often considered a relatively benign and "biocompatible" solvent, which is why it is frequently used as a vehicle for testing the toxicity of other, less soluble substances.[23][24] However, DMSO itself is not entirely inert and can exhibit toxic effects at certain concentrations.[25]
Studies have evaluated the ecotoxicity of DMSO on standard model organisms:
-
Raphidocelis subcapitata (Algae): The 72-hour EC50 for growth inhibition was found to be 2.138%, which is equivalent to approximately 23,518 mg/L. Significant effects on growth were observed at concentrations as low as 0.125% (1375 mg/L).[25]
-
Daphnia magna (Crustacean): The 48-hour EC50 for immobilization was determined to be 1.167%, or about 12,837 mg/L.[25]
-
Vibrio fischeri (Bacteria): While specific EC50 values can vary between studies, DMSO is generally shown to have a relatively low toxicity to this bacterium compared to more hazardous solvents.[22]
These results indicate that while DMSO has a more favorable ecotoxicity profile than many conventional organic solvents, its potential impact cannot be disregarded, especially at percentage-level concentrations.
Comparative Ecotoxicity of Alternative Extractants
To provide a clear comparative landscape, we will evaluate three other classes of extractants used in various industrial and research applications: organophosphorus compounds, phosphine oxides, and quaternary ammonium salts.
Organophosphorus Extractants: Tributyl Phosphate (TBP)
Tributyl phosphate (TBP) is a widely used solvent extractant, particularly in nuclear fuel reprocessing and hydrometallurgy.[26] However, its environmental persistence and toxicity are of growing concern.
-
Daphnia magna (Crustacean): TBP exhibits significant acute toxicity to Daphnia magna, with a reported 48-hour LC50 of 1.17 mg/L.[26]
-
Algae: Studies on the marine diatom Phaeodactylum tricornutum showed that TBP severely inhibits algal growth by disrupting photosynthesis and inducing oxidative stress.[26]
Phosphine Oxides: Cyanex® 923
Cyanex® 923 is a commercial extractant containing a mixture of trialkylphosphine oxides.[27] It is employed in the extraction of metals and acids.[28][29][30]
Quaternary Ammonium Salts: Aliquat® 336
Aliquat® 336 is a quaternary ammonium salt used as a phase transfer catalyst and an extractant in hydrometallurgy.[31][32][33][34] These compounds can act as surfactants and may have significant biological activity.
-
Ecotoxicity Data: Detailed, standardized ecotoxicity data for Aliquat® 336 on the three key indicator species was not found in the initial search. However, as a cationic surfactant, it is expected to interact strongly with biological membranes, suggesting a potential for significant ecotoxicity that warrants careful evaluation before use.
Data Synthesis and Comparative Analysis
Summarizing the available quantitative data provides a direct comparison of the aquatic toxicity of these extractants.
| Extractant Class | Representative Compound | Test Organism | Endpoint (Duration) | EC50 / LC50 (mg/L) | Relative Toxicity |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Daphnia magna | Immobilization (48h) | 12,837[25] | Low |
| P. subcapitata | Growth Inhibition (72h) | 23,518[25] | Low | ||
| Organophosphorus | Tributyl Phosphate (TBP) | Daphnia magna | Lethality (48h) | 1.17[26] | Very High |
| Phosphine Oxide | Cyanex® 923 | - | - | Data Not Available | - |
| Quaternary Ammonium | Aliquat® 336 | - | - | Data Not Available | - |
Analysis:
The data clearly demonstrates a vast difference in the ecotoxicological profiles of DMSO and TBP. DMSO exhibits a very low acute toxicity to aquatic organisms, with EC50 values in the range of thousands of milligrams per liter. In stark contrast, TBP is highly toxic , with an LC50 value for Daphnia magna that is over 10,000 times lower than that of DMSO.
This disparity underscores a critical principle in solvent selection: a solvent's effectiveness in a chemical process must be weighed against its potential environmental harm. While TBP may be a highly efficient extractant for certain applications, its potential for environmental damage necessitates stringent containment, recovery, and waste treatment measures. The limited availability of standardized ecotoxicity data for commercial mixtures like Cyanex® 923 and Aliquat® 336 highlights a crucial knowledge gap. For these compounds, researchers should either consult manufacturer safety data sheets for ecotoxicity information or conduct their own assessments before large-scale use.
Caption: Logical flow for integrated solvent selection.
Standardized Experimental Protocols
For laboratories needing to generate their own ecotoxicity data, adherence to standardized protocols is paramount for data quality and acceptance. Below are summarized methodologies based on OECD guidelines.
Protocol 1: Daphnia magna Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.[15][35]
-
Test Organisms: Use juvenile daphnids (less than 24 hours old) sourced from a healthy, stable culture.
-
Dilution Water: A defined, reconstituted water (e.g., Elendt M4 or M7 medium) is prepared to ensure consistency and avoid contaminants.[35]
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in the dilution water. A control group (dilution water only) is mandatory. If the substance is not readily soluble in water, a low-toxicity solvent vehicle may be used, in which case a solvent control is also required.
-
Exposure: Introduce at least 20 daphnids, divided into at least four replicate groups, to each test concentration and control. The test vessels are filled, leaving minimal headspace.
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. The daphnids are not fed during the test.
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the EC50 value, the concentration that immobilizes 50% of the daphnids, with 95% confidence limits.
Protocol 2: Pseudokirchneriella subcapitata Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of a freshwater green alga.[36][37]
-
Test Organism: Use an exponentially growing, axenic culture of Pseudokirchneriella subcapitata.
-
Culture Medium: A defined nutrient medium (e.g., OECD TG 201 medium) is used for both culturing and the test itself.
-
Test Solutions: Prepare a series of test substance concentrations in the culture medium. A control group is essential. The number of cells at the start of the test should be identical across all concentrations and typically around 10,000 cells/mL.
-
Incubation: Incubate the test flasks for 72 hours under constant illumination and at a constant temperature (21-24°C). Flasks should be continuously shaken or stirred to keep the algae in suspension.
-
Measurement: Measure the algal biomass (cell concentration) at least every 24 hours. This can be done using a particle counter, spectrophotometer (optical density), or in-vivo fluorescence.
-
Data Analysis: For each concentration, calculate the average growth rate. Plot the percentage inhibition of the growth rate against the logarithm of the concentration and determine the EC50, the concentration causing a 50% reduction in growth rate compared to the control.
Protocol 3: Aliivibrio fischeri Acute Toxicity Test (Based on ISO 11348-3)
This bioassay uses the inhibition of bioluminescence of the marine bacterium Aliivibrio fischeri to determine toxicity.[10][13]
-
Test Organism: Use a standardized, freeze-dried preparation of Aliivibrio fischeri to ensure consistent metabolic activity.[13]
-
Reconstitution: Rehydrate the bacteria with a specific reconstitution solution and allow them to stabilize at the test temperature (typically 15°C).
-
Test Samples: Prepare serial dilutions of the test sample in a 2% NaCl solution to maintain the osmotic pressure required by the marine bacteria. A saline solution control is used.
-
Procedure:
-
Measure the initial luminescence (I₀) of an aliquot of the bacterial suspension using a luminometer.
-
Add the test sample to the bacterial suspension.
-
After a defined contact time (e.g., 5, 15, and 30 minutes), measure the final luminescence (Iƒ).
-
-
Data Analysis:
-
Calculate the inhibition of luminescence for each concentration relative to the control.
-
The result is expressed as the EC50, the concentration of the test substance that causes a 50% reduction in light output after a specific exposure time.
-
Conclusion
The imperative to integrate green chemistry into scientific and industrial practices demands a thorough evaluation of the environmental impact of all chemicals, including solvents and extractants. This guide demonstrates that sulfoxide-based extractants, particularly DMSO, possess a significantly more benign ecotoxicological profile compared to highly toxic alternatives like tributyl phosphate. The choice of a solvent is a multi-faceted decision that must balance process efficiency with environmental stewardship. As researchers and developers, we must prioritize the use of substances with low ecotoxicity and advocate for the generation and dissemination of comprehensive safety data for all chemical products. By doing so, we can drive innovation that is not only effective but also sustainable.
References
A comprehensive list of references with links will be provided here.
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Unlocking Enhanced Performance: A Comparative Analysis of Synergistic Effects in Different Solvent Systems
For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of a solvent system is a critical decision that can profoundly impact experimental outcomes. While pure solvents have their merits, the strategic combination of two or more solvents can lead to a phenomenon known as synergism, where the mixture exhibits properties superior to its individual components. This guide provides an in-depth comparative analysis of synergistic effects in various solvent systems, offering both theoretical understanding and practical, data-driven insights to empower you in your formulation and process development endeavors.
The Principle of Synergistic Solvation (Co-solvency)
Synergistic solvation, often referred to as co-solvency, is the phenomenon where a solute exhibits higher solubility in a mixture of solvents than in either of the pure solvents individually. This non-linear increase in solubility is a result of complex intermolecular interactions between the solute and the different solvent molecules. The underlying mechanisms can be attributed to a combination of factors, including:
-
Modification of Polarity: By blending solvents with different polarities, a microenvironment with an optimal polarity for the solute can be created.
-
Disruption of Solvent Self-Association: One co-solvent can disrupt the self-association of another (e.g., the hydrogen-bonding network in water), making it more available to interact with the solute.
-
Specific Solute-Solvent Interactions: The combination of solvents can facilitate specific interactions, such as hydrogen bonding or dipole-dipole interactions, with different functional groups of the solute molecule, leading to a more stable solvated state.
A theoretical framework often employed to predict and understand these synergistic effects is the Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1][2]. A substance is most likely to dissolve in a solvent or solvent mixture that has similar HSP values. Synergism can occur when a mixture of two "poor" solvents (with dissimilar HSPs to the solute) creates a blend with an HSP profile that is a much better match for the solute[1][2].
Caption: Interplay of solvent-solvent and solute-solvent interactions leading to synergistic solvation.
Quantifying Synergistic Effects: Experimental Protocols
To objectively compare the efficacy of different solvent systems, a robust and reproducible experimental protocol is paramount. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a compound.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of a compound in various solvent mixtures[3][4].
-
Preparation of Solvent Systems:
-
Prepare a series of binary solvent mixtures with varying volume/volume or mass/mass ratios (e.g., 0%, 10%, 20%, ... 100% of co-solvent in the primary solvent).
-
Ensure accurate preparation of these mixtures using calibrated volumetric flasks or by mass.
-
-
Sample Preparation:
-
Add an excess amount of the solid solute to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Add a fixed volume (e.g., 5 mL) of each respective solvent system to the vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration of the solute in the solution does not change with further agitation time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Prepare a calibration curve using standard solutions of the solute in the respective solvent system to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the solubility of the solute as a function of the co-solvent concentration. A parabolic curve with a distinct peak indicates a synergistic effect.
-
Caption: A streamlined workflow for determining synergistic solubility via the shake-flask method.
Comparative Analysis in Drug Solubility Enhancement
The pharmaceutical industry frequently utilizes co-solvency to formulate poorly water-soluble drugs. The following case study on the non-steroidal anti-inflammatory drug (NSAID) Naproxen demonstrates a clear synergistic effect.
Case Study: Solubility of Naproxen in Ethyl Acetate-Ethanol Mixtures
A study investigating the solubility of Naproxen in binary mixtures of ethyl acetate and ethanol at various temperatures revealed a significant synergistic effect. The solubility of Naproxen was found to be maximal at a specific mass fraction of ethyl acetate, exceeding its solubility in either pure ethyl acetate or pure ethanol[5][6].
| Temperature (°C) | Mass Fraction of Ethyl Acetate | Mole Fraction Solubility of Naproxen (x10³) |
| 25 | 0.00 (Pure Ethanol) | 1.77[6] |
| 25 | 0.70 | > 5.69 (Peak solubility)[5][6] |
| 25 | 1.00 (Pure Ethyl Acetate) | 4.97[6] |
| 35 | 0.00 (Pure Ethanol) | - |
| 35 | 0.70 | Peak solubility observed[5] |
| 35 | 1.00 (Pure Ethyl Acetate) | - |
Note: The table presents a summary of findings from the cited literature. The peak solubility at a 0.70 mass fraction of ethyl acetate was consistently observed across the studied temperature range[5].
This data clearly illustrates that a 70:30 mixture of ethyl acetate and ethanol provides a significantly better solvent system for Naproxen than either of the pure solvents alone. This is likely due to the creation of a solvent environment with an optimal balance of polarity and hydrogen bonding capabilities to interact with the Naproxen molecule.
Comparative Analysis in Natural Product Extraction
Synergistic solvent systems are also highly effective in the extraction of bioactive compounds from natural sources. The choice of solvent directly influences the yield and purity of the extracted compounds.
Case Study: Extraction of Quercetin from Plant Material
Quercetin is a flavonoid with significant antioxidant properties found in many plants. Studies comparing different solvent systems for its extraction have shown that binary mixtures, particularly aqueous ethanol, often provide superior results compared to mono-solvent systems. For instance, a comparative study on the extraction of quercetin from Raphanus sativus leaves found that an ultrasonic-assisted extraction with methanol yielded the highest results[7]. Another study on red onion scales demonstrated that a 1:1 (v/v) mixture of water and ethanol was superior for microwave-assisted extraction[8].
| Plant Source | Extraction Method | Solvent System | Relative Quercetin Yield |
| Red Onion Scales | Microwave-Assisted | Water:Ethanol (1:1, v/v) | High[8] |
| Sideritis species | Various assisted methods | 70% Ethanol | Highest for flavonoids[9] |
| Raphanus sativus | Ultrasonic-Assisted | Methanol | 11.8%[7] |
The enhanced extraction efficiency of aqueous ethanol mixtures is attributed to the combined ability of water to swell the plant material, allowing for better solvent penetration, and ethanol's ability to solubilize the less polar flavonoid compounds. The optimal water-to-ethanol ratio often depends on the specific plant matrix and the target compound.
Expanding Applications: Beyond Solubility and Extraction
The principles of synergistic solvent effects extend to other areas of chemical science, including:
-
Organic Synthesis: The rate and selectivity of chemical reactions can be significantly influenced by the solvent system. A synergistic mixture can stabilize a transition state more effectively than a pure solvent, thereby accelerating the reaction rate[10].
-
Nanoparticle Synthesis: The choice of solvent is critical in controlling the size, shape, and stability of nanoparticles. Synergistic solvent systems can influence precursor solubility and the kinetics of nucleation and growth, offering a powerful tool for tuning the properties of nanomaterials[11][12].
Predictive Models for Solvent System Optimization
While experimental screening is essential, predictive models can significantly streamline the selection of optimal solvent systems.
-
Hansen Solubility Parameters (HSP): As previously mentioned, HSP can be used to predict the miscibility of materials and identify solvent blends with a high affinity for a particular solute[1][2][13]. A table of HSP values for common solvents is a valuable resource for formulators.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources[1][14][15]. Values are in MPa0.5.
-
Jouyban-Acree Model: This semi-empirical model is widely used to correlate and predict the solubility of drugs in mixed solvent systems at different temperatures. The model uses the solubility data in the neat solvents to predict the solubility in any mixture composition[13][16][17].
The general form of the Jouyban-Acree model for a binary solvent mixture at a specific temperature is: ln(x_m) = f_1 * ln(x_1) + f_2 * ln(x_2) + f_1 * f_2 * [A_0 + A_1(f_1 - f_2) + A_2(f_1 - f_2)^2]
Where:
-
x_m, x_1, x_2 are the mole fraction solubilities in the mixture, neat solvent 1, and neat solvent 2, respectively.
-
f_1, f_2 are the volume fractions of the solvents in the solute-free mixture.
-
A_0, A_1, A_2 are the model constants obtained by fitting experimental data.
Conclusion
The strategic use of synergistic solvent systems offers a powerful and versatile tool for enhancing performance across a wide range of scientific applications. By moving beyond single-solvent approaches, researchers can unlock significant improvements in solubility, extraction efficiency, and reaction kinetics. A thorough understanding of the underlying principles of co-solvency, coupled with robust experimental validation and the application of predictive models like Hansen Solubility Parameters and the Jouyban-Acree model, provides a rational framework for the design and optimization of solvent systems. This data-driven approach not only accelerates development timelines but also leads to more efficient, robust, and effective processes in drug development, natural product chemistry, and materials science.
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- Shayanfar, A., et al. (2012). Solubility of naproxen in polyethylene glycol 200+ water mixtures at various temperatures. Journal of Molecular Liquids, 172, 149-152.
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- Wang, L., et al. (2023). Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. ACS Omega.
- Delgado, D. R., & Martínez, F. (2013). Solubility of naproxen in ethyl acetate+ ethanol mixtures at several temperatures and correlation with the Jouyban–Acree model. Fluid Phase Equilibria, 360, 122-129.
- Qiu, J., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1343-1351.
- Al-Khayri, J. M., et al. (2021).
- Jouyban, A., & Acree Jr, W. E. (2006). Study of the Solubility of Some Sodium Sulfonamides in Ethanol+ Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
- Al-Hilphy, A. R. S., et al. (2022). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. IMR Press.
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A Senior Application Scientist's Guide to the Validation of Metal Stripping Procedures from Loaded Bis(2-ethylhexyl) Sulfoxide (BESO)
Introduction: The Critical Role of Stripping in Solvent Extraction with BESO
Bis(2-ethylhexyl) sulfoxide (BESO) has emerged as a potent solvating extractant in the field of hydrometallurgy and chemical separations. Its efficacy in selectively extracting a range of valuable and strategic metals, particularly soft metals like palladium, is well-documented.[1] The extraction process, however, is only one half of a successful recovery circuit. The subsequent step—stripping the metal from the loaded organic phase—is equally crucial. An optimized stripping procedure ensures not only the efficient recovery of the target metal into a concentrated aqueous solution but also the regeneration of the BESO extractant for reuse, which is vital for the economic and environmental sustainability of the process.[2][3]
This guide provides a comprehensive comparison of various stripping methodologies for metals loaded onto BESO. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the choice of stripping agents, present a robust experimental framework for their validation, and offer insights into interpreting the resulting data. This document is intended for researchers and process chemists aiming to develop and validate efficient, selective, and reliable stripping protocols tailored to their specific metal-BESO systems.
Pillar 1: The Underlying Chemistry of Stripping from BESO
The extraction of metal salts (MXn) by a neutral solvating extractant like BESO proceeds via the formation of a neutral complex that is soluble in the organic diluent. The simplified equilibrium can be represented as:
Mⁿ⁺(aq) + nX⁻(aq) + mBESO(org) ⇌
Here, the sulfoxide group's oxygen atom acts as the electron donor, coordinating with the metal ion. Consequently, the core principle of stripping is to shift this equilibrium back to the left, forcing the metal ion into the aqueous phase and liberating the BESO molecule. This is typically achieved by altering the chemical conditions of the aqueous phase to destabilize the organic-phase complex.
Several strategies can be employed:
-
Acid Stripping: By introducing a high concentration of H+ ions, the sulfoxide group can be protonated, reducing its ability to act as a ligand for the metal. This is a common and often effective method.
-
Complexation: An aqueous-phase ligand that forms a highly stable, charged complex with the metal ion can effectively "pull" the metal out of the organic phase. The choice of complexing agent is critical for achieving selectivity.
-
Reductive Stripping: If the metal ion can exist in multiple oxidation states, reducing it to a state that is less strongly extracted by BESO can be a powerful stripping strategy.[4][5] This alters the fundamental chemistry of the metal ion, making it less favorable for the organic phase.[4]
-
Hydrolytic Stripping: This method involves using water, often at elevated temperatures, to hydrolyze the metal ion, causing it to precipitate as an oxide or hydroxide.[2][6] While effective for some systems, its applicability depends on the thermal stability of the extractant and the hydrolysis behavior of the metal.[2]
The choice among these alternatives is not arbitrary; it depends on the specific metal being recovered, the composition of the loaded organic phase, and the desired characteristics of the final strip liquor.
Pillar 2: A Framework for Experimental Validation
To objectively compare different stripping procedures, a standardized experimental protocol is essential. This protocol serves as a self-validating system, ensuring that the data generated is reliable and comparable across different experiments. Below is a detailed methodology for comparing the efficacy of various stripping agents for Palladium(II) from a loaded BESO-toluene phase, a system of significant industrial interest.[1]
Experimental Protocol: Comparative Stripping of Palladium(II) from BESO
1. Preparation of Loaded Organic Phase:
-
Step 1.1: Prepare a 0.2 M solution of BESO in a suitable diluent (e.g., toluene, kerosene).[1][7] The choice of diluent is critical as it can affect phase disengagement and extraction efficiency.[7]
-
Step 1.2: Prepare an aqueous feed solution of 1000 mg/L Pd(II) in a 2 M nitric acid (HNO₃) matrix.
-
Step 1.3: Contact the organic and aqueous phases in a 1:1 volume ratio (e.g., 50 mL of each) in a separatory funnel.
-
Step 1.4: Shake vigorously for 30 minutes to ensure equilibrium is reached. Allow the phases to disengage completely.
-
Step 1.5: Separate the phases. Analyze the aqueous phase (raffinate) for its residual Pd(II) concentration to confirm loading. The organic phase is now the "loaded organic" for the stripping studies.
2. Stripping Procedure (to be repeated for each stripping agent):
-
Step 2.1: In a series of separatory funnels, place a known volume of the loaded organic phase (e.g., 20 mL).
-
Step 2.2: Add an equal volume of the chosen stripping solution (see Table 1 for examples). This establishes a 1:1 organic-to-aqueous (O:A) phase ratio.
-
Step 2.3: Agitate each funnel for 60 minutes at a constant temperature (e.g., 25°C) to ensure sufficient time for the stripping reaction to reach equilibrium.
-
Step 2.4: Allow the phases to separate. If emulsions form, gentle centrifugation may be required.[8]
-
Step 2.5: Carefully separate the stripped organic phase and the metal-rich aqueous strip liquor.
-
Step 2.6: Prepare samples of the aqueous strip liquor for analysis. This may involve dilution to bring the metal concentration within the calibrated range of the analytical instrument.[9]
3. Analytical Methodology:
-
Step 3.1: Determine the concentration of the metal in all aqueous samples (initial feed, raffinate, and strip liquors) using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[10][11] These techniques provide high sensitivity and accuracy for metal quantification.[10][11]
-
Step 3.2: Calculate the initial metal concentration in the loaded organic phase ([M]org,initial) by mass balance: [M]org,initial = [M]aq,feed - [M]aq,raffinate.
-
Step 3.3: The metal concentration in the aqueous phase after stripping is [M]aq,strip.
-
Step 3.4: Calculate the Stripping Efficiency (%) using the formula: Stripping Efficiency (%) = ([M]aq,strip / [M]org,initial) * 100%
Workflow for Comparative Stripping Validation
Caption: Experimental workflow for the validation of different metal stripping procedures.
Pillar 3: Data Presentation and Authoritative Comparison
The ultimate goal of the validation process is to generate clear, comparable data that informs the selection of the optimal stripping agent. Summarizing the results in a structured table is the most effective way to present these findings.
Table 1: Comparative Performance of Stripping Agents for Palladium(II)
| Stripping Agent | Concentration | Mechanism | Stripping Efficiency (%) | Observations |
| Thiourea | 0.5 M in 0.1 M HCl | Complexation | > 99% | Forms a very stable aqueous Pd-thiourea complex; highly effective.[12] |
| Ammonia | 4.0 M | Complexation | ~ 99% | Effective due to the formation of stable palladium-ammine complexes.[12] |
| Hydrochloric Acid | 0.1 M | Acid Stripping | < 10% | Ineffective; indicates weak protonation of BESO or formation of stable chloro-complexes in the organic phase. |
| Sodium Thiosulfate | 0.5 M | Reductive Complexation | > 99% | Highly effective; likely involves reduction of Pd(II) and subsequent complexation.[1] |
| Deionized Water | N/A | Hydrolysis | < 5% | Negligible stripping, confirming the stability of the Pd-BESO complex against simple hydrolysis. |
Note: The data presented in this table are illustrative and based on trends reported in the literature. Actual results must be determined experimentally.
Interpreting the Results: A Mechanistic Discussion
The hypothetical results in Table 1 clearly demonstrate the superiority of complexing and reductive agents over simple acid stripping for palladium recovery from BESO.
-
High Efficacy of Thiourea and Ammonia: The near-quantitative stripping efficiencies achieved with thiourea and ammonia underscore the power of using a strong aqueous complexing agent.[12] The formation constant of the palladium complexes with these ligands is sufficiently high to overcome the stability of the Pd(NO₃)₂·2BESO complex in the organic phase.[1] This is a prime example of Le Châtelier's principle in action, where the removal of the aqueous metal ion by complexation drives the stripping equilibrium to completion.
-
Ineffectiveness of Dilute Acid: The poor performance of dilute HCl suggests that simple protonation of the sulfoxide is insufficient to displace the strongly coordinated palladium ion. This highlights a key consideration: the strength of the metal-extractant bond dictates the required aggressiveness of the stripping agent.
-
The Power of Reductive Stripping: Sodium thiosulfate provides an alternative, highly effective pathway. It can act as both a reducing agent and a complexing ligand, fundamentally changing the nature of the palladium species and ensuring its transfer to the aqueous phase.[1]
Conclusion and Recommendations
The validation of a stripping procedure is a critical step in the development of any solvent extraction process involving this compound. A systematic, comparative approach grounded in sound experimental design is paramount. For the specific case of palladium, stripping agents that operate via complexation (thiourea, ammonia) or reductive complexation (sodium thiosulfate) are demonstrably superior to simple acid stripping.
As a Senior Application Scientist, my recommendation is to:
-
Prioritize Mechanism: Select candidate stripping agents based on the known coordination chemistry of the target metal.
-
Execute Rigorous Comparison: Employ a standardized experimental protocol, as outlined above, to generate reliable and comparable data on stripping efficiency, kinetics, and phase behavior.
-
Analyze Holistically: Consider not only the stripping efficiency but also the cost of reagents, potential for selective stripping in multi-metal systems, and the compatibility of the resulting strip liquor with downstream processing steps (e.g., electrowinning, precipitation).
By following this guide, researchers and drug development professionals can confidently select and validate the most effective stripping procedure, thereby optimizing their metal recovery processes for efficiency, selectivity, and economic viability.
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911Metallurgist. (2018). Solvent Extraction Stripping Methods. [Link]
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Reddy, M. L. P., et al. (2000). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. ResearchGate. [Link]
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Kocak, S., et al. (2018). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. National Center for Biotechnology Information (PMC). [Link]
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Cieszynska, A., & Wieczorek, D. (2020). Efficiency and Mechanism of Palladium(II) Extraction from Chloride Media with N-Hexadecylpiperidinium Chloride. ResearchGate. [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. [Link]
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International Journal of Research in Pharmacy and Chemistry. (2014). ANALYTICAL METHODS FOR ESTIMATION OF METALS. [Link]
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Abbott, A. P., et al. (2023). A validated analytical method to measure metals dissolved in deep eutectic solvents. Royal Society of Chemistry. [Link]
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A Guide to Ensuring Analytical Accuracy: An Inter-laboratory Comparison of Bis(2-ethylhexyl) Sulfoxide (BEHSO) Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of bis(2-ethylhexyl) sulfoxide (BEHSO). Designed for researchers, scientists, and drug development professionals, this document outlines the critical aspects of analytical methodology, study design, and data interpretation to ensure the accuracy and comparability of BEHSO quantification across different laboratories. By explaining the causality behind experimental choices and grounding protocols in established analytical principles, this guide serves as a practical resource for achieving analytical excellence.
Introduction: The Analytical Imperative for this compound (BEHSO)
This compound (BEHSO), with the molecular formula C₁₆H₃₄OS, is an organosulfur compound with emerging applications in various industrial and pharmaceutical fields.[1][2] Its utility necessitates reliable and reproducible analytical methods for quantification in diverse matrices. Inconsistencies in analytical results between laboratories can lead to significant challenges in research, product development, and regulatory compliance. Therefore, establishing a robust analytical framework through inter-laboratory comparisons is not just beneficial but essential for ensuring data integrity and fostering scientific consensus.
This guide details a systematic approach to comparing and harmonizing the analytical performance of different laboratories in the quantification of BEHSO. We will explore the common analytical techniques, delve into the design of a comprehensive ILC, and provide a clear methodology for statistical analysis and interpretation of the results.
Analytical Methodologies for BEHSO Quantification
The selection of an appropriate analytical technique is paramount for the accurate quantification of BEHSO. Given its molecular weight and expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable methods.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][5] For BEHSO, this method offers high sensitivity and selectivity.
Rationale for GC-MS:
-
Volatility: BEHSO is expected to have sufficient volatility for gas chromatographic separation.
-
Selectivity: Mass spectrometry provides high selectivity, allowing for the differentiation of BEHSO from matrix interferences.
-
Established Methodology: GC-MS methods are well-established for similar compounds like bis(2-ethylhexyl) phthalate (DEHP), providing a strong starting point for method development.[6]
Experimental Protocol: GC-MS Analysis of BEHSO
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BEHSO. A common approach for similar compounds involves extraction with a non-polar solvent like hexane or a mixture of hexane and acetone.[7]
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: Typically set between 250-280°C to ensure complete volatilization without thermal degradation.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 300°C) to elute BEHSO.
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of BEHSO.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for non-volatile or thermally labile compounds and offers high sensitivity.[4][9]
Rationale for LC-MS:
-
Versatility: LC-MS can accommodate a wide range of compound polarities.
-
Reduced Thermal Stress: Avoids the high temperatures of GC, which can be beneficial if BEHSO exhibits any thermal instability.[8]
-
High Sensitivity: Modern LC-MS systems provide excellent sensitivity, crucial for trace-level analysis.
Experimental Protocol: LC-MS Analysis of BEHSO
-
Sample Preparation:
-
Similar extraction procedures as for GC-MS (LLE or SPE) can be employed.
-
The final extract should be reconstituted in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).[10]
-
-
LC-MS Conditions:
-
Column: A reverse-phase C18 column is a common choice for compounds of similar polarity.
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: MRM for targeted quantification, providing excellent specificity and sensitivity.
-
Designing the Inter-laboratory Comparison (ILC)
A well-designed ILC is crucial for obtaining meaningful and actionable results. The following steps outline a robust approach.
Workflow for BEHSO Inter-laboratory Comparison
Caption: Potential sources of error in BEHSO analysis.
Common sources of variability in such analyses include:
-
Sample Preparation: Incomplete extraction, loss of analyte during concentration, or contamination can lead to inaccurate results.
-
Instrumental Conditions: Differences in instrument calibration, sensitivity, and maintenance can contribute to variability.
-
Data Processing: Inconsistent peak integration and calculation errors can introduce bias.
Conclusion: Towards Harmonized BEHSO Analysis
Inter-laboratory comparisons are indispensable for achieving consensus and ensuring the reliability of analytical data for compounds like BEHSO. By systematically evaluating and comparing results, laboratories can identify and rectify methodological weaknesses, leading to improved accuracy and precision. This guide provides a robust framework for conducting such comparisons, ultimately fostering greater confidence in the scientific data generated across the research and development landscape.
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- MDPI. (n.d.). The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum.
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- Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS.
- ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
- Hitachi High-Tech. (n.d.). Analysis of Bis(2-ethylhexyl) phthalate(DEHP) in Drinking Water.
- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
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Safety Operating Guide
A Guide to the Responsible Disposal of Bis(2-ethylhexyl) sulfoxide
As researchers and developers, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Bis(2-ethylhexyl) sulfoxide, moving beyond mere instruction to explain the scientific rationale behind each procedure.
The Precautionary Principle: Understanding the Hazard Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. For this compound, the available data necessitates a cautious approach.
While specific toxicological and environmental hazard data are largely unavailable, the Safety Data Sheets (SDS) provide essential information.[1][2] The absence of comprehensive data does not imply safety; rather, it mandates that we handle the substance with a high degree of caution, assuming it may be hazardous to both personnel and the environment. This is known as the precautionary principle.
Key Chemical & Safety Data Summary:
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₃₄OS | [3] |
| Physical State | Data not consistently available; handle as a liquid or solid as presented. | [1] |
| Boiling Point | ~390.6°C at 760 mmHg | [1] |
| Flash Point | ~190°C | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| Known Hazards | Data limited; not classified under GHS in available SDS. | [1] |
| Ecological Hazards | Toxicity data for aquatic life is unavailable.[2] Discharge into the environment must be avoided.[2] |
Given the high flash point, it is classified as a combustible liquid, not flammable, but sources of ignition should still be managed. The most critical takeaway is the lack of toxicity and environmental fate data, which dictates that this compound must be treated as hazardous waste.
Mandatory Personal Protective Equipment (PPE) for Disposal
Before beginning any waste consolidation or disposal procedures, ensure the following personal protective equipment is worn to mitigate exposure risks. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1][4]
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1][2]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., Butyl rubber, as recommended for related sulfoxides like DMSO) inspected prior to use.[5] Use proper glove removal technique to avoid skin contact.[1][6] Dispose of contaminated gloves after use.[1][4]
-
Skin and Body Protection: Wear an impervious lab coat or chemical-resistant apron. For larger quantities or potential for splashing, full impervious clothing may be necessary.[2][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.[2][6] If vapors or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Container Selection
The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams.
-
Designate a Waste Stream: Designate a specific waste container solely for this compound and materials heavily contaminated with it.
-
Rationale: Mixing with other chemicals, especially strong oxidizing agents, could lead to unforeseen hazardous reactions.[7] Segregation simplifies the disposal process for the licensed waste handler, ensuring it is managed correctly.
-
-
Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.
Step 2: Waste Collection and Labeling
-
Transferring Waste: Carefully transfer the waste this compound into the designated container. If collecting contaminated solids (e.g., absorbent pads, gloves), place them in a separate, clearly labeled solid waste container.
-
Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed. Include the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound"
-
CAS Number: 82374-34-3
-
Approximate Quantity/Concentration
-
Date of Accumulation (Start and End Dates)
-
Principal Investigator/Laboratory Contact Information
-
Hazard Information: "Combustible Liquid; Handle with Precaution - Toxicological Properties Not Fully Investigated"
-
Rationale: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that everyone who handles the container understands its contents and associated risks.[9]
-
Step 3: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
Storage Conditions: Keep the container away from heat, open flames, and other sources of ignition.[10] Do not store it with incompatible chemicals.
-
Rationale: Safe temporary storage prevents accidents and ensures compliance with laboratory safety standards.
-
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office or equivalent department to arrange for pickup.[8][11]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sanitary sewer.[2][8]
-
Rationale: The lack of ecotoxicity data means its effect on aquatic ecosystems and wastewater treatment processes is unknown. Discharging chemicals into the environment is both irresponsible and illegal.[2]
-
-
Recommended Final Disposal Method: The recommended disposal method is through a licensed chemical destruction facility.[2] The most common and effective method for organic compounds of this nature is controlled incineration with flue gas scrubbing.[2][6]
Managing Spills During Disposal Operations
Accidents can happen. A clear plan for spill management is essential.
-
Evacuate and Secure: Ensure the immediate area is clear of personnel. Remove all sources of ignition.[2]
-
Contain the Spill: Prevent further spread of the material.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[10]
-
Collect and Containerize: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Bis(2-ethylhexyl) sulfoxide
For the diligent researcher, scientist, and drug development professional, the bedrock of innovation is a steadfast commitment to safety. This guide provides essential, immediate, and actionable intelligence on the appropriate use of Personal Protective Equipment (PPE) when handling Bis(2-ethylhexyl) sulfoxide. Our focus extends beyond mere product specifications to instill a deep understanding of why each protective measure is critical, empowering you to work with confidence and security.
While specific toxicological data for this compound is not extensively documented in publicly available literature, the principles of chemical safety mandate a cautious approach based on the potential hazards of its chemical class (sulfoxides) and its physical properties.[1][2] Therefore, the following recommendations are grounded in established safety protocols for similar chemical compounds and general laboratory best practices.
Hazard Assessment: Understanding the Need for Protection
This compound is a chemical for which comprehensive hazard information is limited.[2] Safety Data Sheets (SDS) often indicate that toxicological properties have not been fully investigated.[1][2] However, standard safe handling precautions for laboratory chemicals of this nature necessitate measures to prevent direct contact and inhalation. The primary routes of potential exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of any aerosols or dusts that may be generated.[1]
Therefore, a robust PPE strategy is not merely a recommendation but a fundamental requirement for safe handling.
Core Personal Protective Equipment (PPE) Protocol
Adherence to a stringent PPE protocol is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE and the rationale for its use.
| Protection Type | Specification | Rationale & Citation |
| Eye & Face Protection | Chemical splash goggles or safety glasses with side-shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. | Essential for preventing eye contact with potential splashes of the chemical.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves. Given the limited specific data for this compound, it is prudent to select a glove material with broad chemical resistance. Based on data for the related compound Dimethyl Sulfoxide (DMSO), Butyl rubber gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon any sign of contamination or degradation.[3] - Lab Coat/Coveralls: A clean, buttoned lab coat or chemical-resistant coveralls. | To prevent skin contact and absorption. The use of appropriate gloves is the most critical barrier for hand protection. A lab coat protects the arms and torso from incidental splashes.[1] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any potential vapors, aerosols, or dust.[1] |
Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. Follow this sequence to ensure maximum protection.
Donning PPE Workflow:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Coveralls: Put on the lab coat and fasten it completely.
-
Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the first pair, followed by the second, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
Doffing PPE Workflow:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique, avoiding contact between your bare skin and the outer surface of the glove.
-
Lab Coat/Coveralls: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Spill Management:
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, followed by a final rinse. All cleaning materials should also be disposed of as hazardous waste.[4]
For large spills, evacuate the area and follow your institution's emergency procedures.
Decontamination of Labware and Equipment:
-
Initial Rinse: Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical. Collect this initial rinsate in a labeled hazardous waste container.
-
Washing: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Waste Disposal:
-
Chemical Waste: All unused this compound and materials grossly contaminated with it must be disposed of as hazardous chemical waste.[4]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated, sealed waste bag and disposed of according to your institution's hazardous waste guidelines.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
By integrating these robust PPE protocols and operational plans into your daily laboratory practices, you build a foundation of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Retrieved from [Link]
-
This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
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Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). WellBefore. Retrieved from [Link]
-
DMSO-SOP.docx. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
-
DIMETHYL SULFOXIDE (DMSO). (2023, November). University of Waterloo. Retrieved from [Link]
-
Dimethyl-Sulfoxide_2014-08-13.docx. (n.d.). Washington State University. Retrieved from [Link]
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Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). (2004, August). eviQ. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety - The University of Texas at Austin. Retrieved from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]
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Chemical Resistance of Glove Materials. (n.d.). SKS Science Products. Retrieved from [Link]
-
laboratory equipment decontamination guidelines - standard operating procedure. (n.d.). UGA Research. Retrieved from [Link]
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Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Certified Safety. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Tennessee, Knoxville. Retrieved from [Link]
-
Decontamination of Laboratory Equipment. (2019, January 11). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]
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Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]
-
Safe Operating Procedure - Decontamination of Laboratory Equipment. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]
-
This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. (n.d.). Cintas. Retrieved from [Link]
-
Glove Guide - Chemical Compatibility. (n.d.). myUSF. Retrieved from [Link]
-
An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. (2023). Frontiers in Toxicology, 5, 1195604. [Link]
-
Good P = Poor NR = Not Recommended KEY Chemical Resistance Chart This chemical chart is for reference. (n.d.). Uni-Kem. Retrieved from [Link]
-
Safety Data Sheet: bis(2-ethylhexyl) phthalate. (n.d.). Grupo IDESA. Retrieved from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety - University of California, Irvine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
